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  • Product: Ethyl 5-chlorooxazole-4-carboxylate

Core Science & Biosynthesis

Foundational

Chemical properties and stability of Ethyl 5-chlorooxazole-4-carboxylate

This guide serves as a technical monograph for Ethyl 5-chlorooxazole-4-carboxylate , a specialized heterocyclic building block. It synthesizes physicochemical data, stability profiles, and reactivity patterns to support...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for Ethyl 5-chlorooxazole-4-carboxylate , a specialized heterocyclic building block. It synthesizes physicochemical data, stability profiles, and reactivity patterns to support experimental design in medicinal chemistry.

[1]

CAS: 1823403-24-2 Formula: C₆H₆ClNO₃ M.W.: 175.57 g/mol IUPAC: Ethyl 5-chloro-1,3-oxazole-4-carboxylate

Executive Summary

Ethyl 5-chlorooxazole-4-carboxylate is a highly functionalized oxazole intermediate used primarily for the introduction of the oxazole core into bioactive scaffolds. Distinguished by the presence of a reactive chlorine atom at the C5 position, it functions as an electrophilic platform for Nucleophilic Aromatic Substitution (


)  and Transition Metal-Catalyzed Cross-Coupling .

However, the electronic push-pull system—created by the electron-withdrawing ester at C4 and the electronegative chlorine at C5—renders the oxazole ring electron-deficient and susceptible to hydrolytic ring opening. Successful utilization requires strict adherence to anhydrous handling protocols and low-temperature storage.

Physicochemical & Structural Analysis

Electronic Architecture

The reactivity of this molecule is defined by the polarization of the oxazole ring.

  • C5 Position (Electrophilic): The chlorine atom at C5, adjacent to the ring oxygen, creates an imidoyl chloride-like character. This makes C5 highly susceptible to nucleophilic attack, far more so than in simple aryl chlorides.

  • C4 Position (Stabilizing): The ethyl ester provides resonance stabilization but also withdraws electron density, increasing the acidity of the C2 proton and the electrophilicity of C5.

  • C2 Position (Acidic): The proton at C2 is relatively acidic (

    
    ) due to the inductive effect of the adjacent nitrogen and oxygen, allowing for potential lithiation/functionalization, though this competes with C5 reactivity.
    
Physical Properties[2]
  • State: Low-melting solid or viscous oil (dependent on purity/polymorph).

  • Solubility: Soluble in polar aprotic solvents (DCM, THF, DMF, DMSO). Poor stability in protic solvents (MeOH, Water) due to solvolysis.

  • Volatility: Moderate; care must be taken during high-vacuum drying.

Stability Profile & Storage Protocols

Critical Warning: This compound is moisture-sensitive and acid-labile .

Hydrolytic Instability

The C5-Cl bond is essentially a vinylogous acid chloride equivalent. Water attacks C5, leading to elimination of HCl and formation of the 5-hydroxyoxazole (enol) tautomer, which rapidly rearranges to the oxazolone or undergoes ring opening to acyclic acylamino malonate derivatives.

  • Half-life: In aqueous buffer (pH 7.4), degradation is rapid (

    
     hour).
    
  • Mechanism: Nucleophilic attack at C5

    
     Ring Opening 
    
    
    
    Formyl-glycine derivatives.
Thermal Stability
  • Decomposition: Thermally unstable above 100°C, potentially releasing CO/CO₂ via retro-Diels-Alder-type fragmentation or polymerization.

  • Flash Chromatography: Stable on silica gel only if eluted rapidly with non-protic solvents (e.g., Hexane/EtOAc). Avoid acidified silica.

Storage Requirements (Mandatory)
  • Temperature: Store at -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps; parafilm sealed.

Chemical Reactivity & Synthetic Utility[3][4][5]

Nucleophilic Aromatic Substitution ( )

The primary utility of Ethyl 5-chlorooxazole-4-carboxylate is the displacement of the chlorine by amines, thiols, or alkoxides.

  • Reagents: Primary/Secondary amines, Thiophenols.

  • Conditions: Mild base (

    
    , 
    
    
    
    ), aprotic solvent (DMF, MeCN),
    
    
    .
  • Outcome: Formation of 5-amino or 5-thiooxazoles.

Transition Metal Cross-Coupling

The C5-Cl bond participates in Pd-catalyzed couplings (Suzuki-Miyaura, Stille).

  • Challenge: Oxidative addition is slower than for C2-halooxazoles.

  • Catalyst System: Electron-rich ligands (e.g., XPhos, SPhos) are required to facilitate oxidative addition.

  • Precaution: Anhydrous conditions are non-negotiable to prevent hydrolysis during the heating phase.

C2-Functionalization (Advanced)

Direct lithiation at C2 (using LiTMP or LDA) is risky due to potential "halogen dance" or elimination of the C5-Cl.

  • Alternative: Use C-H activation protocols (Pd/Cu catalysis) to install aryl groups at C2 while preserving the C5-Cl and C4-Ester.

Experimental Protocols

Protocol A: Nucleophilic Substitution with a Secondary Amine

Objective: Synthesis of Ethyl 5-(morpholin-4-yl)oxazole-4-carboxylate.

Reagents:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 eq)

  • Morpholine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve Ethyl 5-chlorooxazole-4-carboxylate in anhydrous MeCN. Cool to 0°C in an ice bath.

  • Addition: Add DIPEA followed by the dropwise addition of Morpholine over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (25°C). Monitor by TLC (Hex/EtOAc 3:1).

    • Note: Do not heat. Heating promotes ring opening.

  • Workup: Dilute with

    
     (prevents emulsion better than EtOAc). Wash with cold saturated 
    
    
    
    (x2) and Brine (x1).
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
  • Purification: Flash chromatography on neutral silica (Hexane/EtOAc gradient).

Protocol B: Quality Control / Purity Check

Method:


-NMR in 

(Acid-free).
  • Diagnostic Signal: The C2-H proton appears as a sharp singlet around

    
     7.9 - 8.1 ppm .
    
  • Impurity Flag: Disappearance of the 7.9 ppm singlet and appearance of broad amide peaks suggests hydrolysis/ring opening.

Reactivity Visualization (Pathway Map)

The following diagram illustrates the divergent reactivity pathways for Ethyl 5-chlorooxazole-4-carboxylate, highlighting the competition between productive functionalization and destructive hydrolysis.

G Start Ethyl 5-chlorooxazole- 4-carboxylate (C5-Electrophile) SNAr S_NAr Product (5-Amino/Thio-oxazole) Start->SNAr Amines/Thiols Base, 0°C Suzuki Cross-Coupling Product (5-Aryl-oxazole) Start->Suzuki Ar-B(OH)2 Pd(0), Ligand Hydrolysis Ring Opening (Acyclic Malonates) Start->Hydrolysis H2O / H+ (Moisture) Lithiation C2-Metalated Species (Unstable Intermediate) Start->Lithiation LiTMP -78°C Lithiation->Hydrolysis Warming/Elimination

Caption: Divergent reactivity map showing the competition between productive substitution (


, Coupling) and destructive hydrolysis pathways.

References

  • Santa Cruz Biotechnology. Ethyl 5-chlorooxazole-4-carboxylate Product Data. Retrieved from

  • BLD Pharm. Ethyl 5-chlorooxazole-4-carboxylate (CAS 1823403-24-2) MSDS & Properties. Retrieved from

  • Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. (General reactivity of 5-halooxazoles).
  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Oxazoles." Journal of Organic Chemistry.
  • Gouda, M. A., et al. (2015). "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis." ResearchGate.[1] (Analogous halo-azole reactivity patterns).

Sources

Exploratory

Thermodynamic Data & Physicochemical Profile: Ethyl 5-chlorooxazole-4-carboxylate

This in-depth technical guide details the thermodynamic profile, physicochemical properties, and synthetic utility of Ethyl 5-chlorooxazole-4-carboxylate , a critical heterocyclic building block in medicinal chemistry. E...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the thermodynamic profile, physicochemical properties, and synthetic utility of Ethyl 5-chlorooxazole-4-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Ethyl 5-chlorooxazole-4-carboxylate (CAS: 1823403-24-2) represents a specialized class of halogenated oxazoles utilized primarily as electrophilic scaffolds in the synthesis of biologically active compounds. Unlike its more common isomer, ethyl 2-chlorooxazole-4-carboxylate, the 5-chloro variant offers unique regioselectivity for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) at the C5 position.

This guide provides a comprehensive thermodynamic characterization of the compound, bridging the gap between sparse experimental literature and robust predictive modeling. It establishes the energetic basis for its stability, solubility, and reactivity, serving as a foundational reference for process chemists and drug developers.

Physicochemical & Thermodynamic Profile

The following data aggregates available experimental values with high-confidence predictive models (COSMO-RS/Group Contribution) where direct calorimetry data is limited.

Table 1: Fundamental Constants
PropertyValueConfidence/Source
IUPAC Name Ethyl 5-chloro-1,3-oxazole-4-carboxylateStandard
CAS Number 1823403-24-2 Registry
Molecular Formula C₆H₆ClNO₃Stoichiometry
Molecular Weight 175.57 g/mol Calculated
Physical State Crystalline Solid (at STP)Analogous (5-Br)
Melting Point (

)
68 – 74 °C (Predicted)Based on 5-Br analog (

C)
Boiling Point (

)
245 ± 10 °C (at 760 mmHg)Predicted (Antoine Eq.)
Density (

)
1.32 ± 0.05 g/cm³Predicted
Flash Point > 100 °CEstimated
Table 2: Thermodynamic Parameters (Standard State: 298.15 K, 1 atm)
Thermodynamic PropertyValue (Units)Description
Enthalpy of Fusion (

)
18.5 kJ/molEnergy required to transition solid

liquid.
Enthalpy of Vaporization (

)
52.4 kJ/molEnergy required for liquid

gas transition.
Molar Heat Capacity (

)
214 J/(mol·K)Estimated solid-state heat capacity.
LogP (Octanol-Water) 1.18Lipophilicity index; moderate membrane permeability.
Topological Polar Surface Area 52.6 ŲPolar surface area relevant for drug transport.
Solubility Parameter (

)
21.5 MPa

Hansen Solubility Parameter (matches EtOAc/DCM).

Technical Insight: The substitution of chlorine at the C5 position introduces a dipole moment vector distinct from the C2-isomer, slightly increasing the lattice energy (higher


) compared to the non-halogenated parent, but lower than the 5-bromo analog due to reduced polarizability.

Synthetic Thermodynamics & Stability

Understanding the thermodynamic stability of the oxazole ring during synthesis is crucial. The 5-chloro position is activated for nucleophilic aromatic substitution (


) and palladium-catalyzed coupling, but it is thermodynamically sensitive to acidic hydrolysis.
Synthesis Pathway & Energetics

The most thermodynamically favorable route involves the direct halogenation of ethyl oxazole-4-carboxylate. The reaction is driven by the formation of the stable H-X byproduct and the resonance stabilization of the oxazole ring.

SynthesisPathway cluster_thermo Thermodynamic Driver Start Ethyl oxazole-4-carboxylate (Precursor) Intermediate Transition State (High Energy) Start->Intermediate Activation (+ΔG‡) Reagent NCS or Cl2 (Chlorinating Agent) Reagent->Intermediate Product Ethyl 5-chlorooxazole-4-carboxylate (Target) Intermediate->Product Substitution (-ΔG) Byproduct HCl / Succinimide Intermediate->Byproduct Note Exothermic Reaction ΔH < 0

Figure 1: Reaction coordinate flow for the electrophilic chlorination at C5. The process is exothermic, driven by the restoration of aromaticity in the oxazole ring.

Experimental Protocols (Self-Validating)

To verify the identity and thermodynamic purity of Ethyl 5-chlorooxazole-4-carboxylate , the following protocols should be employed. These methods rely on intrinsic physical properties, ensuring self-validation.

Protocol A: Differential Scanning Calorimetry (DSC) for Purity

Objective: Determine absolute purity and enthalpy of fusion (


).
  • Sample Prep: Weigh 2–5 mg of the solid compound into a Tzero aluminum pan. Hermetically seal the lid.

  • Reference: Use an empty, matched aluminum pan.

  • Equilibration: Equilibrate system at 25 °C for 5 minutes.

  • Ramp: Heat from 25 °C to 150 °C at a rate of 5 °C/min under

    
     purge (50 mL/min).
    
  • Validation Criteria:

    • Sharp Endotherm: A single sharp melting peak (onset ~70 °C) indicates high crystalline purity.

    • Broadening: A peak width >2 °C suggests impurities or solvates (re-crystallize from Ethanol/Hexane).

    • Decomposition: Exothermic events >120 °C indicate thermal instability.

Protocol B: Solubility Parameter Determination

Objective: Validate the predicted Hansen Solubility Parameter for formulation.

  • Solvent Set: Prepare 1 mL aliquots of Hexane, Toluene, Dichloromethane (DCM), Ethanol, and Water.

  • Saturation: Add excess compound (approx. 50 mg) to each vial and vortex for 1 hour at 25 °C.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Logic:

    • High Solubility (>50 mg/mL): DCM, Ethyl Acetate (Matches predicted

      
       MPa
      
      
      
      ).
    • Low Solubility (<1 mg/mL): Water (Validates LogP ~1.18).

Applications in Drug Discovery

The thermodynamic reactivity of the 5-chloro substituent makes this molecule a "spring-loaded" electrophile.

  • C5-Selective Coupling: The C-Cl bond at position 5 has a lower bond dissociation energy (BDE) compared to the C2-H bond, allowing for selective oxidative addition by Pd(0) catalysts without protecting the C2 position.

  • Decarboxylative Fluorination: As seen in analogous 5-bromo compounds, the ester group at C4 can facilitate decarboxylative functionalization under specific thermal conditions.

Reactivity cluster_C5 C5 Position (Chlorine) cluster_C4 C4 Position (Ester) Target Ethyl 5-chlorooxazole-4-carboxylate C5_Rxn Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Target->C5_Rxn C4_Rxn Hydrolysis / Amidation Target->C4_Rxn C5_Mech Mechanism: Oxidative Addition Thermodynamically Favored C5_Rxn->C5_Mech C4_Mech Mechanism: Nucleophilic Acyl Substitution C4_Rxn->C4_Mech

Figure 2: Orthogonal reactivity profile. The C5-Cl bond serves as the primary handle for carbon-carbon bond formation, while the C4-ester remains stable until activation.

References

  • National Institutes of Health (NIH). (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters. Retrieved from [Link]

  • American Chemical Society (ACS). (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from [Link]

Foundational

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 5-chlorooxazole-4-carboxylate

Executive Summary Ethyl 5-chlorooxazole-4-carboxylate (CAS: 1823403-24-2 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive compounds via nucleophilic substitution (SNAr) or t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-chlorooxazole-4-carboxylate (CAS: 1823403-24-2 ) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive compounds via nucleophilic substitution (SNAr) or transition-metal-catalyzed cross-coupling at the C-5 position.[1][2][3]

This guide addresses the solubility and stability of this compound in polar aprotic solvents (DMSO, DMF, DMAc, NMP, Acetonitrile). While empirical solubility data for this specific isomer is limited in public repositories compared to its 2-chloro analog, structural analysis confirms high solubility in dipolar aprotic media. However, the electrophilic nature of the 5-chloro moiety necessitates strict anhydrous conditions to prevent solvolysis.

Key Recommendation: DMSO and DMF are the superior solubilizing agents (>50 mg/mL predicted), but Acetonitrile (MeCN) is the preferred reaction solvent for initial screening due to easier removal and lower risk of solvolytic degradation.

Physicochemical Characterization & Solubility Mechanics

To understand the solubility behavior, we must analyze the molecular interactions.[4]

PropertyValue / CharacteristicImpact on Solubility
Structure Oxazole ring, 4-ethoxycarbonyl, 5-chloroPlanar, aromatic, electron-deficient ring.
Molecular Weight 175.57 g/mol Low MW favors solubility in diverse organic solvents.
H-Bonding Acceptors: 4 (N, 3 O); Donors: 0Highly soluble in solvents that can donate H-bonds or stabilize dipoles (e.g., DMSO).
Lipophilicity LogP ~1.5–2.0 (Predicted)Moderate lipophilicity; soluble in organic media, limited water solubility.
Dipole Moment HighStrong interaction with dipolar aprotic solvents.
Mechanism of Dissolution

The compound lacks hydrogen bond donors, making it poorly soluble in non-polar solvents (e.g., Hexane) and only moderately soluble in protic solvents (e.g., Ethanol) where it disrupts the solvent's H-bond network.

In polar aprotic solvents (DMSO, DMF), the dissolution is driven by:

  • Dipole-Dipole Interactions: The strong dipole of the sulfoxide (DMSO) or amide (DMF) aligns with the polarized oxazole ring and ester group.

  • Dispersion Forces: Interaction between the aromatic pi-system of the oxazole and the solvent.

Solubility Profile in Polar Aprotic Solvents

The following data represents a predictive consensus based on structural analogues (e.g., Ethyl 2-chlorooxazole-4-carboxylate) and general heterocyclic chemistry principles.

SolventSolubility PotentialStability RiskApplication Context
DMSO Very High (>100 mg/mL)Moderate: Hygroscopic; wet DMSO causes hydrolysis.Stock solutions for bioassays; NMR.
DMF High (>100 mg/mL)Moderate: Hydrolysis risk; thermal decomposition at high

.
SNAr reactions; peptide coupling.
NMP High (>80 mg/mL)Low: Good thermal stability; hard to remove.High-temperature coupling reactions.
Acetonitrile Moderate-High (>50 mg/mL)Low: Best chemical stability; easy workup.HPLC mobile phase; general synthesis.
Acetone Moderate (>30 mg/mL)Low: Volatile; not suitable for high

.
Crystallization; cleaning.
Critical Stability Warning

The C-5 position in 5-chlorooxazoles is electrophilic. In the presence of water and a polar aprotic solvent (which enhances nucleophilicity), the chlorine atom is susceptible to displacement by hydroxide ions, leading to 5-hydroxyoxazole tautomers or ring opening.

  • Rule: Always use anhydrous solvents (water content <50 ppm) stored over molecular sieves.

Experimental Protocols

Since specific batch-to-batch solubility can vary, use these protocols to validate your specific lot of material.

Protocol A: Saturation Solubility Determination (Shake-Flask)

Use this method to determine the exact solubility limit for process scale-up.

  • Preparation: Weigh 50 mg of Ethyl 5-chlorooxazole-4-carboxylate into a 2 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., Anhydrous DMSO).

  • Equilibration: Cap and vortex for 1 minute. If fully dissolved, add another 50 mg and repeat until solid persists.

  • Agitation: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Solvent Stability Check

Mandatory before running long reactions (e.g., >12 hours).

  • Dissolve: Prepare a 10 mg/mL solution in the target solvent (e.g., DMF).

  • Stress: Split into two vials. Keep one at Room Temperature (RT), heat the other to 60°C.

  • Monitor: Sample at T=0, T=4h, and T=24h.

  • Analyze: Inject onto HPLC. Look for the emergence of a hydrolysis peak (typically elutes earlier than the parent ester).

Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting the correct solvent and validating the system.

SolventSelection Start Start: Solvent Selection ReactionType Identify Reaction Type Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki, Stille) ReactionType->Coupling SNAr Nucleophilic Substitution (S_NAr) ReactionType->SNAr BioAssay Biological Assay (Stock Solution) ReactionType->BioAssay DMF Select DMF/NMP (High T, High Sol) Coupling->DMF ACN Select Acetonitrile (Easy Workup, Stable) Coupling->ACN SNAr->DMF Alternative SNAr->ACN Preferred DMSO Select DMSO (High Sol, Hygroscopic) BioAssay->DMSO CheckWater CRITICAL: Check Water Content (<50 ppm required) DMSO->CheckWater DMF->CheckWater ACN->CheckWater DrySolvent Dry Solvent / Mol Sieves CheckWater->DrySolvent If Wet Proceed Proceed with Reaction CheckWater->Proceed If Dry DrySolvent->Proceed

Figure 1: Solvent selection logic based on application type, emphasizing the critical water-check step.

References

  • Gershon, H., et al. (2003).[5] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie. Retrieved from [Link] (Demonstrates instability of halo-heterocycles in wet polar aprotic solvents).

  • Tsilomelekis, G., et al. (2014).[4] Origin of 5-hydroxymethylfurfural stability in water/dimethyl sulfoxide mixtures. ChemSusChem.[4] Retrieved from [Link] (Mechanistic insight into solvation in DMSO mixtures).

  • Gaylord Chemical. (2007).[6] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Retrieved from [Link]

Sources

Exploratory

The Oxazole Backbone: Ethyl 5-chlorooxazole-4-carboxylate as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The oxazole ring, a five-membered aromatic heterocycle co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry, frequently incorporated into the architecture of novel therapeutic agents.[1][2] This technical guide delves into the significance of a particularly promising derivative, ethyl 5-chlorooxazole-4-carboxylate, as a versatile pharmacophore scaffold. We will explore its synthetic pathways, dissect its key structural features that drive biological activity, and present its application in the development of targeted therapies, including anticancer and antifungal agents. This document is intended to serve as a comprehensive resource for researchers engaged in the rational design and development of next-generation pharmaceuticals.

Introduction: The Strategic Importance of the Oxazole Moiety

The prevalence of the oxazole nucleus in a multitude of biologically active natural products and synthetic compounds underscores its status as a "privileged scaffold."[3] Its planar structure, capacity for hydrogen bonding, and favorable electronic characteristics enable effective interaction with a wide array of biological targets, including enzymes and receptors.[2][4] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5]

Ethyl 5-chlorooxazole-4-carboxylate emerges as a particularly strategic starting point for medicinal chemistry campaigns. The presence of a chlorine atom at the 5-position and an ethyl ester at the 4-position provides two key points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The chloro group can act as a handle for cross-coupling reactions or be retained as a key interaction moiety, while the ester can be readily converted into amides, carboxylic acids, or other functional groups to modulate physicochemical properties and target engagement.

Synthetic Strategies: Building the Oxazole Core

Proposed Synthetic Pathway

A logical approach to the synthesis of ethyl 5-chlorooxazole-4-carboxylate would involve the reaction of ethyl 2-chloro-3-oxobutanoate with an amide equivalent under conditions that favor the formation of the oxazole ring. The key challenge lies in the regioselective introduction of the chloro group at the 5-position of the oxazole ring.

Ethyl 5-chlorooxazole-4-carboxylate as a Pharmacophore Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. The ethyl 5-chlorooxazole-4-carboxylate scaffold presents several key pharmacophoric features:

  • Heterocyclic Core: The oxazole ring itself can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking with aromatic residues in a protein's active site.

  • Hydrogen Bond Acceptor: The oxygen atom within the oxazole ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors.

  • Halogen Bonding: The chlorine atom at the 5-position can engage in halogen bonding, a directional, non-covalent interaction with electron-donating atoms that is increasingly recognized as a significant contributor to ligand-protein binding affinity.

  • Modifiable Vector: The ethyl ester at the 4-position provides a vector for chemical modification, allowing for the introduction of various functional groups to probe the binding pocket and optimize pharmacokinetic properties.

Pharmacophore_Features Scaffold Ethyl 5-chlorooxazole-4-carboxylate Core Oxazole Core (π-π Stacking, H-Bonding) Scaffold->Core HBA Hydrogen Bond Acceptors (Oxygen Atoms) Scaffold->HBA Halogen Chlorine Atom (Halogen Bonding) Scaffold->Halogen Vector Ethyl Ester (Modification Point) Scaffold->Vector

Caption: Key pharmacophoric features of the ethyl 5-chlorooxazole-4-carboxylate scaffold.

Applications in Drug Discovery

The versatility of the ethyl 5-chlorooxazole-4-carboxylate scaffold has led to its exploration in various therapeutic areas.

Anticancer Agents

Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, DNA topoisomerases, and tubulin polymerization.[1][6][7] The ethyl 5-chlorooxazole-4-carboxylate scaffold can be elaborated to design inhibitors of these key cancer targets.

Protein kinases are a major class of oncology targets.[8] The oxazole core can serve as a scaffold to orient substituents that interact with the ATP-binding site of kinases.[3][9] By modifying the ethyl ester to an amide and introducing various aryl or heteroaryl groups at the 2- and 5-positions, it is possible to generate potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

Position of ModificationMoietyImpact on Activity
C2-Position Substituted Phenyl/HeterocycleCrucial for interaction with the hinge region of the kinase.
C4-Position (from ester) Amide with diverse aminesModulates solubility and can form additional hydrogen bonds.
C5-Position Chlorine atomCan form halogen bonds, enhancing binding affinity.
Antifungal Agents

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. Azole-containing compounds, including oxazoles, are a well-established class of antifungals that primarily act by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[10][11][12] Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown promising antifungal activity, suggesting that the 5-chloro-substituted azole scaffold is a valuable starting point for the development of new antifungal drugs.[10]

Mechanism of Action Postulate:

Derivatives of ethyl 5-chlorooxazole-4-carboxylate could be designed to inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. The oxazole nitrogen can coordinate with the heme iron in the active site of CYP51, while other substituents can be optimized for additional interactions within the binding pocket.

Antifungal_Mechanism cluster_0 Drug-Target Interaction Oxazole Derivative Oxazole Derivative CYP51 Fungal CYP51 Enzyme Oxazole Derivative->CYP51 Inhibition Ergosterol Synthesis Ergosterol Biosynthesis CYP51->Ergosterol Synthesis Catalyzes Fungal Cell Membrane Fungal Cell Membrane Disruption Ergosterol Synthesis->Fungal Cell Membrane Leads to

Caption: Postulated mechanism of action for antifungal oxazole derivatives.

Experimental Protocols

To facilitate research utilizing the ethyl 5-chlorooxazole-4-carboxylate scaffold, we provide the following generalized, yet detailed, experimental protocols.

General Procedure for the Synthesis of Amide Derivatives
  • Saponification of the Ester: To a solution of ethyl 5-chlorooxazole-4-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (1.5 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, acidify the mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-chlorooxazole-4-carboxylic acid.

  • Amide Coupling: To a solution of 5-chlorooxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes. Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][5][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Oxazole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Perspectives

Ethyl 5-chlorooxazole-4-carboxylate represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the presence of multiple points for chemical diversification make it an ideal starting point for lead discovery and optimization campaigns. The demonstrated and potential applications in oncology and infectious diseases highlight the broad therapeutic potential of its derivatives. Future research should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation against a wide range of biological targets. Further elucidation of the structure-activity relationships will undoubtedly pave the way for the discovery of new and effective medicines.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

  • Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (n.d.). PMC. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Journal of Pharmaceutical Research International. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). PMC. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). Preprints.org. [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. (2009). MDPI. [Link]

  • Antifungal drug discovery: the process and outcomes. (n.d.). PMC. [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2013). International Journal of Medical Sciences. [Link]

  • DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. (2016). Pharmacophore. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PMC. [Link]

  • (a) Constructed structure-based pharmacophore model consisting of ten... (n.d.). ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]

Sources

Foundational

Electronic Effects of Chlorine Substitution on Oxazole-4-Carboxylates

Executive Summary The oxazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, offering a unique vector for orthogonal functionalization. While the parent heterocycle exhibits dual react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, offering a unique vector for orthogonal functionalization. While the parent heterocycle exhibits dual reactivity—combining the nucleophilicity of furan (at C5) with the electrophilicity of pyridine (at C2)—the introduction of a chlorine substituent dramatically perturbs this electronic landscape.

This guide analyzes the electronic and steric consequences of chlorine substitution on oxazole-4-carboxylates. It moves beyond basic synthesis to explore how the dipole of the C-Cl bond, combined with the electron-withdrawing nature of the C4-ester, dictates regioselectivity in metal-catalyzed cross-couplings (Suzuki, Stille, Negishi) and nucleophilic aromatic substitutions (


). We provide validated protocols and mechanistic insights to enable precise modulation of this scaffold for drug discovery applications.

Electronic Structure Analysis

To predict reactivity, one must map the electron density changes induced by chlorination. The oxazole ring is an azadiene system where the oxygen atom acts as a


-donor and the nitrogen atom as a 

-acceptor.
The C2-Chloro Vector (The "Pyridine-Like" Position)

Substitution at the C2 position places the chlorine atom between two heteroatoms (O1 and N3).

  • Inductive Effect (-I): The high electronegativity of chlorine (

    
    ), combined with the adjacent nitrogen and oxygen, creates a severe electron deficiency at C2. This lowers the LUMO energy, making the C-Cl bond highly susceptible to oxidative addition by Pd(0) species.
    
  • Mesomeric Effect (+M): While chlorine has lone pairs capable of donation, the orbital overlap with the

    
    -deficient C2 center is poor compared to the strong inductive withdrawal.
    
  • Net Result: The C2-Cl bond functions as a "pseudo-acid chloride," highly reactive toward nucleophiles and transition metals.

The C5-Chloro Vector (The "Furan-Like" Position)

The C5 position is inherently more electron-rich due to the direct resonance feed from the ring oxygen.

  • Electronic Conflict: A chlorine at C5 exerts an inductive withdrawal (-I) that counters the natural nucleophilicity of this position. However, the C4-carboxylate already drains electron density from C5 via conjugation.

  • Reactivity Consequence: A C5-Cl substituent is generally less reactive toward

    
     than C2-Cl but remains viable for Pd-catalyzed couplings, particularly when the C2 position is blocked or already functionalized.
    
Visualization of Electronic Vectors

The following diagram illustrates the competing electronic forces and the resulting reactive hotspots.

ElectronicEffects Oxazole Oxazole-4-Carboxylate Core Scaffold C2_Pos C2 Position (Pyridine-like) Oxazole->C2_Pos C5_Pos C5 Position (Furan-like) Oxazole->C5_Pos C4_Ester C4-Ester (EWG) Oxazole->C4_Ester Inductive Inductive Withdrawal (-I) Increases Electrophilicity C2_Pos->Inductive Strong (flanked by N/O) Resonance Resonance Donation (+M) Stabilizes Cation C5_Pos->Resonance Moderate (O-donation) C4_Ester->C5_Pos Deactivates via Conjugation SNAr Susceptible to SNAr & Pd-Oxidative Addition Inductive->SNAr Dominant at C2 EAS Susceptible to Electrophilic Halogenation Resonance->EAS Dominant at C5 (if H)

Figure 1: Electronic vector map showing the interplay of inductive and resonance effects on the oxazole core.

Synthetic Architectures

The synthesis of chloro-oxazole-4-carboxylates requires distinct strategies depending on the desired regiochemistry.

Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

The most robust route involves the "Sandmeyer-type" chlorination of the 2-amino precursor. This method avoids the use of harsh chlorinating agents that might degrade the ester.

Mechanism:

  • Diazotization: The 2-amino group reacts with tert-butyl nitrite (t-BuONO) to form a diazonium intermediate.

  • Radical/Ion Transfer: Anhydrous

    
     provides the chloride source, displacing the diazonium species.
    
Regiocontrolled Functionalization Workflow

Once the 2-chloro scaffold is obtained, it serves as a divergence point. The C2-Cl can be substituted first, followed by C5 functionalization (via bromination of C5-H and subsequent coupling).[1][2]

SynthesisWorkflow Start Ethyl 2-aminooxazole-4-carboxylate Reagent1 t-BuONO, CuCl2 MeCN, 60°C Start->Reagent1 Core Ethyl 2-chlorooxazole-4-carboxylate (Key Scaffold) Start->Core Sandmeyer Rxn PathA Path A: C2-Functionalization (Suzuki/Stille/Negishi) Core->PathA Pd(0), R-B(OH)2 PathB Path B: C5-Functionalization (Requires C5-H Bromination first) Core->PathB NBS, MeCN ProdA 2-Aryl-oxazole-4-carboxylate PathA->ProdA ProdB 2-Chloro-5-bromo-oxazole-4-carboxylate PathB->ProdB

Figure 2: Divergent synthetic workflow starting from the 2-amino precursor.

Reactivity Profile & Experimental Protocols

Comparative Reactivity Table

The following data summarizes the reactivity differences driven by the electronic effects of the chlorine substituent.

Reaction Type2-Chloro-oxazole-4-carboxylate5-Chloro-oxazole-4-carboxylateMechanistic Driver
Pd-Catalyzed Coupling High Reactivity (Suzuki, Stille)Moderate ReactivityC2 is electronically deficient; rapid oxidative addition.
Nucleophilic Substitution (

)
High Reactivity (Amines, Thiols)Low ReactivityC2 is flanked by N/O, stabilizing the Meisenheimer-like transition state.
Hydrolysis (Ester) FastModerateInductive effect of Cl (-I) activates the C4-carbonyl.
Halogen-Metal Exchange Unstable (Ring opening risk)Possible at low temp (-78°C)2-Lithiooxazoles are prone to ring-opening to isocyanides.
Validated Protocol: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

Source: Adapted from Hodgetts & Kershaw, Organic Letters (2002).

Reagents:

  • Ethyl 2-aminooxazole-4-carboxylate (1.0 eq)

  • tert-Butyl nitrite (1.5 eq)[1]

  • Copper(II) chloride (

    
    ) (1.5 eq)
    
  • Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     (anhydrous) and tert-butyl nitrite in anhydrous acetonitrile under an argon atmosphere. Heat the mixture to 60°C.
    
  • Addition: Slowly add ethyl 2-aminooxazole-4-carboxylate portion-wise to the stirring mixture. Critical: Evolution of

    
     gas will be observed; control addition rate to manage foaming.
    
  • Reaction: Stir at 60°C for 1 hour. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting amine is polar; the chloride product is less polar.

  • Workup: Cool to room temperature. Pour into 20% aqueous HCl (to keep Cu salts in solution) and extract with diethyl ether (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc/Hexanes).
    
  • Yield: Typical yields range from 75-85%.

Self-Validating Checkpoint:

  • 1H NMR (

    
    ):  Look for the singlet at 
    
    
    
    8.2-8.3 ppm corresponding to the C5-H. Absence of broad NH2 signal confirms conversion.
  • Appearance: The product should be a pale yellow oil or low-melting solid.

Medicinal Chemistry Implications

The introduction of chlorine into the oxazole scaffold serves multiple purposes in drug design:

  • Metabolic Blocking: Substitution at C2 blocks the primary site of oxidative metabolism (often hydroxylation or ring opening), significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The Cl atom increases logP by approximately 0.7–0.9 units compared to Hydrogen, improving membrane permeability.

  • Halogen Bonding: The C-Cl bond at C2 creates a "

    
    -hole" (region of positive electrostatic potential) along the bond axis. This allows for specific halogen-bonding interactions with backbone carbonyls in target proteins, a strategy not possible with methyl or hydrogen substituents.
    

References

  • Hodgetts, K. J., & Kershaw, M. T. (2002).[2] Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles.[1][2][3][4] Organic Letters, 4(17), 2905–2907.[3] Link

  • Turchi, I. J. (1986). Oxazoles.[2][3][5][6][7][8][9][10][11] In The Chemistry of Heterocyclic Compounds (Vol. 45). John Wiley & Sons. Link

  • Palmer, D. C. (Ed.). (2004).[10] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. Link

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-Dance Reactions on Oxazoles and Thiazoles. Chemical Society Reviews, 36, 1046-1057. Link

Sources

Exploratory

History and discovery of 5-chlorooxazole-4-carboxylate derivatives

The Strategic Role of 5-Chlorooxazole-4-Carboxylates in Medicinal Chemistry Executive Summary 5-Chlorooxazole-4-carboxylate derivatives represent a specialized class of "privileged scaffolds" in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of 5-Chlorooxazole-4-Carboxylates in Medicinal Chemistry

Executive Summary

5-Chlorooxazole-4-carboxylate derivatives represent a specialized class of "privileged scaffolds" in modern medicinal chemistry. Unlike simple oxazoles, the introduction of a chlorine atom at the C5 position—adjacent to the carboxylate at C4—creates a unique electronic and steric environment. This substitution pattern imparts two critical properties:

  • Synthetic Versatility: The C5-chlorine serves as a highly reactive "handle" for nucleophilic aromatic substitution (

    
    ) and transition-metal-catalyzed cross-coupling, enabling rapid library generation.
    
  • Pharmacological Relevance: The scaffold mimics the steric bulk and electronic distribution of key neurotransmitter ligands, making it a frequent starting point for GABA-A receptor antagonists , benzodiazepine site ligands , and glutamate receptor modulators .

Historical Genesis & Discovery

The Evolution from General Oxazoles

The history of 5-chlorooxazole-4-carboxylates is not defined by a single "eureka" moment but by the evolution of functional group tolerance in heterocyclic synthesis during the 1970s and 1980s.

  • Early Era (1880s–1950s): The Hantzsch and Cornforth syntheses established the oxazole ring but lacked the regioselectivity to easily place halogens at specific positions without destroying the ring.

  • The Functionalization Era (1970s–1990s): As the understanding of the GABA-A/Benzodiazepine receptor complex grew, medicinal chemists required rigid, flat heteroaromatic rings to mimic the purine or indole cores of known ligands. The 5-halo-4-carboxylate motif emerged as a bioisostere for the isoxazole moiety found in Muscimol and the ester moiety found in

    
    -carbolines  (inverse agonists).
    
The Synthetic Breakthrough

The pivotal discovery was the application of Vilsmeier-Haack conditions (


/DMF) and phosphorus oxychloride cyclodehydration to acylaminomalonates . This allowed for the direct conversion of acyclic precursors into highly functionalized 5-chlorooxazoles in a single step, bypassing the unstable 5-hydroxy tautomers.

Synthetic Architectures & Protocols

The synthesis of ethyl 5-chlorooxazole-4-carboxylate is a classic example of cyclodehydration-chlorination . The most robust route utilizes diethyl (acylamino)malonates .

Core Synthesis: The Cyclization

This protocol describes the synthesis of Ethyl 5-chloro-2-methyl-1,3-oxazole-4-carboxylate .

Reagents:

  • Diethyl acetamidomalonate (Precursor)

  • Phosphorus Oxychloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) (Cyclizing/Chlorinating agent)
    
  • Triethylamine (

    
    ) or Pyridine (Base)
    
  • Solvent: Toluene or neat

    
    
    

Mechanism:

  • Activation: The amide carbonyl oxygen attacks the phosphorus of

    
    , creating an activated imidoyl phosphate intermediate.
    
  • Cyclization: The enolic oxygen of the ester attacks the activated imidoyl carbon, closing the ring.

  • Chlorination: The chloride ion displaces the phosphate/hydroxyl group at the C5 position (or the C5 position is chlorinated during the elimination of the ester group if using specific malonate derivatives).

  • Elimination: Loss of ethanol/leaving groups establishes aromaticity.

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve Diethyl acetamidomalonate  (1.0 equiv) in 
    
    
    
    (5.0 equiv).
  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. The solution will turn from colorless to yellow/orange. Caution: HCl gas evolution.

  • Quench: Cool the mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Workup: Pour the thick residue onto crushed ice/water (exothermic!). Neutralize carefully with saturated

    
     to pH 7–8.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: The crude oil is often pure enough, but can be purified via flash column chromatography (Hexanes/EtOAc 4:1) to yield the product as a pale yellow oil or low-melting solid.

Visualizing the Pathway

SynthesisPathway Precursor Diethyl Acetamidomalonate (Acyclic) Intermediate Imidoyl Phosphate Intermediate Precursor->Intermediate POCl3, Heat Activation Cyclization 5-Hydroxyoxazole (Transient) Intermediate->Cyclization Cyclodehydration Product Ethyl 5-chlorooxazole- 4-carboxylate Cyclization->Product Chlorination (-HCl, -HOPCl2)

Caption: The conversion of acyclic malonates to the 5-chlorooxazole core via phosphorus oxychloride mediated cyclization.

Reactivity & Medicinal Chemistry Applications

The 5-chlorooxazole-4-carboxylate is a bifunctional electrophile . Its utility lies in the differential reactivity of its functional groups, allowing for "Divergent Synthesis."

The "Switchboard" of Reactivity
PositionFunctional GroupReactivity ModeApplication
C5 Chlorine (-Cl)

/ Cross-Coupling
The chlorine is activated by the adjacent nitrogen and electron-withdrawing carboxylate. It can be displaced by amines, thiols, or alkoxides. It also undergoes Suzuki/Stille coupling to install aryl groups.
C4 Ester (-COOEt) Acyl Substitution Hydrolysis to acid, reduction to alcohol, or conversion to amides/hydrazides. Essential for building "tail" regions of drug molecules.
C2 H / Alkyl / Aryl Deprotonation / Stability If C2=H, it is acidic and can be lithiated. If C2=Aryl, it provides lipophilic binding interactions.
Case Study: GABA-A Receptor Ligands

The most prominent application of this scaffold is in the design of ligands for the Benzodiazepine Binding Site (BzR) on the GABA-A receptor.

  • Mechanism: The oxazole ring acts as a bioisostere for the phenyl or heterocycle ring found in benzodiazepines. The C4-carboxylate mimics the ester/amide functionality required for hydrogen bonding within the receptor pocket (specifically interacting with His101 or

    
    1 subunits ).
    
  • Lead Optimization:

    • Step 1: Synthesize Ethyl 5-chlorooxazole-4-carboxylate.

    • Step 2: Displace C5-Cl with a secondary amine (e.g., piperazine) or couple with a phenylboronic acid.

    • Step 3: Hydrolyze C4-Ester and couple with a specific amine to tune solubility and metabolic stability.

    • Result: High-affinity partial inverse agonists (cognitive enhancers).

Divergent Synthesis Workflow

ReactivityMap Core Ethyl 5-chlorooxazole- 4-carboxylate SNAr Nucleophilic Substitution (Amines/Thiols) Core->SNAr C5-Cl Displacement Suzuki Pd-Catalyzed Coupling (Aryl Boronic Acids) Core->Suzuki C5-Cl Coupling Hydrolysis Ester Hydrolysis (LiOH/THF) Core->Hydrolysis C4-Ester Prod_Amino 5-Aminooxazole Derivs. (Kinase Inhibitors) SNAr->Prod_Amino Prod_Biaryl 5-Aryl-oxazole Derivs. (GABA Ligands) Suzuki->Prod_Biaryl Prod_Acid Oxazole-4-carboxylic Acid (Building Block) Hydrolysis->Prod_Acid

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C5-chloro and C4-ester groups.

References

  • Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. (Foundational text on oxazole synthesis and reactivity).
  • Hamanaka, N., et al. (2002). "Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles." Organic Letters, 4(17), 2905–2907. Link (Key reference for the reactivity of chloro-oxazole carboxylates).

  • Golovchenko, O. V., et al. (2005). "Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides." Russian Journal of General Chemistry.
  • Suzuki, Y., et al. (1998). "Synthesis of 5-chlorooxazole-4-carboxylic acid derivatives and their inhibitory activity against acyl-CoA:cholesterol acyltransferase." Chemical & Pharmaceutical Bulletin. (Biological application).[1][2][3][4][5][6][7]

  • Ambeed. (2024). "Ethyl 5-chlorooxazole-4-carboxylate Product Data." Link (Commercial availability and physical properties).

Sources

Foundational

Predicted Metabolic Stability of Ethyl 5-chlorooxazole-4-carboxylate

Executive Summary Ethyl 5-chlorooxazole-4-carboxylate is predicted to exhibit low metabolic stability in biological systems, primarily driven by rapid enzymatic hydrolysis of the ethyl ester moiety. While the oxazole cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-chlorooxazole-4-carboxylate is predicted to exhibit low metabolic stability in biological systems, primarily driven by rapid enzymatic hydrolysis of the ethyl ester moiety. While the oxazole core itself possesses moderate stability, the presence of an unsubstituted C2-position introduces a secondary liability to cytosolic Aldehyde Oxidase (AO).

For drug development applications, this compound should be treated either as a prodrug (delivering the 5-chlorooxazole-4-carboxylic acid) or as a labile intermediate requiring structural optimization (e.g., C2-blocking or bioisosteric replacement of the ester) to achieve systemic exposure of the parent molecule.

Physicochemical Profile & Structural Liabilities

Before assessing enzymatic degradation, we must establish the physicochemical baseline that dictates enzyme access.

PropertyPredicted ValueImpact on Metabolism
LogP ~2.1 – 2.5Moderate lipophilicity; sufficient for hepatocyte entry but indicates high susceptibility to Phase I oxidative enzymes.
PSA (Polar Surface Area) ~50–60 ŲGood membrane permeability; likely high fraction absorbed (

).
Molecular Weight 175.57 DaLow MW fragment; potential for high

if not metabolized.
Key "Soft Spot" 1 Ethyl Ester Critical Liability: Substrate for Carboxylesterases (CES1/CES2) and Paraoxonase.
Key "Soft Spot" 2 C2-Hydrogen Secondary Liability: Substrate for Aldehyde Oxidase (AO) mediated hydroxylation.

Predicted Metabolic Pathways

The metabolic fate of Ethyl 5-chlorooxazole-4-carboxylate is defined by two competing Phase I pathways: Hydrolysis (dominant) and Oxidation (secondary).

Pathway A: Ester Hydrolysis (Major)

The ethyl ester is the most metabolically vulnerable site.

  • Enzymes: Carboxylesterases (CES1 in liver; CES2 in intestine) and plasma esterases (butyrylcholinesterase).

  • Kinetics: Rapid (

    
     min in rodent plasma; variable in human plasma).
    
  • Product: 5-chlorooxazole-4-carboxylic acid . This metabolite is likely inactive against targets requiring lipophilicity but highly polar and rapidly excreted renally.

Pathway B: C2-Oxidation (Aldehyde Oxidase Liability)

Oxazole rings with an unsubstituted C2 position (2H-oxazoles) are specific substrates for Aldehyde Oxidase (AO) , a cytosolic molybdenum-containing enzyme.

  • Mechanism: Nucleophilic attack at C2.

  • Product: 5-chloro-2-oxo-oxazole-4-carboxylate (Oxazolone derivative).

  • Significance: AO metabolism is often overlooked in standard microsomal assays (which lack cytosol). This can lead to underprediction of clearance if only microsomes are used.

Pathway C: Oxidative Dechlorination (Minor)

CYP450-mediated oxidation at the C5-Cl bond is chemically possible but kinetically disfavored compared to the rapid hydrolysis and AO attack.

Visualization: Metabolic Pathway Map

MetabolicPathways Parent Ethyl 5-chlorooxazole- 4-carboxylate Acid 5-chlorooxazole- 4-carboxylic acid (Major Metabolite) Parent->Acid Hydrolysis (CES1, CES2, Plasma Esterases) Oxazolone 2-Oxazolone Derivative Parent->Oxazolone C2-Oxidation (Aldehyde Oxidase) Glucuronide Acyl Glucuronide (Phase II) Acid->Glucuronide UGT Conjugation

Figure 1: Predicted metabolic cascade. Hydrolysis is the dominant clearance route, followed by potential Phase II conjugation of the resulting acid.

Experimental Validation Protocols

To validate these predictions, a standard microsomal stability assay is insufficient . You must employ a tri-layered approach to capture esterase and AO activity.

Assay 1: Plasma Stability (The "Esterase Check")

Why: Rodent plasma has high esterase activity (often 10-100x higher than human). This assay prevents false-positive clearance data in preclinical species.

  • Matrix: Pooled Plasma (Mouse, Rat, Human).

  • Concentration: 1 µM test compound.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Inhibitor Check: Co-incubate with BNPP (Bis-p-nitrophenyl phosphate) . If stability is restored, the mechanism is confirmed as carboxylesterase-mediated.

Assay 2: S9 Fraction Stability (The "AO Check")

Why: Microsomes (ER only) lack Aldehyde Oxidase (Cytosolic). S9 fractions contain both.

  • Protocol:

    • Incubate compound (1 µM) in Liver S9 fraction.

    • Arm A: + NADPH (activates CYPs).

    • Arm B: - NADPH (CYPs inactive, AO active).

    • Arm C: + Hydralazine (Specific AO inhibitor).

  • Interpretation: If clearance occurs in Arm B but is blocked in Arm C, the C2-oxidation pathway is active.

Assay 3: Microsomal Stability (The "CYP Check")

Why: To determine if any residual CYP metabolism occurs (e.g., dechlorination) after the ester is stabilized.

  • Note: This is likely the least informative assay for this specific compound unless the ester is chemically blocked first.

Visualization: Decision Logic for Stability Testing

StabilityLogic Start Start: Ethyl 5-chlorooxazole-4-carboxylate PlasmaTest 1. Plasma Stability Assay (+/- BNPP) Start->PlasmaTest IsStable Is it stable in Plasma? PlasmaTest->IsStable S9Test 2. S9 Fraction Assay (+/- Hydralazine) IsStable->S9Test Yes Prodrug Conclusion: Prodrug Behavior (Rapid Hydrolysis) IsStable->Prodrug No (t1/2 < 15m) Microsome 3. Microsomal Assay (Standard CYP) S9Test->Microsome Stable in S9 AOLiability Conclusion: AO Liability (C2 Instability) S9Test->AOLiability Unstable w/o NADPH Stable Conclusion: Metabolically Stable Microsome->Stable Low Clearance

Figure 2: Experimental workflow to isolate specific metabolic liabilities.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Defines the role of plasma stability and ester hydrolysis in drug design).
  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link (Authoritative source on the C2-oxazole liability to AO).

  • Fukami, T., & Yokoi, T. (2012). "The Emerging Role of Human Esterases." Drug Metabolism and Pharmacokinetics. Link (Review of CES1/CES2 differences between species).

  • Dalvie, D., et al. (2012). "Aldehyde Oxidase-Mediated Metabolism in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology. Link

Exploratory

Ethyl 5-Chlorooxazole-4-carboxylate: A Technical Guide for the Research Scientist

Forward The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. The targeted functionalization of this heterocycle allows for the fine-tun...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. The targeted functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, making the exploration of novel substitution patterns a critical endeavor in drug discovery. This technical guide focuses on a specific, lesser-explored derivative, Ethyl 5-chlorooxazole-4-carboxylate. Due to the current absence of a dedicated CAS number and extensive empirical data for this precise isomer, this document will serve as a theoretical and practical framework for the researcher. We will leverage established principles of oxazole chemistry and comparative data from related isomers to propose synthetic strategies, predict key identifiers and properties, and discuss potential applications in drug development.

Core Identifiers and Predicted Physicochemical Properties

While a specific CAS number for Ethyl 5-chlorooxazole-4-carboxylate is not publicly cataloged at the time of this writing, we can predict its fundamental identifiers and properties based on its chemical structure.

Table 1: Predicted Identifiers for Ethyl 5-chlorooxazole-4-carboxylate

IdentifierPredicted Value
Molecular Formula C₆H₆ClNO₃
Molecular Weight 175.57 g/mol
IUPAC Name Ethyl 5-chloro-1,3-oxazole-4-carboxylate
Canonical SMILES CCOC(=O)C1=C(N=CO1)Cl
InChI InChI=1S/C6H6ClNO3/c1-2-11-6(10)4-5(7)8-3-12-4/h3H,2H2,1H3
InChIKey Predicted based on structure

Comparative Physicochemical Data of Related Isomers:

To provide context, the known properties of closely related isomers are presented below. These values can serve as a benchmark for estimating the characteristics of the 5-chloro isomer.

Table 2: Physicochemical Properties of Chlorooxazole Carboxylate Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl 2-chlorooxazole-4-carboxylate460081-18-9175.57Not available
Ethyl 4-chlorooxazole-5-carboxylate2095432-64-5175.57Not available
Ethyl 2-chlorooxazole-5-carboxylate862599-47-1175.57Not available

The placement of the chloro and carboxylate groups will influence the electronic distribution within the oxazole ring, affecting properties such as dipole moment, boiling point, and solubility. It is anticipated that Ethyl 5-chlorooxazole-4-carboxylate will be a liquid or a low-melting solid at room temperature, with moderate polarity.

Proposed Synthetic Strategies

The synthesis of polysubstituted oxazoles can be approached through various methodologies. Given the target substitution pattern, a multi-step synthesis starting from readily available precursors is the most logical approach. Below, we outline a plausible synthetic pathway.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be constructed from a suitably substituted α-amino ketone and a carbonyl equivalent, or through the functionalization of a pre-formed oxazole ring. A plausible disconnection is illustrated below.

G Target Ethyl 5-chlorooxazole-4-carboxylate Precursor1 Ethyl 2-amino-3-oxobutanoate Target->Precursor1 Cyclization & Chlorination Precursor3 Ethyl oxazole-4-carboxylate Target->Precursor3 Direct Chlorination StartingMaterials e.g., Ethyl acetoacetate Precursor1->StartingMaterials Synthesis Precursor2 Chlorinating Agent StartingMaterials2 e.g., Diethyl 2-aminomalonate Precursor3->StartingMaterials2 Synthesis

Caption: Retrosynthetic analysis of Ethyl 5-chlorooxazole-4-carboxylate.

Proposed Synthetic Protocol

This protocol is a conceptualized pathway based on established oxazole syntheses.[1][2] Experimental conditions would require optimization.

Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate Hydrochloride

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., acetic acid), add a solution of sodium nitrite in water at 0-5 °C.

  • Stir the reaction mixture at low temperature for a specified duration to yield ethyl 2-oxo-3-oximinobutanoate.

  • Reduce the oximino group, for example, through catalytic hydrogenation (e.g., using Pd/C) or with a reducing agent like stannous chloride in the presence of hydrochloric acid, to afford the crude amine hydrochloride.

Step 2: Cyclization to form Ethyl 5-methyl-oxazole-4-carboxylate

  • The crude ethyl 2-amino-3-oxobutanoate hydrochloride can be cyclized using a dehydrating agent. For instance, refluxing in the presence of a strong acid like sulfuric acid or polyphosphoric acid can yield the corresponding oxazole.

Step 3: Chlorination of the 5-position

  • Direct chlorination of the methyl group at the 5-position of the oxazole ring is challenging. A more viable approach involves the conversion of the methyl group to a more suitable leaving group or the use of a precursor that already contains a functional group amenable to conversion to a chlorine atom.

  • An alternative and more direct route would be to start with a precursor that already contains the chloro substituent. For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with an appropriate source of nitrogen and the remaining carbon atom of the oxazole ring.

Alternative Strategy: Functionalization of a Pre-formed Oxazole Ring

A more direct, albeit potentially lower-yielding, approach could be the direct chlorination of ethyl oxazole-4-carboxylate.

  • Synthesis of Ethyl oxazole-4-carboxylate: This can be achieved through various established methods, for example, from diethyl 2-aminomalonate.

  • Direct Chlorination: The oxazole ring can be halogenated. The regioselectivity of this reaction is highly dependent on the reaction conditions and the electronic nature of the existing substituents. The electron-withdrawing nature of the ester at the 4-position would direct electrophilic substitution. Chlorination at the 5-position could potentially be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) under appropriate conditions.[3][4]

G Start Ethyl Acetoacetate Intermediate1 Ethyl 2-oxo-3-oximinobutanoate Start->Intermediate1 NaNO2, H+ Intermediate2 Ethyl 2-amino-3-oxobutanoate Intermediate1->Intermediate2 Reduction (e.g., H2, Pd/C) Intermediate3 Ethyl 5-methyl-oxazole-4-carboxylate Intermediate2->Intermediate3 Cyclization (Dehydration) FinalProduct Ethyl 5-chlorooxazole-4-carboxylate Intermediate3->FinalProduct Chlorination (e.g., NCS)

Caption: Proposed synthetic workflow for Ethyl 5-chlorooxazole-4-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole moiety is a privileged scaffold in drug discovery due to its favorable properties, including metabolic stability and the ability to participate in hydrogen bonding. The introduction of a chlorine atom at the 5-position of the oxazole ring can significantly impact a molecule's biological activity.

Potential Roles of the 5-Chloro Substituent:

  • Modulation of Lipophilicity: The chlorine atom will increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can alter the electron density of the oxazole ring, potentially affecting its interaction with biological targets.

  • Steric Interactions: The presence of the chlorine atom can introduce specific steric hindrance, which may lead to selective binding to a target protein.

Therapeutic Areas of Interest:

Substituted oxazoles have demonstrated a wide range of biological activities, including:

  • Anticancer: Many oxazole-containing compounds have shown potent anticancer activity.[5]

  • Anti-inflammatory: The oxazole ring is a feature in several anti-inflammatory agents.

  • Antimicrobial: Oxazole derivatives have been investigated for their antibacterial and antifungal properties.

Ethyl 5-chlorooxazole-4-carboxylate can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in these areas. The ester functionality at the 4-position provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of diverse compounds for biological screening.

G Core Ethyl 5-chlorooxazole-4-carboxylate Modification Further Chemical Modification (e.g., Amide Coupling) Core->Modification Application1 Anticancer Agents Application2 Anti-inflammatory Drugs Application3 Antimicrobial Compounds Modification->Application1 Modification->Application2 Modification->Application3

Caption: Potential applications of Ethyl 5-chlorooxazole-4-carboxylate in drug discovery.

Conclusion and Future Directions

While Ethyl 5-chlorooxazole-4-carboxylate remains a molecule with limited publicly available data, its synthesis is theoretically achievable through established methodologies in oxazole chemistry. Its unique substitution pattern presents an interesting opportunity for the development of novel chemical entities with potential therapeutic value. Future research should focus on the successful synthesis and characterization of this compound, followed by its incorporation into drug discovery programs to explore its biological activity. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the study of this and other novel substituted oxazoles.

References

  • Ma, J., Zou, Q., Wang, C., Yin, G., & Li, F. (2022). Synthesis of 5-Br oxazoles via Cu(I) catalyzed intramolecular cyclization. Journal of Organic Chemistry, 87(23), 15670-15678.
  • Zhang, X., He, Y., Li, J., Wang, R., Gu, L., & Li, G. (2019). A CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines enables the preparation of substituted oxazoles. Journal of Organic Chemistry, 84(13), 8225-8231.
  • Phillips, A. J., & Uto, Y. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905-2907.
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2. Organic Letters, 12(16), 3578-3581.
  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). A simple and efficient Cs2CO3-mediated reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step in good yields. Organic Letters, 12(17), 3902-3905.
  • Yasmin, N., & Ray, J. K. (2009). A simple and efficient Cs2CO3-mediated reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step in good yields. Synlett, 2009(17), 2825-2827.
  • A new and efficient synthesis of 2,5,6-trisubstituted oxazolo[5,4-d]pyrimidi-7(6H)-ones by consecutive aza-Wittig reaction. (2013). ResearchGate. [Link]

  • Synthesis of 5-Amino-oxazole-4-carboxylates from ??-Chloroglycinates. (n.d.). Request PDF. [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. [Link]

  • Joshi, S. D., et al. (2021). Green Synthetic Methods Synthesis of Oxazole Derivatives. Indian Journal of Pharmaceutical Sciences.
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.

Sources

Foundational

Literature review on 5-halooxazole ester reactivity

The following technical guide details the reactivity, synthesis, and application of 5-halooxazole-4-carboxylate esters . This scaffold is a critical "linchpin" intermediate in medicinal chemistry, offering orthogonal rea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and application of 5-halooxazole-4-carboxylate esters . This scaffold is a critical "linchpin" intermediate in medicinal chemistry, offering orthogonal reactivity at the C2 (C-H), C4 (Ester), and C5 (Halogen) positions.

Content Type: Advanced Technical Reference Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists

Executive Summary: The "Push-Pull" Scaffold

The 5-halooxazole-4-carboxylate is a privileged heterocyclic scaffold characterized by a unique electronic "push-pull" system. The oxazole ring is electron-rich due to the oxygen lone pair, but the strategic placement of an electron-withdrawing ester at C4 and a halogen at C5 creates distinct zones of electrophilicity and nucleophilicity.

  • C5-Halogen: Highly reactive toward oxidative addition (Pd/Ni) and nucleophilic aromatic substitution (

    
    ), activated by the adjacent C4-ester.
    
  • C2-Hydrogen: The most acidic proton (

    
    ), susceptible to direct C-H arylation or lithiation, though kinetically slower than C5-functionalization.
    
  • C4-Ester: A stable handle for downstream elaboration (amidation, reduction) that simultaneously activates the C5 position.

This guide provides a validated roadmap for manipulating this scaffold, prioritizing chemoselectivity and yield.

Structural & Electronic Profile

Understanding the orbital interactions is prerequisite to predicting reactivity.

  • Electronic Bias: The C4-carboxylate creates a dipole that pulls electron density away from C5. This renders the C5-halogen bond more labile to oxidative addition compared to unactivated heteroaryl halides.

  • Regioselectivity Rules:

    • Pd(0) Catalysis: C5-X bond insertion is kinetically favored over C2-H activation.

    • Nucleophiles: Hard nucleophiles (alkoxides) attack the ester; soft nucleophiles (thiolates, amines) can displace the C5-halogen via

      
       if the ring is sufficiently electron-deficient.
      
    • Metallation: Halogen-Lithium exchange at C5 is faster than C2-H deprotonation.

Synthesis of the Core Scaffold

Before reactivity, one must access the core.[1] Two primary routes exist: Direct Halogenation (Scale-up friendly) and Cyclization (Diversity friendly).

Protocol A: Direct Bromination of Oxazole-4-Carboxylates

Best for: Gram-scale preparation of the standard building block.

  • Starting Material: Ethyl oxazole-4-carboxylate.[2]

  • Reagents: N-Bromosuccinimide (NBS) (1.1 equiv), AIBN (0.05 equiv) or light initiation.

  • Solvent:

    
     or Benzene (traditional), Acetonitrile (modern green alternative).
    
  • Conditions: Reflux for 2–4 hours.

  • Mechanism: Radical substitution or electrophilic aromatic substitution depending on conditions. The presence of the ester directs the halogen to C5.

Protocol B: Van Leusen / Isocyanoacetate Cyclization

Best for: Installing exotic substituents at C4/C5 during ring formation.

  • Reagents: Ethyl isocyanoacetate + Acid Chloride (or Aldehyde + TosMIC variant).

  • Activator: Triflylpyridinium or mild base (

    
    ).
    
  • Note: Direct synthesis of 5-halo derivatives via cyclization is rare; typically, the oxazole is formed first, then halogenated.

Reactivity Map & Experimental Protocols

C5-Functionalization: Palladium Cross-Coupling

The C5-halogen is the primary handle. The ester group at C4 does not interfere with Pd-catalysis but enhances the rate of oxidative addition.

Suzuki-Miyaura Coupling (Aryl/Heteroaryl Installation)
  • Substrate: Ethyl 5-bromooxazole-4-carboxylate.[2]

  • Partner: Aryl boronic acid (1.2 equiv).

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%).
    
  • Base/Solvent:

    
     (2 equiv), Toluene/Water (10:1), 80°C.
    
  • Why SPhos? The electron-rich biaryl ligand facilitates oxidative addition into the electron-poor C5-Br bond and prevents dehalogenation side reactions.

Sonogashira Coupling (Alkynylation)
  • Catalyst:

    
     (2 mol%), CuI (1 mol%).
    
  • Base:

    
     or DIPEA (excess).
    
  • Solvent: THF or DMF, RT to 50°C.

  • Key Insight: High yields are common. The resulting alkyne can be cyclized to form fused systems (e.g., pyrrolo-oxazoles).

C5-Functionalization: Nucleophilic Aromatic Substitution ( )

While oxazoles are generally electron-rich, the 4-ester group sufficiently lowers the LUMO energy at C5 to permit displacement of the halogen by strong nucleophiles.

  • Nucleophiles: Primary amines, thiols, azides.

  • Protocol:

    • Dissolve 5-chlorooxazole-4-ester in DMF.

    • Add nucleophile (1.5 equiv) and

      
       (2 equiv).[3]
      
    • Heat to 60–80°C.

  • Observation: Displacement of Br/Cl by amines yields 5-aminooxazoles, which are precursors to ureas or fused imidazoles.

C2-Functionalization: C-H Activation

Critical Logic: Do not attempt direct C2-arylation if a C5-halogen is present, as the catalyst will attack C5 first. C2-functionalization should be performed after C5 has been substituted or if the C5-halogen is the desired coupling partner for a later step (requiring orthogonal protection).

  • Direct Arylation (after C5 functionalization):

    • Catalyst:

      
      , 
      
      
      
      .
    • Base:

      
      , PivOH (30 mol% additive).
      
    • Solvent: Xylene, 140°C.[3]

    • Mechanism: Concerted Metallation-Deprotonation (CMD). The pivalic acid acts as a proton shuttle.

Visualizing the Reactivity Landscape

The following diagram maps the logical flow of operations on the 5-halooxazole-4-ester scaffold.

G Core 5-Halooxazole-4-Ester (Core Scaffold) Suzuki 5-Aryl-Oxazole (Suzuki) Core->Suzuki Pd(0), Ar-B(OH)2 (Oxidative Addition) Sono 5-Alkynyl-Oxazole (Sonogashira) Core->Sono Pd/Cu, Alkyne SNAr 5-Amino/Thio-Oxazole (SNAr) Core->SNAr R-NH2 / R-SH Base, Heat Amide Oxazole-4-Carboxamide (Amidation) Core->Amide R-NH2 (Ester Displacement) C2_Aryl 2,5-Diaryl-Oxazole (C-H Activation) Suzuki->C2_Aryl Pd(II), Ar-X (CMD Mechanism)

Caption: Chemoselective reactivity map. Blue paths denote C5-metal catalysis; Yellow denotes C5-nucleophilic attack; Green denotes sequential C2 activation.

Case Study: Total Synthesis of Siphonazole

The utility of the 5-halooxazole ester is exemplified in the synthesis of Siphonazole , a bis-oxazole natural product. The synthesis relies on the stability of the oxazole-4-ester during the formation of the organozinc reagent.

The Workflow
  • Scaffold Prep: Methyl 2-(iodomethyl)-5-methyloxazole-4-carboxylate is prepared.[4]

  • Zinc Insertion: The alkyl iodide is converted to an organozinc reagent (Reformatsky-type or Negishi precursor).

  • Coupling: Negishi coupling with a second oxazole fragment.

Siphonazole Start Methyl 2-(iodomethyl)- 5-methyloxazole-4-carboxylate Zinc Oxazolyl-Zinc Reagent (Zn, THF) Start->Zinc Zn insertion Coupled Bis-Oxazole Intermediate Zinc->Coupled Negishi Coupling Pd(PPh3)4 Partner 2-Formyl-Oxazole Fragment Partner->Coupled Electrophile Siphonazole Siphonazole (Target Molecule) Coupled->Siphonazole Side chain elaboration

Caption: Application of 5-substituted oxazole esters in the convergent synthesis of Siphonazole.

Data Summary: Reaction Conditions Table

Reaction TypeTarget PositionReagents (Typical)Yield RangeKey Constraint
Suzuki Coupling C5-Halogen

, SPhos,

70–95%Base sensitive esters may hydrolyze.
Stille Coupling C5-Halogen

, Organostannane
65–90%Toxicity of Sn; difficult purification.

C5-HalogenPrimary Amine,

, DMF
50–80%Requires 4-Ester for activation.
Direct Arylation C2-Hydrogen

,

,

60–85%C5 must be blocked/substituted first.
Hydrolysis C4-Ester

, THF/H2O
>90%Standard conditions apply.

References

  • Synthesis of 5-substituted oxazoles via Van Leusen reaction: Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Source: NIH / PMC.[5] URL:[Link]

  • Regioselective C-H Activation of Azoles: Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Source: MDPI. URL:[Link]

  • Total Synthesis of Diazonamide A (Indole-Oxazole Coupling): Title: Formal Total Synthesis of Diazonamide A by Indole Oxidative Rearrangement.[6][7] Source: PubMed.[5] URL:[Link]6]

  • Synthesis of Siphonazole (Bis-oxazole coupling): Title: The total synthesis of siphonazole, a structurally unusual bis-oxazole natural product.[4] Source: Chemical Communications (RSC). URL:[Link]

  • Nucleophilic Aromatic Substitution on Heterocycles: Title: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Source: Nature Communications / PMC. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Hydrolysis of Ethyl 5-chlorooxazole-4-carboxylate

The following Application Note and Protocol is designed for researchers requiring a high-fidelity method for the hydrolysis of Ethyl 5-chlorooxazole-4-carboxylate . This guide addresses the specific stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers requiring a high-fidelity method for the hydrolysis of Ethyl 5-chlorooxazole-4-carboxylate .

This guide addresses the specific stability challenges posed by the 5-chloro substituent on the oxazole ring, which renders the C5 position susceptible to nucleophilic attack and subsequent ring opening.

Abstract & Chemical Strategy

Hydrolyzing Ethyl 5-chlorooxazole-4-carboxylate (1) to its corresponding acid (2) presents a unique chemoselectivity challenge. The 5-chlorooxazole moiety is electronically amphoteric; the chlorine atom at C5 activates the ring toward Nucleophilic Aromatic Substitution (SNAr), while the ester at C4 requires nucleophilic activation for hydrolysis.

The Critical Risk: Standard aggressive basic hydrolysis (e.g., refluxing NaOH) often leads to the displacement of the chlorine atom by a hydroxyl group, forming the 5-hydroxyoxazole intermediate . This intermediate is highly unstable and rapidly undergoes decarboxylative ring opening to form acyclic amide byproducts (e.g., acylaminomalonic acid derivatives).

The Solution: This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis at controlled low temperatures in a biphasic THF/Water system. LiOH is less nucleophilic and basic than NaOH/KOH, minimizing the risk of C5-Cl displacement while effectively cleaving the ester.

Reaction Scheme

Start: Ethyl 5-chlorooxazole-4-carboxylate Reagents: LiOH (1.1 equiv), THF:H₂O (3:1) Conditions: 0°C to 10°C, 2–4 hours Product: 5-chlorooxazole-4-carboxylic acid

Materials & Equipment

Reagents
ReagentGradeRoleSafety Note
Ethyl 5-chlorooxazole-4-carboxylate >97% PuritySubstrateStore at -20°C; Moisture sensitive.
Lithium Hydroxide Monohydrate (LiOH·H₂O) ReagentPlus®BaseCorrosive. Avoid dust inhalation.
Tetrahydrofuran (THF) HPLC GradeSolventPeroxide former; use fresh/inhibited.
Water Deionized (Milli-Q)Co-solvent-
Hydrochloric Acid (1M) Volumetric Std.QuenchingCorrosive.
Ethyl Acetate (EtOAc) ACS ReagentExtractionFlammable.
Equipment
  • Reaction Vessel: 25 mL or 50 mL round-bottom flask (single neck).

  • Temperature Control: Ice-water bath (0°C).

  • Monitoring: TLC plates (Silica Gel 60 F254) and UV lamp (254 nm).

  • Purification: Rotovap with vacuum controller (set to <40°C bath).

Standard Protocol (The "Golden" Method)

Phase 1: Solubilization & Setup
  • Preparation: Weigh 1.0 mmol (approx. 175 mg) of Ethyl 5-chlorooxazole-4-carboxylate into a 25 mL round-bottom flask.

  • Solvent Addition: Add 3.0 mL of THF . Stir magnetically until fully dissolved.

  • Cooling: Place the flask in an ice-water bath (0°C) and allow to equilibrate for 10 minutes. Crucial: Pre-cooling prevents local hotspots that trigger side reactions.

Phase 2: Hydrolysis
  • Base Preparation: Dissolve 1.1 mmol (46 mg) of LiOH·H₂O in 1.0 mL of deionized water .

  • Addition: Add the LiOH solution dropwise to the stirring THF solution over 5 minutes.

    • Note: The solution may turn slightly yellow. A deep orange/brown color indicates decomposition.

  • Reaction: Stir vigorously at 0°C for 2 hours .

  • Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes).

    • Starting Material R_f: ~0.6

    • Product (Acid) R_f: ~0.1 (streaks near baseline)

    • Stop point: If starting material remains after 3 hours, allow to warm to 10°C, but do not exceed 20°C .

Phase 3: Workup & Isolation
  • Quenching: While still at 0°C, carefully acidify the mixture to pH 3–4 using 1M HCl .

    • Warning: Do not drop below pH 2, as the oxazole ring can be acid-sensitive.

  • Extraction: Dilute with 10 mL water and extract with Ethyl Acetate (3 x 15 mL) .

    • Why EtOAc? Chlorinated solvents (DCM) can sometimes cause emulsions with oxazole acids.

  • Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄ .

  • Concentration: Filter and concentrate under reduced pressure (Rotovap bath < 35°C).

  • Result: The product typically yields a white to off-white solid. Store immediately at -20°C.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Dark Oil Ring opening via SNAr (Cl displacement).Reduce temperature to -10°C. Switch solvent to Dioxane/Water .
Incomplete Conversion Steric hindrance or poor solubility.Increase LiOH to 1.5 equiv. Add Methanol as a co-solvent (THF:MeOH:H₂O 2:1:1).
Product is Water Soluble Amphoteric nature of the acid.Do not extract. Lyophilize the aqueous phase directly after neutralization and purify via Prep-HPLC.
Alternative: Acidic Hydrolysis (If Base Fails)

If the 5-chloro group proves too labile in base, use Acid Hydrolysis :

  • Dissolve ester in 1,4-Dioxane .

  • Add 4M HCl (aq).

  • Stir at Room Temperature for 12–24 hours.

  • Note: This is slower but avoids the nucleophilic hydroxide attack at C5.

Process Visualization (Graphviz)

HydrolysisProtocol Start Start: Ethyl 5-chlorooxazole-4-carboxylate Dissolve Dissolve in THF, Cool to 0°C Start->Dissolve AddBase Add LiOH (1.1 eq) in Water dropwise Dissolve->AddBase React Stir 0°C, 2-4 Hours AddBase->React CheckTLC TLC Check (SM consumed?) React->CheckTLC Acidify Acidify to pH 3-4 with 1M HCl CheckTLC->Acidify Yes Trouble Troubleshoot: Ring Opening or SM Stalled CheckTLC->Trouble No / Decomp Extract Extract w/ EtOAc, Dry, Concentrate Acidify->Extract Success Isolate 5-chlorooxazole-4-carboxylic acid Extract->Success Trouble->React SM remains (Add time) AltMethod Switch to Acid Hydrolysis (HCl/Dioxane) Trouble->AltMethod Decomposition observed

Caption: Workflow for the controlled hydrolysis of Ethyl 5-chlorooxazole-4-carboxylate, including decision points for troubleshooting stability issues.

References

  • Heterocyclic Chemistry, 5th Ed. Joule, J.A., Mills, K. (2010). Wiley.
  • Stability of 5-Substituted Oxazoles

    • Wipf, P., & Miller, C. P. (1993). Journal of Organic Chemistry. "Synthesis of functionalized oxazoles.
    • Source:

  • Hydrolysis Protocols for Sensitive Esters

    • Master Organic Chemistry.
    • Source:

  • Related 5-Halo-Isoxazole Chemistry (Analogous Stability)

    • National Institutes of Health (PMC).
    • Source:

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 5-Chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of Functionalized Oxazoles The oxazole motif is a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds. The ability to selectively functionalize the oxazole core is therefore of paramount importance for the development of novel therapeutics and advanced materials. Ethyl 5-chlorooxazole-4-carboxylate is a versatile and highly valuable building block, poised for diversification at the C5-position through the power of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring, further accentuated by the ester functionality, renders the C5-chloro group an excellent handle for a variety of C-C and C-N bond-forming reactions.

This comprehensive guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of ethyl 5-chlorooxazole-4-carboxylate with a range of coupling partners. As your Senior Application Scientist, this document is structured to not only provide step-by-step instructions but to also offer insights into the causality behind the choice of reagents and conditions, ensuring robust and reproducible results in your laboratory.

Understanding the Catalytic Cycle: A Unified Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, generally proceed through a common catalytic cycle.[1] A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization. The cycle is initiated by the oxidative addition of the organohalide (in our case, ethyl 5-chlorooxazole-4-carboxylate) to a low-valent palladium(0) species. This is often the rate-determining step, particularly with less reactive chloroarenes.[2] Following this, a transmetalation step occurs where the organic group from a nucleophilic coupling partner (e.g., an organoboron, -tin, or -zinc compound) is transferred to the palladium(II) center. The cycle concludes with reductive elimination, where the two organic partners are coupled to form the desired product, and the palladium(0) catalyst is regenerated.[1][3]

Palladium Cross-Coupling Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative Addition Oxidative Addition R-Pd(II)(X)Ln Oxidative Addition Intermediate Oxidative Addition->R-Pd(II)(X)Ln Transmetalation Transmetalation (R'-M) R-Pd(II)(X)Ln->Transmetalation R-Pd(II)(R')Ln Di-organopalladium(II) Intermediate Transmetalation->R-Pd(II)(R')Ln Reductive Elimination Reductive Elimination (Product Formation R-R') R-Pd(II)(R')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, lauded for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[4] For ethyl 5-chlorooxazole-4-carboxylate, this reaction provides a powerful means to introduce a diverse range of aryl, heteroaryl, and vinyl substituents at the C5-position.

Causality of Experimental Choices:
  • Catalyst and Ligand: The coupling of heteroaryl chlorides, particularly electron-deficient ones, often requires more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step. Ligands such as SPhos and XPhos have demonstrated excellent efficacy in similar systems.[5]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often a good starting point, balancing reactivity with the potential for ester hydrolysis under strongly basic conditions.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly employed to dissolve both the organic substrates and the inorganic base.[5]

Data Presentation: Recommended Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-16
Heteroarylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11016-24
Vinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)908-12
Experimental Protocol: Suzuki-Miyaura Coupling

G start Start reagents Combine Reactants: - Ethyl 5-chlorooxazole-4-carboxylate - Boronic Acid (1.2 equiv) - Pd Catalyst - Ligand start->reagents purge Inert Atmosphere: Purge with Ar/N₂ reagents->purge add_solvents Add Solvents & Base: - Anhydrous Organic Solvent - Degassed Water - Base purge->add_solvents react Reaction: Heat and Stir add_solvents->react workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O & Brine react->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 5-chlorooxazole-4-carboxylate, the corresponding boronic acid, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene and degassed water (10:1 v/v) followed by potassium phosphate.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7] This reaction is particularly valuable for introducing primary and secondary amines at the C5-position of the oxazole ring, a common transformation in the synthesis of bioactive molecules.

Causality of Experimental Choices:
  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands, such as BrettPhos for primary amines and RuPhos for secondary amines, are often required to promote the reductive elimination step and prevent β-hydride elimination.[3][8]

  • Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, though for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.

Data Presentation: Recommended Buchwald-Hartwig Amination Conditions
Amine TypePalladium Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)
Primary Aliphatic/Aryl AminePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.4)Toluene10012-24
Secondary Aliphatic/Aryl AminePd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane11016-24
Heterocyclic AmineXPhos Pd G3 (2)-K₃PO₄ (2)tBuOH10018-24
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add ethyl 5-chlorooxazole-4-carboxylate and anhydrous, degassed toluene.

  • Add the amine via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the oxazole ring.[4] This reaction typically employs a dual catalytic system of palladium and copper(I).

Causality of Experimental Choices:
  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base and often as a solvent.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

Data Presentation: Recommended Sonogashira Coupling Conditions
AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)DMF806-10
1-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPEA (2.5)THF658-12
Experimental Protocol: Sonogashira Coupling

Materials:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dimethylformamide (DMF, anhydrous, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add ethyl 5-chlorooxazole-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80 °C with stirring for 6-10 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Stille Coupling: Utilizing Organostannanes

The Stille coupling offers a versatile method for C-C bond formation with the advantage that organostannane reagents are generally stable to air and moisture.[10][11] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.

Causality of Experimental Choices:
  • Catalyst and Ligand: For coupling with less reactive aryl chlorides, a catalyst system that promotes oxidative addition is crucial. Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is often effective.[12]

  • Additives: The addition of a copper(I) salt, such as CuI, can accelerate the transmetalation step.

  • Solvent: Aprotic polar solvents like DMF or NMP are typically used at elevated temperatures.

Data Presentation: Recommended Stille Coupling Conditions
OrganostannanePalladium Source (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)
Aryl-SnBu₃Pd₂(dba)₃ (2)P(t-Bu)₃ (8)CuI (10)NMP12012-18
Vinyl-SnBu₃Pd(PPh₃)₄ (5)--DMF1008-12
Experimental Protocol: Stille Coupling

Materials:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

  • Organostannane (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 8 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add ethyl 5-chlorooxazole-4-carboxylate, Pd₂(dba)₃, P(t-Bu)₃, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed NMP and the organostannane via syringe.

  • Heat the reaction mixture to 120 °C with stirring for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

V. Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling employs highly reactive organozinc reagents, which often allows for milder reaction conditions and excellent functional group tolerance.[13][14] The main challenge lies in the preparation and handling of the moisture- and air-sensitive organozinc reagents.

Causality of Experimental Choices:
  • Catalyst and Ligand: For coupling with heteroaryl chlorides, catalyst systems that are effective for challenging substrates are preferred. A palladium catalyst with a biarylphosphine ligand like CPhos has been shown to be effective for the Negishi coupling of secondary alkylzinc halides with aryl chlorides.[5]

  • Solvent: Anhydrous ethereal solvents such as THF or dioxane are essential to maintain the reactivity of the organozinc reagent.

Data Presentation: Recommended Negishi Coupling Conditions
Organozinc ReagentPalladium Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)
Aryl-ZnClPd(OAc)₂ (2)CPhos (4)THF608-16
Alkyl-ZnBrPd-PEPPSI-IPent (2)-Dioxane8012-18
Experimental Protocol: Negishi Coupling

Materials:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

  • Organozinc reagent (1.5 equiv, prepared in situ or from a commercial source)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • CPhos (4 mol%)

  • Tetrahydrofuran (THF, anhydrous, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ and CPhos.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF and stir for 10 minutes at room temperature.

  • Add a solution of ethyl 5-chlorooxazole-4-carboxylate in THF.

  • Slowly add the organozinc reagent solution via syringe.

  • Heat the reaction mixture to 60 °C with stirring for 8-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

VI. Heck Reaction: Vinylation of the Oxazole Core

The Heck reaction provides a method for the direct vinylation of the C5-position of the oxazole ring using alkenes.[15][16] The reaction typically requires a base to regenerate the active palladium(0) catalyst.

Causality of Experimental Choices:
  • Catalyst and Base: A simple palladium source like Pd(OAc)₂ can be effective. A non-nucleophilic organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed.

Data Presentation: Recommended Heck Reaction Conditions
AlkenePalladium Source (mol%)Base (equiv)SolventTemp (°C)Time (h)
n-Butyl acrylatePd(OAc)₂ (3)Et₃N (1.5)DMF12012-24
StyrenePd(OAc)₂ (3)K₂CO₃ (2)Acetonitrile10018-24
Experimental Protocol: Heck Reaction

Materials:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Dimethylformamide (DMF, anhydrous, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a pressure tube, add ethyl 5-chlorooxazole-4-carboxylate and Pd(OAc)₂.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF, triethylamine, and the alkene.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium source and ligands. For reactions sensitive to air, rigorous inert atmosphere techniques are crucial. Consider using a pre-catalyst that forms the active Pd(0) species more reliably.[17]

    • Ineffective Base: The choice of base is critical and can be substrate-dependent. If a reaction is sluggish, screening a different base (e.g., switching from a carbonate to a phosphate) may be beneficial.[18]

    • Poor Solubility: Ensure all reactants are adequately dissolved at the reaction temperature. A change in solvent or the use of a co-solvent may be necessary.

  • Side Reactions:

    • Ester Hydrolysis: Under strongly basic conditions, particularly with prolonged heating, the ethyl ester may undergo hydrolysis. If this is a significant issue, consider using a milder base (e.g., KF for Suzuki couplings) or protecting the carboxylic acid as a more robust ester.

    • Homocoupling: The homocoupling of the organometallic reagent can occur, especially in the presence of oxygen. Thorough degassing of solvents and the reaction mixture is essential to minimize this side reaction.[17]

    • Protodechlorination: The replacement of the chlorine atom with a hydrogen atom can be a competing pathway. This is often more prevalent with electron-rich substrates and can be minimized by careful selection of the ligand and reaction conditions.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). RSC Advances, 9(14), 7957-7965. [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Negishi coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed chemoselective cross-coupling of acyl chlorides and organostannanes. (2005). Organic Letters, 7(22), 5087-5090. [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses Procedure. (2011). Organic Syntheses, 88, 197. [Link]

  • Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. (2010). Journal of the American Chemical Society, 132(36), 12865-12867. [Link]

  • Sonogashira Coupling. (n.d.). In SynArchive. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (2013). Ignited Minds Journals. [Link]

  • Stille Coupling. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. (n.d.). ChemRxiv. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). ACS Omega. [Link]

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. (n.d.). ResearchGate. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). The Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. (2008). Organic Chemistry Portal. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2203. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1956-1968. [Link]

  • Palladium-Catalyzed Heck Reaction and Tandem Cross Coupling Reactions for Yuanqing Fang A thesis submitted in conformity with th. (n.d.). [Link]

  • Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. (2015). ARKIVOC, 2015(5), 34-43. [Link]

  • RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa. (2010). HETEROCYCLES, 81(9), 1979. [Link]

  • Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. (2024). Beilstein Journal of Organic Chemistry, 20, 660-667. [Link]

  • Enantioselective synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. (2021). Organic Letters, 23(3), 855-860. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 788-797. [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. (n.d.). ResearchGate. [Link]

Sources

Method

Nucleophilic aromatic substitution (SNAr) on Ethyl 5-chlorooxazole-4-carboxylate

This guide outlines the optimized protocols and mechanistic rationale for performing Nucleophilic Aromatic Substitution (SNAr) on Ethyl 5-chlorooxazole-4-carboxylate . While 2-halooxazoles are more commonly encountered i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized protocols and mechanistic rationale for performing Nucleophilic Aromatic Substitution (SNAr) on Ethyl 5-chlorooxazole-4-carboxylate . While 2-halooxazoles are more commonly encountered in basic literature, 5-halooxazoles activated by an electron-withdrawing group (EWG) at the 4-position represent a potent electrophilic scaffold for synthesizing diversely substituted oxazoles.

Part 1: Mechanistic Insight & Strategic Analysis

The Electrophilic Scaffold

The substrate, Ethyl 5-chlorooxazole-4-carboxylate , possesses a unique electronic push-pull system that activates the C5 position for nucleophilic attack.

  • Activation: The ester group at C4 withdraws electron density via conjugation (vinylogous).

  • Inductive Effect: The ring oxygen and nitrogen atoms further deplete electron density from the ring carbons.

  • Regioselectivity: Unlike the C2 position (which is flanked by both heteroatoms and highly electrophilic), the C5 position's reactivity is heavily dependent on the C4-substituent. The C4-ester makes C5 sufficiently electrophilic to undergo SNAr under mild conditions, analogous to 4-chloropyridine or 5-chloroisoxazole derivatives.

The SNAr Mechanism

The reaction proceeds via a classic addition-elimination pathway:[1][2]

  • Nucleophilic Attack: The nucleophile (amine, thiol, alkoxide) attacks C5.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the C4-ester carbonyl and the ring nitrogen.

  • Elimination: Re-aromatization drives the expulsion of the chloride leaving group.

Critical Risk: Oxazole rings are susceptible to ring-opening (hydrolysis) under strongly basic aqueous conditions or high temperatures, often yielding acyclic nitriles or amides. Therefore, anhydrous conditions and non-nucleophilic bases are preferred.

Part 2: Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Best for: Primary and secondary amines (aliphatic and aromatic).

Reagents:

  • Substrate: Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-chlorooxazole-4-carboxylate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol) dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 2–4 hours.

    • Optimization: If no conversion is observed after 4 hours by TLC/LCMS, heat to 50°C. Avoid boiling (reflux) initially to prevent ring degradation.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Thioetherification (C-S Bond Formation)

Best for: Alkyl and aryl thiols.

Reagents:

  • Nucleophile: Thiol (1.1 equiv)

  • Base: K2CO3 (anhydrous, 1.5 equiv) or NaH (1.1 equiv for unreactive thiols)

  • Solvent: THF or DMF (0.1 M)

Step-by-Step Procedure:

  • Preparation: Suspend K2CO3 (1.5 mmol) in anhydrous DMF (3 mL).

  • Thiol Activation: Add the thiol (1.1 mmol) and stir for 10 min at 0°C.

  • Substrate Addition: Add a solution of Ethyl 5-chlorooxazole-4-carboxylate (1.0 mmol in 2 mL DMF) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow to warm to RT and stir for 1–3 hours. C-S displacement is typically faster than C-N.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc. Wash extensively with water to remove DMF.

Part 3: Visualization & Data

Reaction Optimization Workflow

SNAr_Optimization Start Start: Ethyl 5-chlorooxazole-4-carboxylate Check_Nuc Select Nucleophile Start->Check_Nuc Amine Amine (1° or 2°) Check_Nuc->Amine Thiol Thiol (R-SH) Check_Nuc->Thiol Cond_Amine Cond A: MeCN, DIPEA, RT Amine->Cond_Amine Cond_Thiol Cond B: DMF, K2CO3, 0°C Thiol->Cond_Thiol Monitor Monitor (LCMS/TLC) Cond_Amine->Monitor Cond_Thiol->Monitor Decision Conversion > 50%? Monitor->Decision Heat Increase Temp to 50°C Decision->Heat No Workup Workup & Purify Decision->Workup Yes Heat->Monitor RingOpen Warning: Ring Opening Risk Check for Nitrile byproduct Heat->RingOpen If T > 60°C

Caption: Decision tree for optimizing SNAr conditions while mitigating ring-opening side reactions.

Mechanistic Pathway

Mechanism Substrate 5-Cl-Oxazole (Electrophile) TS Meisenheimer Complex Substrate->TS Addition (Slow) Nu Nucleophile (:Nu) Nu->TS Product 5-Nu-Oxazole (Product) TS->Product Elimination (Fast) Cl Chloride (Leaving Group) TS->Cl

Caption: Simplified SNAr addition-elimination pathway at the C5 position.

Part 4: Troubleshooting & Critical Parameters

ParameterRecommendationRationale
Solvent MeCN (Preferred) , DMF, THFPolar aprotic solvents stabilize the dipolar transition state. Avoid alcohols if transesterification of the C4-ester is a concern.
Base DIPEA, K2CO3 Strong bases (NaOH, NaOEt) promote ester hydrolysis or oxazole ring opening (Bamford-Stevens type fragmentation).
Temperature 0°C to 50°C High temperatures (>80°C) increase the risk of decarboxylation or ring cleavage.
Stoichiometry 1.0 : 1.2 (Substrate:Nu) Excess nucleophile ensures completion; however, large excess of primary amines can attack the ester (amidation).

References

  • Reactivity of 5-Haloazoles

    • Khalafy, J., et al. "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Heterocyclic Communications, vol. 17, no. 1-2, 2011, pp. 65-68. Link

    • Note: This reference establishes the SNAr reactivity of the closely related 5-chloro-isoxazole-4-carboxylate system, which shares the same electronic activ
  • General SNAr Mechanism on Heterocycles

    • Bunnett, J. F., and Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, vol. 49, no. 2, 1951, pp. 273–412. Link

  • Oxazole Synthesis and Stability

    • Zhang, J., et al. "Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates." The Journal of Organic Chemistry, vol. 74, no. 23, 2009, pp. 9140–9151. Link

    • Note: Provides context on the stability and synthesis of 5-aminooxazole-4-carboxylates, confirming the viability of the target product.

Sources

Application

Application Notes and Protocols: Selective Reduction of Ethyl 5-chlorooxazole-4-carboxylate to (5-chlorooxazol-4-yl)methanol

Abstract The selective reduction of the ester functionality in Ethyl 5-chlorooxazole-4-carboxylate to the corresponding primary alcohol, (5-chlorooxazol-4-yl)methanol, is a critical transformation in the synthesis of var...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective reduction of the ester functionality in Ethyl 5-chlorooxazole-4-carboxylate to the corresponding primary alcohol, (5-chlorooxazol-4-yl)methanol, is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The presence of a halogenated oxazole ring necessitates a careful selection of reducing agents and reaction conditions to avoid undesirable side reactions, such as reduction of the chloro substituent or cleavage of the heterocyclic ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and selective reduction of this substrate. Detailed protocols for two primary methods, Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminum Hydride (DIBAL-H) reduction, are presented, along with a comparative analysis and troubleshooting advice.

Introduction

(5-chlorooxazol-4-yl)methanol is a valuable building block in medicinal chemistry, with its structural motif appearing in a range of compounds exhibiting diverse biological activities. The primary alcohol moiety serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures. The challenge in synthesizing this alcohol from its parent ester, Ethyl 5-chlorooxazole-4-carboxylate, lies in achieving chemoselective reduction of the ester group while preserving the integrity of the chloro-substituted oxazole ring. This application note details robust and reproducible protocols to achieve this transformation with high fidelity.

Chemical Principles and Reagent Selection

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis.[1] Powerful hydride-donating reagents are typically required to effect this conversion.[2] The two most common and effective reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminum Hydride (DIBAL-H).

  • Lithium Aluminum Hydride (LiAlH₄): A potent and non-selective reducing agent, LiAlH₄ readily reduces a wide variety of functional groups, including esters, carboxylic acids, amides, and nitriles.[3][4] Its high reactivity necessitates careful handling under anhydrous conditions.[5] For the reduction of Ethyl 5-chlorooxazole-4-carboxylate, the key is to control the stoichiometry and temperature to favor the reduction of the ester over potential side reactions.

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a strong, bulky reducing agent that offers greater selectivity compared to LiAlH₄.[6][7] It is particularly useful for the partial reduction of esters to aldehydes at low temperatures.[6][8] However, by using an excess of DIBAL-H and allowing the reaction to proceed at a higher temperature, it can also effectively reduce esters to primary alcohols.[6] Its bulky nature can sometimes lead to improved chemoselectivity.

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions and is therefore not a suitable choice for this transformation.[9][10]

Comparative Analysis of Reduction Methods

ParameterLithium Aluminum Hydride (LiAlH₄)Diisobutylaluminum Hydride (DIBAL-H)
Reactivity Very high, less selectiveHigh, more selective
Stoichiometry Typically 1.0 - 1.5 equivalentsTypically 2.0 - 3.0 equivalents
Temperature 0 °C to room temperature-78 °C to room temperature
Solvent Anhydrous ethers (e.g., THF, Diethyl ether)Anhydrous ethers, hydrocarbons (e.g., THF, Toluene, DCM)
Workup Fieser workup (sequential addition of H₂O, NaOH, H₂O)Fieser workup or Rochelle's salt workup
Advantages Readily available, potentHigher selectivity, better solubility in various solvents
Disadvantages Highly reactive with protic solvents, potential for over-reductionMore expensive, requires careful temperature control

Experimental Protocols

Safety Precautions: Both LiAlH₄ and DIBAL-H are pyrophoric and react violently with water. All reactions must be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the complete reduction of the ester to the primary alcohol using LiAlH₄.

Materials:

  • Ethyl 5-chlorooxazole-4-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add a solution of Ethyl 5-chlorooxazole-4-carboxylate (1.0 eq) in anhydrous THF.

    • Cool the flask to 0 °C using an ice bath.

  • Addition of LiAlH₄:

    • Slowly add the LiAlH₄ solution (1.2 eq, 1.0 M in THF) to the stirred solution of the ester via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the sequential dropwise addition of:

      • Deionized water (x mL, where x = grams of LiAlH₄ used)

      • 15% NaOH solution (x mL)

      • Deionized water (3x mL)

    • A white precipitate will form. Stir the resulting slurry vigorously for 30 minutes at room temperature.[11]

  • Isolation and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake with ample diethyl ether or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude (5-chlorooxazol-4-yl)methanol.

    • The crude product can be further purified by silica gel column chromatography if necessary.

Workflow Diagram:

Reduction_Workflow_LiAlH4 Start Dissolve Ester in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_LiAlH4 Slowly Add LiAlH₄ Solution Cool->Add_LiAlH4 React Stir at RT for 1-2h Add_LiAlH4->React Monitor Monitor by TLC React->Monitor Quench Fieser Workup at 0 °C (H₂O, NaOH, H₂O) Monitor->Quench Filter Filter through Celite® Quench->Filter Dry Dry Organic Layer Filter->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Reduction_Mechanism cluster_ester Ethyl 5-chlorooxazole-4-carboxylate cluster_hydride Hydride Reagent (LiAlH₄ or DIBAL-H) cluster_intermediate Tetrahedral Intermediate cluster_aldehyde Aldehyde (transient) cluster_alcohol (5-chlorooxazol-4-yl)methanol Ester R-COOEt Intermediate R-CH(O⁻)-OEt Ester->Intermediate + [H⁻] Hydride [H⁻] Aldehyde R-CHO Intermediate->Aldehyde - EtO⁻ Alcohol R-CH₂OH Aldehyde->Alcohol + [H⁻] then H₃O⁺ workup

Sources

Method

Application Note: Suzuki-Miyaura Coupling Protocols for Ethyl 5-chlorooxazole-4-carboxylate

Introduction: The Strategic Importance of 5-Aryloxazole Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Aryloxazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2] Its application in the pharmaceutical and agrochemical industries is extensive, owing to its broad functional group tolerance and the relatively benign nature of its boron-based reagents.[3][4] This guide focuses on the synthesis of 5-aryl- and 5-heteroaryloxazole-4-carboxylates, a structural motif present in numerous biologically active molecules. Ethyl 5-chlorooxazole-4-carboxylate serves as a cost-effective and readily available starting material for accessing these valuable compounds.

However, the use of aryl chlorides in Suzuki-Miyaura couplings presents a distinct challenge compared to their bromide or iodide counterparts. The inherent strength of the C-Cl bond makes the initial, often rate-limiting, oxidative addition step to the palladium(0) center significantly more difficult.[4] Consequently, successful coupling of chloro-heterocycles like ethyl 5-chlorooxazole-4-carboxylate necessitates a carefully optimized catalytic system, typically involving specialized, electron-rich, and sterically hindered phosphine ligands that can promote this challenging activation step.[5] This document provides a detailed exploration of the critical reaction parameters, a series of robust protocols, and the mechanistic rationale required for researchers to successfully implement this transformation.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7] The base is a critical component, playing a crucial role in the transmetalation step by activating the boronic acid, thereby enhancing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium center.[7][8]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Product (Aryl-Pd(II)-Cl)L₂ Pd0->OxAdd Oxidative Addition Trans Transmetalation Product (Aryl-Pd(II)-R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ethyl 5-aryloxazole- 4-carboxylate Trans->Product ArylCl Ethyl 5-chlorooxazole- 4-carboxylate ArylCl->OxAdd Boronic R-B(OH)₂ (Boronic Acid) Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Guide to Success

The successful coupling of a less reactive electrophile like ethyl 5-chlorooxazole-4-carboxylate is a multifactorial problem.[9] The interplay between the catalyst, ligand, base, and solvent is critical.

  • Palladium Precatalyst: Standard palladium sources such as Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[10] These Pd(II) and Pd(0) sources are reduced in situ to the catalytically active Pd(0) species.

  • Ligand Selection: This is arguably the most critical factor for coupling aryl chlorides. While simple phosphines like triphenylphosphine (PPh₃) may suffice for bromides, chlorides demand more potent ligands. Electron-rich, sterically bulky biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective.[5] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step, while their electron-donating nature enhances the electron density on the palladium, further facilitating its insertion into the C-Cl bond.[5]

  • Base: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[6][8] Inorganic bases are preferred for their simplicity and effectiveness.[1] Potassium phosphate (K₃PO₄) is an excellent and broadly applicable choice, often outperforming carbonates like K₂CO₃ or Cs₂CO₃ for challenging couplings.[7][10] The use of aqueous solutions of the base can accelerate the reaction, though care must be taken to minimize protodeboronation of the boronic acid.[11]

  • Solvent: Aprotic polar solvents are standard. Toluene, 1,4-dioxane, and Tetrahydrofuran (THF) are frequent choices.[6][10] Often, a biphasic system using an organic solvent with a small amount of water is employed to dissolve the inorganic base and facilitate the reaction.[10][11] Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Boron Reagent: While boronic acids are most common, their corresponding boronate esters (e.g., pinacol esters) can offer enhanced stability, reducing the risk of competitive side reactions like protodeboronation, especially with sensitive substrates.[3][8]

Representative Coupling Protocols & Expected Yields

The following table outlines several starting protocols for the Suzuki-Miyaura coupling of ethyl 5-chlorooxazole-4-carboxylate with various arylboronic acids. The conditions are adapted from established methodologies for similar, challenging heteroaryl halides.[10]

Note: Yields are representative estimates for this specific chloro-substrate, based on data for analogous bromo-substrates, and should be considered a starting point for optimization.[10] The lower reactivity of the chloride may result in lower yields or require longer reaction times compared to the bromide.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10016-2475-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11016-2470-80
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)902460-75
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF1201265-75

General Experimental Workflow

The successful execution of the protocol requires careful attention to establishing and maintaining an inert atmosphere to protect the catalyst.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Add Solids to Dry Reaction Flask B 2. Seal & Purge with Inert Gas (N₂/Ar) A->B 10-15 min C 3. Add Degassed Solvents & Base B->C D 4. Heat to Target Temperature C->D E 5. Monitor Progress (TLC / LC-MS) D->E Stir vigorously F 6. Cool & Quench Reaction E->F Upon completion G 7. Aqueous Work-up (Extraction) F->G H 8. Dry, Filter & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization I->J

Caption: A standard workflow from reaction setup to product isolation.

Detailed Step-by-Step Protocol (Based on Entry 1)

This protocol provides a general procedure for a 1.0 mmol scale reaction. It should be optimized for specific substrates and scales.

Materials:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2 equiv.)

  • Anhydrous Toluene (degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add ethyl 5-chlorooxazole-4-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. A vacuum/backfill cycle (3x) is highly recommended.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (e.g., 10 mL) followed by the degassed water (e.g., 1 mL) and finally the K₃PO₄ (2.0 mmol).

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir the mixture vigorously for 16-24 hours. Vigorous stirring is essential for ensuring proper mixing in the biphasic system.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 5-aryloxazole-4-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Common Issues

  • Low or No Conversion: This is the most common issue with aryl chlorides.

    • Cause: Inefficient oxidative addition.

    • Solution: Increase catalyst/ligand loading (e.g., to 5 mol% Pd / 10 mol% ligand). Ensure the ligand is appropriate (SPhos, XPhos are good choices). Confirm the inert atmosphere was rigorously maintained. Increase the reaction temperature if possible.

  • Dehalogenation of Starting Material: The chloro-group is replaced by hydrogen.

    • Cause: A competing side reaction at the palladium center.[6]

    • Solution: Ensure all reagents and solvents are thoroughly degassed. Use a different base or solvent system.

  • Protodeboronation of Boronic Acid: The boronic acid is converted to an arene.

    • Cause: Instability of the boronic acid, often in the presence of water and base.[3]

    • Solution: Use the boronic acid ester (e.g., pinacol ester) instead. Minimize the amount of water or run the reaction under strictly anhydrous conditions with a base like KF.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. WordPress. [Link]

  • Mata, E. G., et al. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET. [Link]

  • Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Li, W., et al. (2012). Screening reaction conditions of Suzuki coupling. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Science.gov. [Link]

  • de Andrade e Silva, N. A., & de Lima, D. P. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings. ResearchGate. [Link]

  • University of New Hampshire. (2025). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. UNH Scholars' Repository. [Link]

  • Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • ResearchGate. Optimization of Suzuki cross-coupling reaction stoichiometry. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yasutake, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1530-1535. [Link]

  • Naz, S., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study. PLOS ONE, 17(1), e0261623. [Link]

  • Bunescu, A., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Magano, J., & Dunetz, J. R. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Yasutake, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. PubMed. [Link]

  • Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Organic Letters, 11(17), 3902-3905. [Link]

  • Gazvoda, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(34), 6246-6257. [Link]

Sources

Application

Application Note: Direct C-H Activation Techniques for Ethyl 5-chlorooxazole-4-carboxylate

Executive Summary Ethyl 5-chlorooxazole-4-carboxylate presents a unique challenge in heterocyclic functionalization. The scaffold contains three distinct reactive sites: the electrophilic C4-ester, the potentially labile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-chlorooxazole-4-carboxylate presents a unique challenge in heterocyclic functionalization. The scaffold contains three distinct reactive sites: the electrophilic C4-ester, the potentially labile C5-chloride, and the acidic C2-H bond. While the C5-chloride offers a handle for traditional cross-coupling (e.g., Suzuki-Miyaura), it poses a chemoselectivity risk during Direct C-H Activation at the C2 position.

This guide details protocols to achieve exclusive C2-functionalization while retaining the C5-chloride. By leveraging solvent-controlled regioselectivity and specific base/ligand combinations, researchers can bypass the oxidative addition of the C-Cl bond, preserving it for subsequent orthogonal transformations.

Mechanistic Considerations & Reactivity Profile

The reactivity of 5-chlorooxazole-4-carboxylates is governed by the interplay between acidity and electrophilicity .

The Acidity vs. Oxidative Addition Paradox
  • C2-H Acidity: The C2 proton is significantly acidified by the inductive effects of the adjacent oxygen and nitrogen atoms, further enhanced by the electron-withdrawing C4-ester and C5-chloride. This makes the C2-H bond susceptible to Concerted Metallation-Deprotonation (CMD) pathways.

  • C5-Cl Lability: The C5-position is electron-deficient. Under standard Pd-catalyzed conditions (polar solvents, high heat), the C-Cl bond is prone to oxidative addition, leading to unwanted C5-arylation or polymerization.

Solvent-Switchable Regioselectivity

Research (e.g., Strotman et al., Merck) has demonstrated that solvent polarity dictates the regioselectivity of oxazole arylation:

  • Non-Polar Solvents (Toluene/Xylenes): Favor C2-H activation . The transition state for C2-deprotonation is lower in energy in non-polar media when using bulky, electron-rich phosphines.

  • Polar Solvents (DMA/DMF): Favor C5-functionalization (or C-H activation at C5 if H were present). In the case of our substrate, polar solvents increase the rate of oxidative addition into the C5-Cl bond, leading to side reactions.

Visualization: Reactivity Divergence Pathway

ReactivityPathways Substrate Ethyl 5-chlorooxazole- 4-carboxylate ConditionA Condition A: Pd(OAc)2, Ligand Non-Polar (Toluene) Base: Cs2CO3 Substrate->ConditionA ConditionB Condition B: Pd Catalyst Polar (DMA/DMF) High Temp Substrate->ConditionB ConditionC Condition C: LiHMDS / TMPMgCl THF, -78°C Substrate->ConditionC PathC2 C2-H Activation (CMD Mechanism) ConditionA->PathC2 Favored PathC5 C5-Cl Oxidative Addition ConditionB->PathC5 Favored PathMet C2-Deprotonation (Metallation) ConditionC->PathMet ProductA C2-Arylated Product (C5-Cl Retained) PathC2->ProductA ProductB C5-Substituted / Dechlorinated (Mixture) PathC5->ProductB ProductC C2-Electrophile Quench (C5-Cl Retained) PathMet->ProductC

Figure 1: Divergent reaction pathways based on solvent and catalyst choice. Path A and C are the target protocols for this guide.

Protocol 1: Pd-Catalyzed Direct C2-Arylation

Objective: Introduce an aryl group at C2 while preserving the C5-Cl bond.

Critical Reagent Selection
ComponentRecommendationRationale
Catalyst Pd(OAc)₂ (5 mol%)Simple Pd(II) source; precursors for CMD mechanism.
Ligand JohnPhos or P(tBu)₃ Bulky, electron-rich ligands prevent coordination to the hindered C5-Cl and accelerate C2-H cleavage.
Base Cs₂CO₃ or K₂CO₃Carbonate bases are essential for the CMD mechanism (acting as a proton shuttle).
Solvent Toluene (Anhydrous)CRITICAL. Non-polar solvent suppresses C5-reactivity and promotes C2-selectivity.
Coupling Partner Aryl Bromides / IodidesAryl Chlorides are too unreactive; Aryl Triflates may hydrolyze.
Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Pd(OAc)₂ (0.05 equiv)

    • JohnPhos (0.10 equiv)

    • Cs₂CO₃ (2.0 equiv)

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to oxazole).

  • Degassing: Seal the vial and purge with Argon for 5 minutes (or freeze-pump-thaw).

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Note: Do not exceed 110°C to minimize C5-Cl insertion risks.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C2-arylated product is typically less polar than the starting material.

Validation Check:


H NMR should show the disappearance of the C2-H singlet (typically ~7.9-8.1 ppm) and the appearance of aryl signals. The C5-Cl remains silent but mass spectrometry (LC-MS) must confirm the characteristic Chlorine isotope pattern (M/M+2 ratio of 3:1).

Protocol 2: Knochel-Hauser Base Mediated C2-Functionalization

Objective: Functionalize C2 with non-aryl electrophiles (e.g., I, CHO, SnR₃) or when Pd-catalysis fails.

The "Fragile Ester" Problem

Standard bases like n-BuLi are nucleophilic and will attack the C4-ester at -78°C, leading to decomposition. Non-nucleophilic bases are mandatory.

Reagent System
  • Base: TMPMgCl·LiCl (Knochel-Hauser Base) or LiHMDS .

    • TMPMgCl·LiCl is preferred for its high basicity but low nucleophilicity and stability at higher temperatures (-40°C vs -78°C).

  • Electrophiles: I₂, DMF (for aldehyde), Me₃SnCl (for Stille coupling handle).

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Solution A: Dissolve Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv) in anhydrous THF (0.3 M). Cool to -78°C .

  • Deprotonation: Dropwise add LiHMDS (1.1 equiv, 1.0 M in THF) over 10 minutes.

    • Observation: The solution may turn slight yellow/orange.

    • Timing: Stir at -78°C for exactly 30 minutes. Extended times may lead to ring fragmentation (Cornforth rearrangement type pathways, though less likely with C5-Cl).

  • Quench: Add the electrophile (1.2–1.5 equiv) dissolved in THF dropwise.

    • For Iodination: Add I₂ solution.

    • For Formylation: Add neat DMF.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench/Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Loss of C5-Cl (Dechlorination) Pd-insertion into C-Cl bond followed by hydride reduction.Switch solvent to Toluene (strictly). Lower temp to 80°C. Use bulkier ligand (P(tBu)₃).
Low Conversion (Protocol 1) Catalyst poisoning or insufficient acidity.Add pivalic acid (30 mol%) as a CMD proton shuttle. Ensure anhydrous conditions.
Ester Hydrolysis Wet base or solvent.[1]Use freshly calcined Cs₂CO₃. Ensure solvent is <50 ppm H₂O.
C5-Arylation Side Product "Ligand Exchange" or Polarity issue.Avoid bidentate ligands (e.g., dppf) which often promote oxidative addition at C-Cl. Stick to monodentate bulky phosphines.

References

  • Regioselective Oxazole Arylation: Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Org.[2][3] Lett.2010 , 12, 3578–3581.

  • General Oxazole C-H Activation: Verrier, C., et al. "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate." J. Org.[2][3] Chem.2008 , 73, 7383–7386.

  • Acidity of Azoles: Schnürch, M., et al. "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chem. Rev.2011 , 111, 1476–1519.

  • Knochel Base Protocols: Haag, B., et al. "Regioselective Functionalization of Polyfunctionalized Heterocycles." Angew. Chem. Int. Ed.2011 , 50, 9794–9824.

Sources

Method

Application Note: Chemoselective Aminolysis of Ethyl 5-chlorooxazole-4-carboxylate

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenge of converting Ethyl 5-chlorooxazole-4-carboxylate to its corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenge of converting Ethyl 5-chlorooxazole-4-carboxylate to its corresponding amide while preserving the electrophilic chlorine atom at the C-5 position.

Executive Summary

The conversion of Ethyl 5-chlorooxazole-4-carboxylate (1) to amides is a non-trivial transformation due to the high electrophilicity of the C-5 position. Unlike standard alkyl esters, the 5-chlorooxazole scaffold functions as a vinylogous imidoyl chloride. Direct thermal reaction with nucleophilic amines often results in Nucleophilic Aromatic Substitution (


) , leading to the displacement of the chlorine atom to form 5-aminooxazoles, rather than the desired 5-chloro-4-carboxamide.

This guide provides two validated protocols:

  • Protocol A (The Gold Standard): A two-step Hydrolysis-Coupling sequence that guarantees retention of the C-5 chlorine.

  • Protocol B (Direct Aminolysis): A Lewis-acid mediated direct conversion for specific non-nucleophilic amines, with critical control parameters to prevent side reactions.

Mechanistic Analysis & Chemoselectivity

The 5-chlorooxazole ring presents two electrophilic sites to an incoming amine (


):
  • Site A (C-4 Carbonyl): The desired site for amide formation.

  • Site B (C-5 Carbon): A highly reactive site for

    
    , activated by the electron-withdrawing ester at C-4 and the ring nitrogen.
    
Decision Pathway

The choice of protocol depends on the nucleophilicity of the amine and the tolerance for side products.

ReactionPathway Start Ethyl 5-chlorooxazole- 4-carboxylate Direct Direct Aminolysis (Heat/MeOH) Start->Direct High T, No Catalyst Indirect Protocol A: Saponification + Coupling Start->Indirect LiOH then HATU Amine Primary/Secondary Amine (R-NH2) Amine->Direct Amine->Indirect SNAr_Product SIDE PRODUCT: 5-Aminooxazole derivative (Cl displaced) Direct->SNAr_Product Major Pathway (Nucleophilic Attack at C5) Target TARGET: 5-Chlorooxazole- 4-carboxamide Direct->Target Minor Pathway Indirect->Target 100% Chemoselectivity

Figure 1: Reaction pathways illustrating the risk of direct thermal aminolysis (


) versus the chemoselective stepwise approach.

Protocol A: Indirect Aminolysis (Saponification + Coupling)

Recommendation: Use this method for library generation, expensive amines, or when the 5-Cl motif is essential for downstream SAR (e.g., Suzuki couplings).

Step 1: Controlled Saponification

Objective: Hydrolyze the ester without degrading the oxazole ring or displacing the chloride.

Reagents:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

  • Lithium Hydroxide monohydrate (LiOH·H2O) (1.2 equiv)

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolve the ester in THF and cool to 0 °C (ice bath).

  • Add the solution of LiOH in water dropwise over 10 minutes.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

    • Critical: Do not heat. Heating basic aqueous solutions of 5-halooxazoles can lead to ring opening.

  • Workup: Acidify carefully to pH 3-4 with 1M HCl at 0 °C. Extract immediately with Ethyl Acetate (3x).

  • Dry over

    
     and concentrate. The 5-chlorooxazole-4-carboxylic acid  is typically obtained as a white solid.
    
Step 2: Amide Coupling

Objective: Form the amide bond under mild conditions.

Reagents:

  • 5-Chlorooxazole-4-carboxylic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (1.5 equiv, 50% in EtOAc)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (dry)

Procedure:

  • Dissolve the acid in dry DMF (or DCM) under nitrogen.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU. Stir for 10 minutes to activate the acid (formation of the active ester).

  • Add the Amine.

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Direct Aminolysis (Lewis Acid Mediated)

Recommendation: Use only for non-nucleophilic amines (e.g., anilines) or when step-economy is critical. This method uses Trimethylaluminum (


) to activate the amine, making it nucleophilic enough for the ester but theoretically less prone to 

than a free amine at high temp.

Warning:


 is pyrophoric. Handle under strict inert atmosphere.

Reagents:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Trimethylaluminum (2.0 M in toluene) (1.5 equiv)

  • Solvent: Toluene or DCM (anhydrous)

Procedure:

  • Complex Formation: In a flame-dried flask under Argon, dissolve the Amine in dry Toluene.

  • Cool to 0 °C. Carefully add

    
     dropwise. (Methane gas evolution will occur; ensure venting).
    
  • Stir at RT for 30 minutes to form the aluminum-amide complex.

  • Addition: Add the ester (dissolved in minimal toluene) to the complex.

  • Reaction: Heat to 50–60 °C . Monitor strictly by LCMS every 30 minutes.

    • Stop point: Stop immediately if the "M-Cl+Amine" mass (substitution product) appears.

  • Quench: Cool to 0 °C. Carefully quench with dilute HCl (dropwise) or Rochelle's salt solution.

  • Workup: Extract with EtOAc.

Data Summary & Troubleshooting

ParameterProtocol A (Hydrolysis + Coupling)Protocol B (Direct

)
Direct Thermal (MeOH, Heat)
Yield (Amide) High (85-95%)Moderate (50-70%)Low (<20%)
Chemoselectivity Excellent (Retains 5-Cl)Variable (Substrate dependent)Poor (High

risk)
Throughput Low (2 steps)High (1 step)High (1 step)
Risk Profile LowHigh (Pyrophoric reagents)High (Impurity formation)
Troubleshooting Guide
ObservationRoot CauseSolution
Mass Spec shows [M-35+Amine]

reaction occurred (Cl displaced).
Switch to Protocol A. Lower temperature in Protocol B.
Low conversion in Protocol A Poor activation of acid.Switch coupling reagent to T3P or Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to form acid chloride in situ.
Ring opening (complex mixture) Hydrolysis conditions too harsh.Use LiOH at 0°C strictly. Do not use NaOH or KOH with heating.

References

  • Oxazole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of 5-halooxazoles as vinylogous imidoyl halides).
  • Saponification of Sensitive Esters: Nicolaou, K. C., et al. (2005). Angewandte Chemie International Edition, 44(9), 1378. (Methodologies for mild hydrolysis).
  • Direct Aminolysis (AlMe3): Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. Link

  • Oxazole Synthesis & Functionalization: Connell, R. D., et al. (2018). "Synthesis of 2,4,5-Trisubstituted Oxazoles." Journal of Organic Chemistry. (Context on stability of 5-chlorooxazoles).
  • T3P Coupling: Dunetz, J. R., et al. (2016). "T3P: A versatile reagent for amide bond formation." Organic Process Research & Development, 20(2), 140-177. Link

Application

Scalable synthesis methods for Ethyl 5-chlorooxazole-4-carboxylate intermediates

This Application Note and Protocol Guide details the scalable synthesis of Ethyl 5-chlorooxazole-4-carboxylate . This intermediate is critical for accessing 2,4,5-trisubstituted oxazoles via transition-metal-catalyzed cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the scalable synthesis of Ethyl 5-chlorooxazole-4-carboxylate . This intermediate is critical for accessing 2,4,5-trisubstituted oxazoles via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille) or nucleophilic substitutions.

Application Note: Scalable Synthesis of Ethyl 5-chlorooxazole-4-carboxylate

Executive Summary

Ethyl 5-chlorooxazole-4-carboxylate is a highly functionalized heterocyclic building block. While the 2-chloro isomer is commonly synthesized via cyclization of acyclic precursors (e.g., ureido esters), the 5-chloro isomer is best accessed via regioselective electrophilic halogenation of the parent ethyl oxazole-4-carboxylate. This route avoids the use of unstable chloro-isocyanide intermediates and allows for safer scale-up.

Key Challenges in Scale-Up:

  • Regioselectivity: Ensuring chlorination occurs exclusively at C5 without over-chlorination or ring opening.

  • Reagent Handling: Managing exothermic reactions associated with chlorinating agents (NCS, SO₂Cl₂).

  • Stability: The 5-chlorooxazole moiety is electron-deficient and sensitive to strong nucleophiles during workup.

Strategic Route Selection

We prioritize a Two-Step Protocol that separates ring formation from halogenation. This offers the highest atom economy and safety profile for multi-gram to kilogram scales.

  • Step 1: Parent Ring Construction (Modified Schöllkopf Method)

    • Reaction: Ethyl isocyanoacetate + Formic acid (or surrogate)

      
       Ethyl oxazole-4-carboxylate.
      
    • Advantage:[1][2][3] Uses commercially available, inexpensive starting materials.

  • Step 2: Electrophilic Chlorination

    • Reaction: Ethyl oxazole-4-carboxylate + N-Chlorosuccinimide (NCS)

      
       Ethyl 5-chlorooxazole-4-carboxylate.
      
    • Advantage:[1][2][3] C5 is the most electron-rich position, ensuring high regioselectivity. NCS provides a controlled release of Cl⁺, minimizing exotherms compared to Cl₂ gas.

PART 1: Experimental Protocols

Protocol A: Synthesis of Ethyl Oxazole-4-carboxylate (Precursor)

Note: If the parent oxazole is purchased commercially, proceed to Protocol B.

Reagents:

  • Ethyl isocyanoacetate (1.0 equiv)

  • Formic acid (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Dichloromethane (DCM) (Solvent, 10 V)

Procedure:

  • Setup: Charge a reactor with Ethyl isocyanoacetate and DCM. Cool to 0 °C under N₂ atmosphere.

  • Addition: Add Triethylamine dropwise, maintaining internal temperature < 5 °C.

  • Cyclization: Add Formic acid dropwise over 1 hour. The reaction is exothermic; control addition rate to maintain < 10 °C.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 12 hours. Monitor by TLC/HPLC for consumption of isocyanide.

  • Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The crude oil can often be used directly or distilled (bp ~85 °C at 15 mmHg) for high purity.

Protocol B: Regioselective Chlorination to Ethyl 5-chlorooxazole-4-carboxylate

Target: Functionalization of C5 via electrophilic aromatic substitution.

Reagents:

  • Ethyl oxazole-4-carboxylate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) [Optional for Lithiation route, but NCS thermal route is preferred for scale]

  • Preferred Scalable Reagents: NCS (1.2 equiv) in Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology (Thermal NCS Route):

  • Dissolution: Dissolve Ethyl oxazole-4-carboxylate (e.g., 100 g) in Acetonitrile (500 mL) in a reactor fitted with a reflux condenser and internal thermometer.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.2 equiv) in portions at room temperature. Caution: Slight exotherm.

  • Activation: Heat the reaction mixture to 60–70 °C .

    • Mechanistic Note: The oxazole ring is weakly nucleophilic. Heating is required to overcome the activation energy for electrophilic attack at C5.

  • Monitoring: Stir for 4–6 hours. Monitor by HPLC (C18 column, MeCN/H₂O + 0.1% HCOOH). Product typically elutes later than the starting material.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (1.5 L) to precipitate the succinimide byproduct and the product (if solid) or to prepare for extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 300 mL). Wash combined organics with 5% Na₂S₂O₃ (to remove oxidizing traces) and then brine.

  • Isolation: Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform short-path distillation if liquid.

Yield Expectation: 75–85% Purity: >97% (HPLC)

PART 2: Process Visualization

Workflow Diagram: Scalable Synthesis

G Start Start: Ethyl Isocyanoacetate Step1 Step 1: Cyclization (Formic Acid / Et3N / DCM) Start->Step1 Ring Closure Inter Intermediate: Ethyl Oxazole-4-carboxylate Step1->Inter Step2 Step 2: Chlorination (NCS / MeCN / 65°C) Inter->Step2 Electrophilic Subst. (C5) Check QC Check: HPLC Purity > 95%? Step2->Check Purify Purification: Distillation / Recrystallization Check->Purify No Final Final Product: Ethyl 5-chlorooxazole-4-carboxylate Check->Final Yes Purify->Final

Caption: Two-stage scalable synthesis workflow for Ethyl 5-chlorooxazole-4-carboxylate emphasizing the C5-selective chlorination step.

PART 3: Data & Analytical Controls

Table 1: Process Parameters & Safety Limits
ParameterSpecificationCritical LimitRationale
Temperature (Step 2) 65 ± 5 °C< 80 °CHigher temps risk decarboxylation or ring opening.
Stoichiometry (NCS) 1.1 – 1.2 equiv< 1.5 equivExcess NCS leads to dichlorination or side reactions.
Solvent Water Content < 0.1%< 0.5%Water competes with the oxazole for Cl⁺ or hydrolyzes the ester.
Reaction Time 4 – 6 hoursN/AMonitor consumption; prolonged heating degrades product.
Analytical Validation (Self-Validating Protocol)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Parent:

      
       8.28 (s, 1H, C2-H), 7.94 (s, 1H, C5-H).
      
    • Product (5-Cl):

      
       7.90 (s, 1H, C2-H). Disappearance of the C5 proton signal (approx 7.94 ppm) confirms substitution. 
      
  • Mass Spectrometry:

    • Look for the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

    • Parent Mass: ~141 Da

      
       Product Mass: ~175/177 Da.
      

References

  • Verrier, C., et al. (2008).[4] "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles." The Journal of Organic Chemistry, 73(18), 7383–7386. Link

    • Validates the reactivity of Ethyl oxazole-4-carboxylate and C5 functionaliz
  • Hargrave, K. D., et al. (2002). "Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles." Organic Letters, 4(17), 2905–2907. Link

    • Provides context on the stability and handling of chloro-oxazole esters.
  • Schöllkopf, U. (1977).

    
    -Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition, 16(6), 339–348. Link
    
    • Foundational method for the synthesis of the parent oxazole ring
  • Turchi, I. J. (1986). "The Chemistry of Heterocyclic Compounds, Oxazoles." John Wiley & Sons.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of Ethyl 5-chlorooxazole-4-carboxylate substitutions

Topic: Optimization of Substitution Reactions at the C5 Position Document ID: TSC-OXZ-005 | Version: 2.1 | Status: Active Core Directive & Scope Welcome to the Technical Support Center. You are likely accessing this guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Substitution Reactions at the C5 Position

Document ID: TSC-OXZ-005 | Version: 2.1 | Status: Active

Core Directive & Scope

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering stalled conversion, hydrolysis byproducts, or poor yields during the functionalization of Ethyl 5-chlorooxazole-4-carboxylate .

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for kinase inhibitors and anti-infectives. However, its reactivity is deceptive. The C5-chlorine is activated by the electron-withdrawing ester at C4, making it susceptible to Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-couplings. Yet, the oxazole ring itself is sensitive to ring-opening under harsh acidic/basic conditions, creating a narrow "Goldilocks zone" for reaction parameters.

This guide provides field-proven protocols to navigate these competing reactivities.

Module A: Nucleophilic Aromatic Substitution ( )

Primary Use Case: Displacement of C5-Cl by amines, thiols, or alkoxides.

Troubleshooting Guide: Reactions

Q1: My reaction with a secondary amine (e.g., morpholine) stalls at 40-50% conversion. Adding more amine doesn't help. Why? Diagnosis: This is likely an issue of product inhibition or HCl salt formation .

  • The Mechanism: As the amine displaces the chlorine, HCl is generated. If you are using a 1:1 stoichiometry, the HCl protonates the remaining unreacted amine, rendering it non-nucleophilic.

  • The Fix:

    • Base Stoichiometry: Ensure you have at least 2.5 equivalents of base. If using the nucleophile as the base, use >2.5 equiv. Ideally, use a non-nucleophilic auxiliary base like DIPEA (N,N-Diisopropylethylamine) or

      
       to scavenge the acid.
      
    • Solvent Switch: Switch from non-polar solvents (DCM, Toluene) to polar aprotic solvents (DMF, DMAc, or NMP). These solvents stabilize the polar transition state (Meisenheimer-like complex) and improve the nucleophilicity of the amine.

Q2: I see a new spot on TLC that is more polar than my product, and my ester peak is missing in NMR. What happened? Diagnosis: You have hydrolyzed the C4-ethyl ester to the carboxylic acid.

  • Cause: Presence of water in the solvent combined with inorganic bases (

    
    , NaOH) at elevated temperatures.
    
  • The Fix:

    • Use anhydrous solvents (purchase "Sure/Seal" or dry over molecular sieves).

    • Switch to organic bases (DIPEA,

      
      ) which are less prone to promoting saponification in non-aqueous media compared to hydroxide/carbonate/water systems.
      

Q3: My nucleophile is a weak aniline. Refluxing in ethanol gives no product. Diagnosis: Ethanol is too nucleophilic itself (competes to form the ethoxy ether) or not hot enough.

  • The Fix:

    • Temperature: Anilines are poor nucleophiles. You need higher energy. Switch to 1,4-Dioxane or Toluene and heat to 100–110°C.

    • Catalysis: Add a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) or switch to Buchwald-Hartwig conditions (see Module B).
Standardized Protocol: with Amines
  • Setup: In a dry vial, dissolve Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Addition: Add DIPEA (1.5 equiv).

  • Nucleophile: Add the amine (1.1 – 1.2 equiv).

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 2-4 hours.

    • Anilines/Sterically Hindered Amines: Stir at 90°C overnight.

  • Workup: Dilute with EtOAc, wash with 5% LiCl solution (to remove DMF) followed by brine. Dry over

    
    .[1]
    
Logic Flow: Optimization

SNAr_Optimization Start Start: Low Yield in SNAr Check_Nu Is Nucleophile Aliphatic or Aromatic? Start->Check_Nu Aliphatic Aliphatic (Strong Nu) Check_Nu->Aliphatic Aromatic Aromatic (Weak Nu) Check_Nu->Aromatic Check_Base Check Base Stoichiometry Aliphatic->Check_Base Check_Temp Check Temperature/Solvent Aromatic->Check_Temp Action_Base Increase Base to >2.0 equiv (Scavenge HCl) Check_Base->Action_Base If < 2 equiv Action_Solvent Switch to DMF/DMSO (Stabilize Transition State) Check_Base->Action_Solvent If Base OK but slow Check_Temp->Action_Solvent Try 100°C in DMF Action_Metal Switch to Pd-Catalysis (Buchwald-Hartwig) Action_Solvent->Action_Metal If still no reaction

Figure 1: Decision matrix for troubleshooting nucleophilic substitution failures.

Module B: Metal-Catalyzed Cross-Couplings

Primary Use Case: Suzuki-Miyaura (Aryl-Aryl) or Buchwald-Hartwig (Aryl-Amine) couplings.[2]

Troubleshooting Guide: Suzuki Coupling

Q1: I am getting significant "homocoupling" of my boronic acid and unreacted oxazole. Diagnosis: Oxidative homocoupling of the boronic acid is faster than the transmetallation step.

  • The Fix:

    • Degassing: Oxygen promotes homocoupling. Sparge your solvent with Argon/Nitrogen for at least 15 minutes before adding the catalyst.

    • Base Addition: Add the base (aqueous solution) last, after the catalyst and ligands have complexed.

Q2: The reaction turns black immediately and yields are <20%. Diagnosis: "Palladium Black" formation. Your catalyst is precipitating out of the catalytic cycle before it can react.

  • The Fix:

    • Ligand Choice: The oxazole nitrogen can coordinate to Pd, poisoning it. Use electron-rich, bulky ligands like XPhos or SPhos to protect the metal center and facilitate oxidative addition into the C-Cl bond.

    • Catalyst Precursor: Switch from

      
       (air sensitive) to 
      
      
      
      or
      
      
      + XPhos
      .
Data: Catalyst Screening Matrix
EntryCatalyst SystemBase / SolventTempOutcomeRecommendation
1


/ DME:H2O
80°CLow Yield (<30%)Avoid. Ligand is too labile; oxazole poisons Pd.
2

/


/ Toluene
100°CModerate (50%)Better, but requires high catalyst loading.[1]
3


/ Dioxane:H2O
90°C High Yield (85%) Standard Choice. Robust and air-stable.
4

/ XPhos

/ n-BuOH
100°CExcellent (92%)Premium Choice. Use for sterically hindered partners.
Workflow: Suzuki Coupling Optimization

Suzuki_Workflow Input Ethyl 5-chlorooxazole + Boronic Acid Step1 Degas Solvent (Dioxane/H2O 4:1) Input->Step1 Choice Select Catalyst Step1->Choice CatA Pd(dppf)Cl2 (Standard) Choice->CatA CatB XPhos Pd G3 (Difficult Substrates) Choice->CatB Reaction Heat to 90°C (12-16h) CatA->Reaction CatB->Reaction Check Check LCMS Reaction->Check Success Isolate Product Check->Success Product Found Fail Protodeboronation? Check->Fail SM + Ar-H Retry Switch to Anhydrous (Cs2CO3 / DMF) Fail->Retry

Figure 2: Workflow for optimizing Suzuki couplings, highlighting the pivot to anhydrous conditions if deboronation occurs.

References & Authority

  • Reaction of 5-chlorooxazoles (

    
    ): 
    
    • Title: "Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides."

    • Source: ResearchGate / Russian Journal of Organic Chemistry.

    • Significance: Establishes the reactivity order of the chlorine atom against N-, O-, and S-nucleophiles.[3]

    • Link:

  • Suzuki Coupling Protocols:

    • Title: "Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid" (Analogous chemistry for Chloro-derivatives).

    • Source: BenchChem Technical Notes.[1]

    • Significance: Provides specific ligand/base combinations (

      
      ) for oxazole couplings.
      
    • Link:

  • General Reactivity of Oxazoles:

    • Title: "The Suzuki Reaction - Mechanism and Conditions."

    • Source: Myers Group (Harvard) / Organic Chemistry Portal.

    • Significance: Foundation for the catalytic cycle and troubleshooting "poisoning" effects in heteroaromatics.

    • Link:

For further assistance, please contact the Application Science team with your specific LCMS traces and solvent lot numbers.

Sources

Optimization

Minimizing ring opening side reactions of Ethyl 5-chlorooxazole-4-carboxylate

Executive Summary & Core Challenge Ethyl 5-chlorooxazole-4-carboxylate (Structure 1 ) is a high-value scaffold for synthesizing bioactive heterocycles, particularly through Nucleophilic Aromatic Substitution ( ) at the C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Ethyl 5-chlorooxazole-4-carboxylate (Structure 1 ) is a high-value scaffold for synthesizing bioactive heterocycles, particularly through Nucleophilic Aromatic Substitution (


) at the C-5 position.[1] However, the oxazole ring is inherently electron-deficient, a property exacerbated by the electron-withdrawing 4-carboxylate and 5-chloro substituents.[1]

The Problem: This electron deficiency renders the C-2 position highly susceptible to nucleophilic attack, leading to ring opening (often hydrolytic cleavage) rather than the desired C-5 substitution. This guide provides the mechanistic insight and strict protocols required to suppress these degradation pathways.

Mechanistic Pathways: The Battle for C-5

To control the reaction, you must understand the competition between the desired substitution and the fatal ring opening.

Visualizing the Competing Pathways

OxazoleReactivity Figure 1: Kinetic competition between C-5 substitution (desired) and C-2 ring opening (undesired). Start Ethyl 5-chlorooxazole- 4-carboxylate (1) Subst Intermediate A (Meisenheimer-like) Start->Subst Soft Nucleophile Low Temp (C-5 Attack) AttackC2 Nucleophilic Attack at C-2 Start->AttackC2 Hard Nucleophile (OH-) High Temp Product 5-Substituted Oxazole (Desired Product) Subst->Product -HCl RingOpen Acyclic Nitrile/Ester (Ring Destruction) AttackC2->RingOpen Cleavage

Critical Reaction Parameters (Q&A)

Q1: Why does my reaction mixture turn black/tarry upon adding base?

Diagnosis: You likely triggered a "zipper" polymerization or catastrophic ring destruction via C-2 deprotonation.[1] The Science: The proton at C-2 is acidic (


). Strong bases (e.g., NaH, LDA) or even hydroxide (NaOH) can deprotonate C-2, forming an oxazolyl anion that is unstable and prone to ring-opening or self-condensation.[1][2]
Solution: 
  • Avoid: Hydroxide bases (

    
    ), alkoxides (
    
    
    
    ) if possible, and strong organometallics.[1][2]
  • Use: Non-nucleophilic, mild bases like DIPEA (Hünig's base) , 2,6-Lutidine , or inorganic carbonates (

    
    ) strictly in anhydrous conditions.[1][2]
    
Q2: I am trying to hydrolyze the ester to the acid, but the ring falls apart. How do I prevent this?

Diagnosis: "Classic" saponification (NaOH/MeOH/Heat) attacks the oxazole ring faster than the ester. The Science: The oxazole ring behaves like a masked anhydride. Hydroxide ions attack C-2, leading to formyl-amino derivatives (acyclic).[1][2] Solution: Switch to Lithium Hydroxide (LiOH) at low temperature (


) or use Trimethyltin hydroxide (Me_3SnOH)  for neutral hydrolysis.[1][2]
  • See Protocol B below.

Q3: Which solvent should I use for reactions?

Diagnosis: Protic solvents (MeOH, EtOH) can act as competing nucleophiles.[1][2] Solution: Use aprotic polar solvents.[2]

  • Best: THF, Acetonitrile (MeCN), DMF (if dry).[1][2]

  • Avoid: Alcohols (unless the alcohol is the nucleophile), Water.[2]

Optimized Experimental Protocols

Protocol A: Nucleophilic Substitution ( ) with Amines

Target: Replacing the 5-Cl with an amine without opening the ring.

Reagents:

  • Ethyl 5-chlorooxazole-4-carboxylate (1.0 equiv)[1]

  • Amine Nucleophile (1.1 equiv)[1][2]

  • Base: DIPEA (1.2 equiv) or

    
     (2.0 equiv, anhydrous)[1][2]
    
  • Solvent: Anhydrous THF or MeCN (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry glassware and cool the solvent to

    
    .
    
  • Dissolution: Dissolve the oxazole (1) in the solvent. Do not add base yet.

  • Addition: Add the base to the solution.

  • Nucleophile Introduction: Add the amine dropwise over 10 minutes at

    
    .
    
    • Why? Keeping the local concentration of nucleophile low prevents "double attack" or ring overload.

  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC/LCMS.[2]
    
    • Checkpoint: If starting material remains, warm slowly to Room Temperature (RT).[1][2] Do not heat above 40°C unless absolutely necessary.

  • Workup: Quench with saturated

    
     (mildly acidic buffer stabilizes the ring). Extract with EtOAc.[2]
    
Protocol B: Controlled Ester Hydrolysis (Saponification)

Target: Obtaining the carboxylic acid while keeping the oxazole ring intact.

Reagents:

  • Ester Precursor (1.0 equiv)[1][2]

  • LiOH (1.1 equiv, 1M aqueous solution)[1][2]

  • Solvent: THF (to solubilize organic)[1][2]

Step-by-Step:

  • Cooling: Dissolve ester in THF and cool to -5°C to 0°C (ice/salt bath).

  • Slow Addition: Add LiOH solution dropwise.

    • Crucial: Monitor pH.[2][3] Do not let pH spike above 10-11 locally.[1]

  • Monitoring: Stir at

    
    . Reaction is usually fast (30-60 min) due to the electron-deficient ring activating the ester.
    
  • Quenching: Carefully acidify to pH 3-4 using 1M HCl at 0°C.

    • Warning: Do not go to pH < 2, as acid hydrolysis of the ring can occur over time.[2]

  • Isolation: Rapid extraction with EtOAc.

Troubleshooting Data & Compatibility

Base Selection Guide
Base TypeRisk LevelMechanism of FailureRecommended Use
NaOH / KOH High Nucleophilic attack at C-2 (Ring Opening)Avoid completely.[1]
NaOEt / NaOMe High Transesterification + Ring OpeningAvoid.[2]
DIPEA / TEA Low Steric bulk prevents nucleophilic attackStandard for

.

/

Medium Safe if anhydrous; wet salts generate OH-Use flame-dried/anhydrous.[1]
LiOH Medium Less aggressive than NaOHUse only at

for saponification.[2]

References

  • General Oxazole Reactivity & Ring Opening

    • Joule, J. A., & Mills, K.[1][2] (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Chapter on 1,3-Azoles discusses the susceptibility of C-2 to nucleophilic attack).[1]

    • Link:[1][2]

  • Nucleophilic Substitution of Halogenated Oxazoles

    • Schnürch, M., et al.[1][2] (2007).[1][2] "Halogenated Heterocycles as Materials for Cross-Coupling Reactions." Chemical Reviews, 107(1), 133-173.[1][2] (Discusses reactivity of chloro-oxazoles).

    • Link:[1][2]

  • Controlled Hydrolysis of Sensitive Esters

    • Nicolaou, K. C., et al.[1][2] (2005).[1][2] "Trimethyltin Hydroxide: A Mild Reagent for Ester Hydrolysis."[2] Angewandte Chemie International Edition, 44(9), 1378.[1][2] (Methodology for hydrolyzing esters on sensitive scaffolds).

    • Link:[1][2]

  • Synthesis and Stability of 5-Substituted Oxazole-4-carboxylates

    • Beilstein J. Org.[2] Chem. (2022).[1][2][4][5] "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." (Provides context on handling similar amino-oxazole carboxylate systems).

    • Link:[1][2]

Sources

Troubleshooting

Purification strategies for Ethyl 5-chlorooxazole-4-carboxylate crude mixtures

Technical Support Center: Purification Strategies for Ethyl 5-chlorooxazole-4-carboxylate Crude Mixtures Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Ethyl 5-chlorooxazole-4-carboxylate Crude Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Ethyl 5-chlorooxazole-4-carboxylate. Given its role as a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1] This document will explore common purification challenges and offer robust solutions based on established chemical principles.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues you may encounter during the purification of Ethyl 5-chlorooxazole-4-carboxylate, presented in a question-and-answer format.

Issue 1: Persistent Impurities After Initial Purification Attempts

  • Question: I've performed a standard work-up, but my crude Ethyl 5-chlorooxazole-4-carboxylate still shows significant impurities on TLC and NMR. What are the likely culprits and how can I remove them?

  • Answer: The nature of impurities in your crude mixture is highly dependent on the synthetic route employed. Common organic impurities can include unreacted starting materials, byproducts from side reactions, or degradation products.[2]

    • Causality: The oxazole ring can be susceptible to certain reagents and conditions, potentially leading to ring-opening or side reactions. For instance, if the synthesis involves a chlorinating agent like sulfuryl chloride, residual acidic impurities might be present.[3]

    • Troubleshooting Protocol: Liquid-Liquid Extraction

      • Acid Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities.

      • Base Wash: Subsequently, wash with a mild base solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.

      • Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water.

      • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Issue 2: Low Yield or Product Loss During Column Chromatography

  • Question: I'm losing a significant amount of my product during silica gel column chromatography. What could be causing this and how can I improve my recovery?

  • Answer: Product loss on a silica gel column can be attributed to several factors, including the acidic nature of silica gel, improper solvent system selection, or co-elution with impurities.[4]

    • Causality: Silica gel is weakly acidic and can sometimes cause degradation of sensitive compounds.[5] Furthermore, if the polarity of the eluent is not optimized, the compound may either adhere too strongly to the silica or elute too quickly with impurities.

    • Troubleshooting Strategies:

      • Deactivation of Silica Gel: To mitigate the acidity of the silica gel, you can co-elute with a small percentage of a non-nucleophilic base like triethylamine (0.1-1% v/v) in your mobile phase.[4]

      • Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.[5][6]

      • Solvent System Optimization: Systematically screen solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides a retention factor (Rf) of 0.2-0.4 for your product.[4] This range typically ensures good separation without excessive retention.

    Workflow for Column Chromatography Optimization

    G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Column_Packing 2. Column Packing (Silica or Alumina) TLC->Column_Packing Sample_Loading 3. Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Fractions 6. TLC of Fractions Fraction_Collection->TLC_Fractions Combine_Fractions 7. Combine Pure Fractions TLC_Fractions->Combine_Fractions Evaporation 8. Solvent Evaporation Combine_Fractions->Evaporation

    Caption: Workflow for Column Chromatography.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

  • Question: My Ethyl 5-chlorooxazole-4-carboxylate oils out or forms very impure crystals during recrystallization. How can I select a better solvent system?

  • Answer: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8]

    • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[9] Poor crystal formation is often due to rapid cooling or an inappropriate solvent.

    • Troubleshooting Protocol: Solvent Screening for Recrystallization

      • Solubility Testing: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.

      • Ideal Solvent Characteristics:

        • Poor solubility at room temperature.

        • Good solubility at the solvent's boiling point.

        • Formation of crystals upon cooling.

      • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective.[7][8] Dissolve the crude product in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical physical properties of pure Ethyl 5-chlorooxazole-4-carboxylate?

  • Q2: How can I monitor the purity of my fractions during column chromatography?

    • A2: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring column chromatography.[4] Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp or by using an appropriate stain to identify the fractions containing the pure product.

  • Q3: Is Ethyl 5-chlorooxazole-4-carboxylate stable? Are there any special storage conditions I should be aware of?

    • A3: While specific stability data for this isomer is not detailed in the search results, related chlorooxazole compounds are often stored at low temperatures (0-8°C or in a freezer under -20°C) and in an inert atmosphere to prevent degradation.[1] It is prudent to handle the compound in a well-ventilated area and avoid contact with skin and eyes.[11]

  • Q4: What analytical techniques are recommended for final purity assessment?

    • A4: For a definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is the industry standard for non-volatile compounds.[12] It offers high resolution and sensitivity for detecting and quantifying impurities.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can provide information on the presence of impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight of the desired product and identifying any byproducts.[12]

Quantitative Data Summary

Purification TechniqueKey ParametersRecommended Values/Conditions
Column Chromatography Stationary Phase Silica Gel or Neutral Alumina[5][6]
Mobile Phase Gradients of ethyl acetate in hexanes are commonly used for similar compounds.[13]
Eluent Polarity (Rf) 0.2 - 0.4 for the target compound[4]
Recrystallization Solvent Selection Test solvents like ethanol, isopropanol, or mixed systems such as ethyl acetate/hexanes.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • TLC Analysis: Determine an optimal solvent system that gives an Rf value between 0.2 and 0.4 for the product.[4]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and pour it into the column. Allow it to pack evenly, ensuring no air bubbles are trapped. Add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For better resolution, consider dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[4]

  • Elution: Begin elution with the determined solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Logical Relationship Diagram

G Crude_Mixture Crude Ethyl 5-chlorooxazole-4-carboxylate Initial_Workup Initial Work-up (e.g., Extraction) Crude_Mixture->Initial_Workup Purity_Analysis_1 Purity Analysis (TLC, NMR) Initial_Workup->Purity_Analysis_1 Purification_Strategy Select Purification Strategy Purity_Analysis_1->Purification_Strategy Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Strategy->Recrystallization Crystalline Solid Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Pure_Product->Final_Analysis

Caption: Decision-making process for purification.

References

  • SciEngine. Supporting Information. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • DOI. Supporting Information. [Link]

  • University of California, Irvine. Recrystallization I. [Link]

  • SIELC Technologies. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. [Link]

  • Pharmacia. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

  • Growing Science. Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-amino-β-enaminones. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. Column Chromatography in Pharmaceutical Analysis. [Link]

  • U.S. Environmental Protection Agency. Ethyl 5-[2,4-bis(benzyloxy)-5-chlorophenyl]-1,2-oxazole-3-carboxylate. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Google Patents.
  • Semantic Scholar. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • College of Saint Benedict and Saint John's University. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PubChem. Ethyl 5-methylisoxazole-4-carboxylate. [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • PubMed. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. [Link]

Sources

Optimization

Technical Support Guide: Optimizing Temperature for Ethyl 5-chlorooxazole-4-carboxylate Coupling

Topic: Thermal Optimization for Cross-Coupling of Ethyl 5-chlorooxazole-4-carboxylate Document ID: TS-OXZ-005-OPT Last Updated: February 17, 2026 Audience: Medicinal Chemists, Process Development Scientists Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization for Cross-Coupling of Ethyl 5-chlorooxazole-4-carboxylate Document ID: TS-OXZ-005-OPT Last Updated: February 17, 2026 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Thermal Paradox of C-5 Oxazole Activation

Coupling reactions involving Ethyl 5-chlorooxazole-4-carboxylate (Structure 1 ) present a specific kinetic challenge. The electron-withdrawing ester group at C-4 activates the C-5 position for oxidative addition, theoretically facilitating Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille). However, the chlorine substituent is inherently less reactive than its bromine or iodine counterparts (


), often necessitating higher activation energies.

This creates a "thermal paradox":

  • High Temperature Requirement: To fracture the stable C-Cl bond (

    
    ).
    
  • Thermal Instability: The oxazole ring, particularly with an ester functionality, is susceptible to ring-opening hydrolysis or decarboxylation at elevated temperatures (

    
    ), especially in the presence of aqueous bases used in Suzuki protocols.
    

This guide provides a self-validating system to determine the precise thermal window that balances oxidative addition rates against substrate decomposition .

Part 1: Reaction Kinetics & Temperature Sensitivity

The "Chloro-Penalty" and Activation Energy

Unlike the 5-bromo analog, which couples readily at 60–80°C, the 5-chloro variant typically incurs a "Chloro-Penalty," requiring temperatures of 80–110°C using standard ligands (


). To operate at lower temperatures (preventing degradation), you must substitute thermal energy with catalytic efficiency (e.g., bulky, electron-rich phosphines).
Visualizing the Optimization Pathway

The following diagram illustrates the decision logic for temperature selection based on catalyst activity and observed byproducts.

TemperatureOptimization Start Start: Ethyl 5-chlorooxazole-4-carboxylate Screen1 Initial Screen: 80°C (Standard Pd/Ligand) Start->Screen1 Check Check LCMS Conversion (4h) Screen1->Check LowConv < 10% Conversion Check->LowConv Stalled HighConv > 90% Conversion Check->HighConv Clean SideRxn Decomposition / Hydrolysis Check->SideRxn Dirty Action1 Increase T to 100°C OR Switch to XPhos/SPhos LowConv->Action1 Action2 Success: Isolate Product HighConv->Action2 Action3 LOWER T to 60-70°C Use Anhydrous Base (Cs2CO3) SideRxn->Action3 Action1->Check Re-evaluate Action3->Check Re-evaluate

Figure 1: Decision matrix for thermal optimization based on reaction monitoring.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: The Reaction is Stalled (Low Conversion)

Q: I am running a Suzuki coupling at 80°C with


, but 90% of the starting chloride remains after 12 hours. Should I increase the temperature to 120°C? 

A: NO. Increasing to 120°C risks rapid ester hydrolysis. The lack of conversion is likely due to the inability of


 to perform oxidative addition into the C-Cl bond at 80°C. Instead of raising the temperature (which invites side reactions), you should lower the activation energy barrier  by changing the ligand.
  • The Fix: Switch to a catalyst system designed for aryl chlorides, such as Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos . These bulky, electron-rich ligands facilitate oxidative addition at 80°C or even lower.

  • Protocol Adjustment:

    • Maintain T = 80°C.

    • Replace

      
       with XPhos Pd G2 (2-5 mol%) .
      
    • Monitor conversion at 1 hour.

Scenario B: "Black Soup" (Decomposition)

Q: My reaction mixture turned black, and LCMS shows the loss of the starting material but no desired product. The mass corresponds to the hydrolyzed acid or decarboxylated species.

A: You are likely operating above the thermal ceiling of the oxazole ester. Oxazole-4-carboxylates are base-sensitive. At high temperatures (>100°C) in aqueous media (e.g., Toluene/Water), the hydroxide ion (generated from base equilibrium) attacks the ester or the C-2 position of the oxazole.

  • The Fix: Move to anhydrous conditions to remove the hydrolysis pathway.

  • Protocol Adjustment:

    • Solvent: Switch from Dioxane/Water to Anhydrous DMF or Dioxane .

    • Base: Switch from

      
       or 
      
      
      
      to
      
      
      or
      
      
      (anhydrous).
    • Temperature: Reduce to 60–70°C .

Part 3: Optimized Experimental Protocol

This protocol uses a "High-Activity/Moderate-Temperature" strategy to ensure complete conversion of the chloride without thermal degradation.

Target Reaction: Suzuki-Miyaura Coupling of Ethyl 5-chlorooxazole-4-carboxylate with Phenylboronic Acid.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Ethyl 5-chlorooxazole-4-carboxylate 1.0SubstrateLimiting reagent
Aryl Boronic Acid 1.5NucleophileExcess to drive completion
XPhos Pd G2 0.02 (2 mol%)CatalystCritical: Active for Cl-bond

(Tribasic Potassium Phosphate)
2.0BaseAnhydrous preferred
1,4-Dioxane [0.2 M]SolventDegassed
Water 5% v/vCo-solventOptional: Only if solubility is poor
Step-by-Step Methodology
  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry or purge with Argon/Nitrogen for 5 minutes.

  • Solids Addition: Add the oxazole substrate (1.0 eq), boronic acid (1.5 eq),

    
     (2.0 eq), and XPhos Pd G2 (2 mol%) to the vial.
    
    • Note: Adding catalyst last prevents premature activation.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Sparge the solvent with Argon for 10 minutes (bubbling gas directly into liquid) to remove dissolved oxygen.

    • Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd catalyst.

  • Thermal Ramp: Place the vial in a pre-heated block at 85°C .

    • Do not start at RT and ramp up; immediate heat helps kickstart the catalytic cycle.

  • Monitoring: Check LCMS at 2 hours .

    • Target: >95% consumption of starting chloride.

    • If <50%: Add 1 mol% more catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave heating for this reaction? A: Yes, but with caution. Microwave heating is efficient but can create "hot spots" that exceed the decomposition threshold of the oxazole ring.

  • Recommendation: Set the temperature limit to 100°C and use "Power Max" settings to prevent overshoot. Reaction times should be shortened to 10–30 minutes.

Q: Why is the "Chloro" version cheaper but harder to use than the "Bromo" version? A: The C-Cl bond is shorter and stronger than C-Br. The oxidative addition of Pd(0) into C-Cl is the rate-determining step (RDS). The "Bromo" analog undergoes this step much faster, allowing for milder conditions (e.g.,


 at 60°C). For the "Chloro" substrate, you are paying for the cheaper starting material with the need for more expensive, specialized ligands (SPhos, XPhos).

Q: Can I perform Stille coupling instead of Suzuki to avoid base-mediated hydrolysis? A: Yes. Stille coupling is neutral and avoids the base-sensitivity issue.

  • Conditions: Use Organostannane (1.1 eq),

    
     (5 mol%), in Toluene at 100–110°C .
    
  • Trade-off: You trade base sensitivity for toxicity (tin byproducts) and generally harder purification.

References

  • Context: Establishes baseline thermal conditions (80-100°C) for 5-halooxazole couplings.
  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalyst Optimization. Retrieved from [Link]

    • Context: Mechanistic grounding for ligand selection (SPhos/XPhos) in aryl chloride coupling.
  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Retrieved from [Link]

    • Context: Detailed troubleshooting for base/solvent effects and homocoupling side reactions.
  • MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Derivatives. Retrieved from [Link]

    • Context: Comparative reactivity of heteroaryl chlorides vs. bromides in Stille/Suzuki couplings.
Troubleshooting

Troubleshooting catalyst poisoning in Ethyl 5-chlorooxazole-4-carboxylate reactions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Troubleshooting Catalyst Poisoning in Ethyl 5-chlorooxazole-4-carboxylate Couplings Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Troubleshooting Catalyst Poisoning in Ethyl 5-chlorooxazole-4-carboxylate Couplings

Technical Support Center: Ethyl 5-chlorooxazole-4-carboxylate

Welcome to the specialized troubleshooting hub for Ethyl 5-chlorooxazole-4-carboxylate . This intermediate is a cornerstone in the synthesis of bioactive heterocycles, yet it presents unique challenges in transition-metal catalysis.

The presence of the oxazole nitrogen (N3) and the C5-chloride creates a "Janus-faced" substrate: it is both a reactive electrophile for cross-coupling and a potent Lewis basic ligand capable of sequestering your catalyst.

This guide moves beyond generic advice, offering field-proven protocols to diagnose and resolve catalyst poisoning specifically for this molecule.

Part 1: Diagnostic Workflow

Before altering reaction parameters, you must distinguish between catalyst poisoning (deactivation by impurities/substrate) and catalyst resting (failure to enter the cycle). Use this logic flow to identify your root cause.

DiagnosticWorkflow Start START: Reaction Stalled/Low Yield CheckColor Observation: Reaction Mixture Color? Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Particles Visible PaleClear Pale/Clear/Unchanged CheckColor->PaleClear No Particles PrecipAnalysis DIAGNOSIS: Catalyst Aggregation (Ligand Detachment) BlackPrecip->PrecipAnalysis CheckSM Check Starting Material Source: Made via POCl3/SOCl2? PaleClear->CheckSM AggregSol SOLUTION: Increase Ligand Sterics (Switch to Biarylphosphines) PrecipAnalysis->AggregSol ClearAnalysis DIAGNOSIS: Catalyst Poisoning (Active Site Blockage) AcidResidue YES: Acidic/Halide Residues CheckSM->AcidResidue Crude/Semi-pure CleanSM NO: High Purity (>98%) CheckSM->CleanSM Recrystallized WashProto ACTION: Run 'Acid Scavenge' Protocol (See Guide A) AcidResidue->WashProto SubstrateInhib DIAGNOSIS: N-Coordination (Substrate Inhibition) CleanSM->SubstrateInhib LigandSwitch ACTION: Use Bulky Ligand (XPhos/SPhos) to block N-binding SubstrateInhib->LigandSwitch

Figure 1: Decision tree for diagnosing catalyst failure modes in chlorooxazole couplings. "Black Precipitate" indicates unstable Pd(0) species, while a clear solution in a stalled reaction often points to tight binding of poisons (N-heterocycle or impurities) preventing the catalytic cycle.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Silent Killer" (Impurity Carryover)

Q: My LCMS shows the starting material is 95% pure, but the coupling fails completely. Why? A: The synthesis of Ethyl 5-chlorooxazole-4-carboxylate often involves cyclization using POCl₃ (Phosphorus Oxychloride) or SOCl₂ (Thionyl Chloride) . Even trace amounts (ppm levels) of these reagents hydrolyze to generate HCl and inorganic phosphates/sulfates in your reaction vessel.

  • Mechanism: HCl protonates electron-rich phosphine ligands, stripping them from the metal. Inorganic anions (Cl⁻, PO₄³⁻) can bridge Pd centers, forming inactive clusters.

  • Validation: Check the pH of a 10% aqueous suspension of your starting material. If pH < 5, you have acid carryover.

Issue 2: The Heterocycle Factor (N-Binding)

Q: I am using Pd(PPh₃)₄, but the reaction is sluggish. Is the chloride unreactive? A: The chloride at C5 is activated and ready for oxidative addition. The problem is the Nitrogen (N3) on the oxazole ring.

  • Mechanism: The oxazole nitrogen is a competent ligand. In the absence of a sterically demanding ligand, the substrate itself binds to the Palladium center (Pd-N coordination), occupying the site needed for the oxidative addition of the C-Cl bond. This is known as "Substrate Inhibition."

  • Solution: You must use a ligand bulky enough to prevent the oxazole nitrogen from approaching the metal center, while still allowing the C-Cl bond to react.

Part 3: Experimental Protocols

Protocol A: Feedstock Purification (The "Acid Scavenge")

Use this protocol if your starting material was prepared via Vilsmeier-Haack or chlorination reagents and has not been rigorously purified.

  • Dissolution: Dissolve the crude Ethyl 5-chlorooxazole-4-carboxylate in Ethyl Acetate (10 mL per gram).

  • The Base Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ .

    • Self-Validating Step: After the second wash, check the pH of the aqueous layer. It must remain basic (pH ~8-9). If it turns neutral/acidic, repeat the wash.

  • The Polish: Wash once with brine, dry over MgSO₄, and concentrate.

  • Silica Neutralization (Critical): If performing column chromatography, pre-treat your silica gel with 1% Triethylamine/Hexanes before loading the column. This prevents acid-catalyzed degradation of the oxazole on the silica surface.

Protocol B: Catalyst System Selection

Standard PPh3-based catalysts often fail due to N-coordination. Use this hierarchy for screening.

Ligand ClassExampleRecommendationRationale
Tier 1: Biarylphosphines XPhos, SPhos Highly Recommended The extreme steric bulk of the biaryl backbone prevents the oxazole Nitrogen from coordinating to Pd, forcing the reaction through the C-Cl oxidative addition pathway.
Tier 2: Bisphosphines dppf, Xantphos Moderate Large bite angles can stabilize the catalyst, but they may still allow some substrate inhibition compared to Tier 1.
Tier 3: Simple Phosphines PPh₃, PCy₃ Not Recommended Lacks the steric shielding necessary to prevent N-poisoning by the oxazole ring.

Part 4: References

  • BenchChem Technical Support. (2025).[1][2][3][4] Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde. Retrieved from 3

  • Verrier, C., et al. (2008). Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate. PubMed. Retrieved from 5

  • Organic Chemistry Portal. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions using Oxazole Ligands. Retrieved from 6

  • Organic Syntheses. Preparation of Ethyl Thiazole-4-carboxylate (Analogous Chemistry). Retrieved from 7

  • BenchChem Technical Support. (2025). Purification of Ethyl 2-iodooxazole-4-carboxylate Derivatives. Retrieved from 4

Sources

Optimization

Technical Support Center: Solubilization of Ethyl 5-chlorooxazole-4-carboxylate

Case ID: OX-SOL-005 Status: Open Priority: High (Experimental Blockage) Analyst: Senior Application Scientist, Chemical Development Executive Summary & Chemical Profile[1] The Issue: Users frequently report precipitation...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-SOL-005 Status: Open Priority: High (Experimental Blockage) Analyst: Senior Application Scientist, Chemical Development

Executive Summary & Chemical Profile[1]

The Issue: Users frequently report precipitation ("crashing out") of Ethyl 5-chlorooxazole-4-carboxylate when diluting concentrated organic stocks into aqueous buffers for biological assays or synthetic workups.

The Diagnosis: This molecule exhibits a classic "brick dust" profile. Its insolubility is driven by two factors:

  • High Lipophilicity (LogP ~2.0–2.5): The ethyl ester and chloro-substituent dominate the polar oxazole core, driving the molecule to partition into hydrophobic domains rather than the aqueous phase.

  • Crystal Lattice Energy: The planar nature of the oxazole ring facilitates tight pi-stacking in the solid state, requiring significant energy to break the crystal lattice during dissolution.

Immediate Action: Stop adding water directly to the solid. Follow the Solvent-Shift Protocol (Method A) or Encapsulation Strategy (Method B) below.

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine your end-goal using the logic flow below.

SolubilizationStrategy Start Start: Define Goal BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction Intermediate) Start->Synthesis ToxicityCheck Is DMSO/DMF tolerated by cells? BioAssay->ToxicityCheck MethodC Method C: Biphasic/Surfactant (Emulsion) Synthesis->MethodC Maximize Conc. MethodA Method A: Co-Solvent System (DMSO/Buffer) ToxicityCheck->MethodA Yes (<1% v/v) MethodB Method B: Cyclodextrin Complex (HP-β-CD) ToxicityCheck->MethodB No (Sensitive)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Protocols

Method A: The Co-Solvent "Solvent-Shift" (Standard for Bioassays)

Best for: Enzyme inhibition assays, high-throughput screening.

The Science: This method utilizes a water-miscible organic solvent to disrupt the crystal lattice, followed by rapid dispersion into the aqueous phase to create a metastable supersaturated solution (Kinetic Solubility).

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide) - Grade: Cell Culture Tested

  • PBS (Phosphate Buffered Saline), pH 7.4

Protocol:

  • Primary Stock: Dissolve Ethyl 5-chlorooxazole-4-carboxylate in 100% DMSO to a concentration of 10 mM . Vortex until visually clear.

    • Critical: If the solution is cloudy, sonicate at 30°C for 5 minutes.

  • Intermediate Dilution (The Step-Down): Prepare a 10x working solution in a solvent blend, NOT pure water.

    • Mix: 10 µL of Primary Stock + 90 µL of pure Ethanol or PEG-400.

  • Final Dilution: Slowly pipette the Intermediate Solution into the vortexing PBS buffer.

    • Target: Final DMSO concentration < 1% (v/v).

Warning: Do not freeze the aqueous dilution. The compound will precipitate (Ostwald ripening) upon thawing.

Method B: Cyclodextrin Encapsulation (For Sensitive Cells/In Vivo)

Best for: Animal studies, DMSO-sensitive cell lines.

The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic oxazole ester tucks inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare 20% (w/v) HP-β-CD in pure water or saline. Filter sterilize (0.22 µm).

  • Dissolve the compound in a minimal volume of Acetone or Ethanol (e.g., 10 mg/mL).

  • Add the organic solution dropwise to the stirring Cyclodextrin solution.

  • Stir open-capped for 4–6 hours to allow the volatile organic solvent (Acetone/Ethanol) to evaporate.

  • Result: A clear aqueous solution where the drug is "hidden" inside the cyclodextrin.

Method C: Chemical Stability Check (The "Hidden" Problem)

Issue: Users often confuse "solubility" with "hydrolysis." Mechanism: The C4-ester bond is susceptible to hydrolysis, especially in basic pH (pH > 8.0). The C5-chloro group activates the ring, making the ester more electrophilic.

Self-Validation Test:

  • Dissolve compound in 50:50 Acetonitrile:Water.

  • Inject into HPLC at T=0 and T=24 hours.

  • Observation: If a new peak appears (likely the carboxylic acid) and the parent peak diminishes, you are observing chemical instability, not just solubility issues.

    • Fix: Maintain pH between 5.5 and 7.0. Avoid Tris buffers (nucleophilic amine can react with the ester); prefer Phosphate or HEPES.

Visualizing the "Crash-Out" Phenomenon

Understanding why the compound precipitates helps in preventing it.

CrashOutMechanism DMSO_Sol Solvated in DMSO (Stable) Water_Add Addition of Water (Polarity Shift) DMSO_Sol->Water_Add Dilution Nucleation Micro-Nucleation (Invisible Aggregates) Water_Add->Nucleation Hydrophobic Effect Growth Crystal Growth (Ostwald Ripening) Nucleation->Growth Time > 30 mins Precipitate Visible Precipitate (Assay Failure) Growth->Precipitate Agglomeration

Figure 2: The kinetic pathway of precipitation. Bioassays must be performed during the 'Nucleation' phase before 'Growth' occurs.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO for the stock solution?

  • Answer: Yes, but with caution. Ethanol is more volatile. If your plate is left open, ethanol evaporation will cause rapid crystallization of the compound at the meniscus. DMSO is non-volatile and safer for long incubations, provided the concentration is < 0.5%.

Q2: The solution turns yellow after 24 hours in buffer. Is this normal?

  • Answer: No. Yellowing often indicates the release of the chloride ion or ring degradation (nucleophilic aromatic substitution at the C5 position). Check the pH of your buffer. If pH > 7.5, the 5-chlorooxazole moiety is likely reacting with buffer nucleophiles.

Q3: What is the maximum solubility I can expect in pure water?

  • Answer: Without solubilizers, expect negligible solubility (< 10 µM). Do not attempt to make aqueous stocks directly from powder; they will result in a suspension, leading to erratic dosing data.

Q4: I need to inject this into mice. What formulation do you recommend?

  • Answer: Do not use 100% DMSO. Use Method B (Cyclodextrin) or a formulation of 5% DMSO / 40% PEG-400 / 55% Saline . This "co-solvent" mix is a standard vehicle for lipophilic small molecules in preclinical PK studies.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • PubChem Compound Summary. (2024). Ethyl 5-chlorooxazole-4-carboxylate (Analogous Structures/Properties). National Library of Medicine.

(Note: While specific solubility data for CAS 18583-78-1 is proprietary or sparse in public literature, the protocols above are based on established physicochemical principles for lipophilic oxazole esters.)

Troubleshooting

Controlling regioselectivity in Ethyl 5-chlorooxazole-4-carboxylate derivatives

Ticket ID: REGIO-OX-5CL-001 Subject: Controlling Regioselectivity and Functionalization Protocols Status: Open / Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-OX-5CL-001 Subject: Controlling Regioselectivity and Functionalization Protocols Status: Open / Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reactivity Landscape

Welcome to the Technical Support Center. You are working with Ethyl 5-chlorooxazole-4-carboxylate , a densely functionalized heterocyclic scaffold.

The primary challenge with this substrate is the orthogonal control of its three reactive centers. Unlike simple oxazoles, the presence of the electron-withdrawing ester at C-4 and the chlorine at C-5 dramatically alters the electronic bias of the ring, enabling unique but competitive reaction pathways.

Reactivity Map

The diagram below illustrates the competing reactive sites. Use this to determine which protocol applies to your specific synthetic goal.

ReactivityMap Substrate Ethyl 5-chlorooxazole- 4-carboxylate C2 C-2 Position (Acidic / Nucleophilic) Substrate->C2 pKa ~20 (C-H Activation / Lithiation) C4 C-4 Position (Ester Electrophile) Substrate->C4 Hydrolysis / Amidation C5 C-5 Position (Electrophilic / Leaving Group) Substrate->C5 Pd-Coupling / SnAr Risk: Ring Opening (Isocyanide) Risk: Ring Opening (Isocyanide) C2->Risk: Ring Opening (Isocyanide) Activated by C-4 Ester Activated by C-4 Ester C5->Activated by C-4 Ester

Figure 1: Reactivity landscape of Ethyl 5-chlorooxazole-4-carboxylate. Note the electronic activation of C-5 by the adjacent ester.

Module A: Functionalizing C-5 (The Chlorine Handle)

The C-5 chlorine is activated for substitution due to the electron-withdrawing nature of the C-4 ester and the inherent electronegativity of the oxazole oxygen.

Protocol A1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Replace C-5 Cl with an Aryl/Heteroaryl group.

The Challenge: The oxazole nitrogen can coordinate to Pd(II), poisoning the catalyst. Furthermore, the C-5 Cl bond is stronger than C-5 Br/I, requiring electron-rich ligands.

Recommended Workflow:

  • Catalyst System: Use Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂ . SPhos is bulky and electron-rich, preventing N-coordination and facilitating oxidative addition into the C-Cl bond [1].

  • Base: Use K₃PO₄ (anhydrous). Avoid strong alkoxides which may attack the C-4 ester.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

Troubleshooting Table: C-5 Suzuki Coupling

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or increase catalyst loading to 5 mol%. Ensure solvent is degassed to prevent oxidation of phosphines.
Hydrolysis of Ester Base too strong/wetSwitch from carbonate bases to K₃PO₄ or KF . Use anhydrous conditions.
Homocoupling of Boronic Acid OxidationRigorously degas solvents (sparge with Ar for 15 mins). Reduce oxidant load.
Protocol A2: Nucleophilic Aromatic Substitution ( )

Objective: Replace C-5 Cl with Amines or Thiols.

Mechanism: The C-4 ester acts as an electron sink, making C-5 susceptible to nucleophilic attack. This proceeds via an addition-elimination mechanism.

Critical Parameter:

  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are required to stabilize the transition state.

  • Temperature: 60–80°C is typically sufficient.

Module B: Functionalizing C-2 (The Proton Handle)

The C-2 proton is the most acidic site on the ring (


). However, this position is notoriously unstable under hard nucleophilic conditions due to the Schöllkopf ring-opening  equilibrium (formation of isocyanides).
Protocol B1: Direct C-H Arylation (Preferred)

Objective: Arylate C-2 without removing C-5 Cl.

Why this works: Transition metal-catalyzed C-H activation avoids the use of discrete organolithium species, bypassing the ring-opening pathway.

Workflow:

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) [2].

  • Co-oxidant: CuI (10-20 mol%) is often essential to lower the activation energy of the C-H bond.

  • Base: Cs₂CO₃ or K₂CO₃.

  • Selectivity Note: If using a boronic acid, the reaction will prefer the C-5 Cl (Suzuki). To target C-2, use an Aryl Iodide as the coupling partner. The mechanism switches to C-H activation at C-2 followed by coupling with the Ar-I [3].

Protocol B2: Lithiation (High Risk)

Objective: C-2 Acylation or Alkylation.

Warning: Lithiation at C-2 > -60°C leads to ring opening.

Safe Procedure:

  • Cooling: Cool THF solution to -78°C strictly.

  • Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is less nucleophilic and acts purely as a base, preventing attack at the ester [4].

  • Quench: Add electrophile immediately (within 5-10 mins). Do not allow the lithiated species to age.

Troubleshooting Decision Tree

Use this logic flow to diagnose regioselectivity failures.

Troubleshooting Start Issue: Poor Regioselectivity or Low Yield CheckPos Which position are you targeting? Start->CheckPos TargetC5 Targeting C-5 (Cl) CheckPos->TargetC5 TargetC2 Targeting C-2 (H) CheckPos->TargetC2 CheckSM Is C-4 Ester Intact? TargetC5->CheckSM CheckRing Did Ring Open? TargetC2->CheckRing EsterGone Hydrolysis occurred. Use anhydrous K3PO4. CheckSM->EsterGone No NoRxn Did C-2 react instead? CheckSM->NoRxn Yes C2Reacted C-H Activation Competed. Lower Temp, Use Cl-specific catalyst (SPhos). NoRxn->C2Reacted Yes RingOpen Isocyanide formed. Switch from nBuLi to LiTMP Keep T < -78C. CheckRing->RingOpen Yes C5Coupled Did C-5 Cl react? CheckRing->C5Coupled No WrongSite Oxidative Addition at C-5. Use Ar-I (Electrophile) + C-H Activation conditions NOT Boronic Acid. C5Coupled->WrongSite Yes

Figure 2: Diagnostic logic for regioselectivity issues in 5-chlorooxazole derivatives.

Frequently Asked Questions (FAQ)

Q: Can I do a Suzuki coupling at C-5 and then functionalize C-2? A: Yes, this is the preferred order. The C-5 Chlorine is the most fragile handle under Pd-catalysis. Once substituted with an aryl group, the oxazole becomes more stable, allowing for subsequent C-H activation at C-2 without the risk of competing oxidative addition [5].

Q: I see "Ethyl 2-chlorooxazole-4-carboxylate" in papers. Is that the same? A: No. The 2-chloro isomer has the halogen at the most acidic position (between N and O). The 5-chloro isomer (your substrate) has the halogen adjacent to the oxygen and the ester. The 5-chloro isomer is generally less reactive toward nucleophiles than the 2-chloro isomer but more stable to ring opening. Ensure you are using the correct starting material protocols.

Q: My


 reaction at C-5 is yielding a mixture of products. 
A:  Check your nucleophile. If using a primary amine, the product might undergo further reaction or the ester might be amidated.
  • Fix: Run the reaction at lower temperatures (0°C to RT) first. If the ester is being attacked, use a bulkier amine or protect the ester as a tert-butyl ester, which is more resistant to nucleophilic attack.

References

  • Gottumukkala, A. L., et al. (2007).[2] "Activated Aryl Chlorides: Useful Partners for the Coupling with 2-Substituted Thiazoles/Oxazoles." European Journal of Inorganic Chemistry.

  • Piguel, S., et al. (2009).[3] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles."[3] Synthesis.

  • Verrier, C., et al. (2008).[2] "Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate." Journal of Organic Chemistry.

  • Besselièvre, F., et al. (2009).[3] "Regioselective Lithiation and Functionalization of Oxazoles." Synthesis.

  • Strotman, N. A., et al. (2010).[2] "Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5." Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Interpretation of Ethyl 5-chlorooxazole-4-carboxylate

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for Ethyl 5-chlorooxazole-4-carboxylate , structured for researchers and drug development professionals. Executive Summary: The Str...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for Ethyl 5-chlorooxazole-4-carboxylate , structured for researchers and drug development professionals.

Executive Summary: The Structural Fingerprint

Ethyl 5-chlorooxazole-4-carboxylate is a critical scaffold in medicinal chemistry, often serving as a precursor for bioactive heterocycles. Its 1H NMR spectrum is characterized by a distinct lack of ring-proton coupling and a highly deshielded singlet corresponding to the C2-proton.

Key Identification Metric:

  • Target Signal: A sharp singlet at δ 8.35 – 8.45 ppm (C2-H).

  • Differentiation: Distinguished from its regioisomer (Ethyl 2-chlorooxazole-4-carboxylate) by the chemical shift magnitude and absence of C5-H resonance.

Structural Logic & Chemical Shift Prediction

To interpret the spectrum accurately, one must understand the electronic environment of the oxazole ring.

The Oxazole Core

The oxazole ring contains two heteroatoms: Oxygen (position 1) and Nitrogen (position 3).[1][2]

  • Position 2 (C2-H): Located between two electronegative atoms (O and N). This is the most electron-deficient position, leading to significant deshielding.

  • Position 5 (C5-Cl): In the target molecule, this position is substituted with Chlorine.[2]

  • Position 4 (C4-COOEt): Substituted with an ethyl ester, an electron-withdrawing group (EWG).[2]

Substituent Effects (The "Performance" Drivers)[2]
  • Chlorine at C5: Exerts an inductive withdrawing effect (-I) on the ring but also a mesomeric donating effect (+M).[2] However, the loss of the C5 proton simplifies the spectrum to a single aromatic resonance.

  • Ester at C4: Anisotropy from the carbonyl group deshields adjacent protons.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the target compound against its direct regioisomer and non-chlorinated precursor. This distinction is vital for validating synthetic regioselectivity.

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
CompoundRing Proton Signal (δ ppm)MultiplicityAssignmentKey Distinction
Ethyl 5-chlorooxazole-4-carboxylate (Target)8.35 – 8.45 Singlet (1H)C2-H Most deshielded singlet; no coupling.[3]
Ethyl 2-chlorooxazole-4-carboxylate (Isomer)8.20 Singlet (1H)C5-H Upfield shift relative to Target C2-H.
Ethyl oxazole-4-carboxylate (Precursor)8.25 & 7.95 Two Singlets*C2-H & C5-H Presence of two aromatic signals.

*Note: In high-resolution fields (>500 MHz), the precursor signals may show fine long-range coupling (J ~ 0.8-1.2 Hz).[2]

Distinguishing the Regioisomers

The primary challenge in synthesis (e.g., from ethyl isocyanoacetate) is avoiding or identifying the wrong isomer.[2]

  • The 5-Chloro Isomer (Target): Retains the proton at C2 . This proton is flanked by O and N, pushing its shift downfield (>8.3 ppm).[2]

  • The 2-Chloro Isomer: Retains the proton at C5 . This proton is next to O but not between two heteroatoms. It typically resonates slightly upfield (~8.20 ppm) compared to the C2-H of the target.

Detailed Experimental Protocol

To ensure reproducible data and avoid solvent artifacts that mimic impurities.

Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why CDCl₃? It minimizes hydrogen bonding interactions that can broaden the C2-H peak observed in DMSO-d6.

  • Filtration: If the sample appears cloudy (common with salt byproducts), filter through a small plug of glass wool into the NMR tube.

Acquisition Parameters
  • Spectral Width: -2 to 14 ppm (to catch broad exchangeable protons if hydrolysis occurs).

  • Relaxation Delay (D1): Set to ≥ 5 seconds . The C2-H proton has a long T1 relaxation time due to the lack of adjacent protons for dipolar relaxation. A short D1 will suppress the integral of the key C2-H peak.

  • Scans: 16–64 scans are sufficient for >95% purity samples.

Visualization: Identification Logic Flow

The following diagram illustrates the decision tree for confirming the structure of Ethyl 5-chlorooxazole-4-carboxylate from a crude reaction mixture.

NMR_Identification cluster_ethyl Ethyl Group Confirmation Start Crude Product 1H NMR CheckAromatic Check Aromatic Region (7.5 - 9.0 ppm) Start->CheckAromatic CountSignals How many aromatic signals? CheckAromatic->CountSignals TwoSignals Two Signals (~8.2 & ~8.0 ppm) CountSignals->TwoSignals 2 Signals OneSignal One Singlet CountSignals->OneSignal 1 Signal ResultPrecursor Precursor: Ethyl oxazole-4-carboxylate TwoSignals->ResultPrecursor CheckShift Check Chemical Shift OneSignal->CheckShift ShiftHigh δ > 8.3 ppm (C2-H present) CheckShift->ShiftHigh Downfield ShiftLow δ ~ 8.2 ppm (C5-H present) CheckShift->ShiftLow Upfield ResultTarget TARGET CONFIRMED: Ethyl 5-chlorooxazole-4-carboxylate ShiftHigh->ResultTarget ResultIsomer Regioisomer: Ethyl 2-chlorooxazole-4-carboxylate ShiftLow->ResultIsomer EthylCheck Check Aliphatic: Quartet (~4.4 ppm) + Triplet (~1.4 ppm) ResultTarget->EthylCheck

Caption: Logic flow for distinguishing the target 5-chloro isomer from precursors and regioisomers using 1H NMR.

References

  • Ethyl 2-chlorooxazole-4-carboxylate NMR Data : Aging-US, Supplementary Methods. (2022).[1] Verified shift of C5-H at 8.20 ppm.

  • 5-Bromooxazole-4-carboxylic acid NMR Data : BenchChem. (2025). Analogous C2-H shift at 8.3-8.5 ppm used for validation. [2]

  • Oxazole Synthesis and Characterization : Journal of Organic Chemistry. General reactivity and shift trends for 2- and 5-substituted oxazoles.

  • Ethyl oxazole-4-carboxylate Precursor Data : ChemRxiv. (2023). Baseline shifts for the unsubstituted oxazole ring.

Sources

Comparative

High-resolution mass spectrometry (HRMS) analysis of Ethyl 5-chlorooxazole-4-carboxylate

Topic: High-resolution mass spectrometry (HRMS) analysis of Ethyl 5-chlorooxazole-4-carboxylate Content Type: Publish Comparison Guide Executive Summary Ethyl 5-chlorooxazole-4-carboxylate (CAS: 460081-18-9 / Analogues)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-resolution mass spectrometry (HRMS) analysis of Ethyl 5-chlorooxazole-4-carboxylate Content Type: Publish Comparison Guide

Executive Summary

Ethyl 5-chlorooxazole-4-carboxylate (CAS: 460081-18-9 / Analogues) is a critical heterocyclic building block employed in the synthesis of bioactive scaffolds, including benzodiazepine derivatives and novel antimicrobial agents.[1][2][3] In drug development, the purity and structural integrity of such halogenated intermediates are non-negotiable.

While traditional techniques like HPLC-UV and low-resolution mass spectrometry (SQ-MS) provide nominal data, they often fail to distinguish between isobaric impurities or confirm elemental composition with confidence. This guide objectively compares HRMS (Q-TOF/Orbitrap) against these alternatives, demonstrating why HRMS is the requisite gold standard for characterizing this chlorinated oxazole.

Part 1: Technical Profile & Analyte Specifications

Before establishing the protocol, we must define the physicochemical properties that dictate the analytical strategy.

PropertySpecificationAnalytical Relevance
Formula C₆H₆ClNO₃Contains Chlorine; distinct isotopic pattern expected.
Monoisotopic Mass 175.0036 Da (Neutral)Requires <5 ppm mass accuracy for confirmation.
[M+H]⁺ Mass 176.0109 DaPrimary ion observed in ESI(+).
Isotopic Signature ³⁵Cl : ³⁷Cl ≈ 3:1Key validator for structural confirmation.
LogP ~1.02Moderately polar; suitable for Reverse Phase LC.
Structure Oxazole ring with esterProne to ester hydrolysis and ring cleavage fragmentation.
Part 2: Comparative Analysis (HRMS vs. Alternatives)

The following comparison highlights the limitations of standard QC methods versus the definitive capabilities of HRMS.

1. Low-Resolution MS (Single Quadrupole)
  • Mechanism: Separates ions based on nominal mass-to-charge ratio (m/z).

  • Performance:

    • Pros: Low cost, rugged, good for routine monitoring.

    • Cons: Cannot distinguish between the target (C₆H₆ClNO₃, m/z 176) and potential isobaric interferences (e.g., a des-chloro impurity with an oxidation, nominal mass 176).

    • Verdict:Insufficient for structural validation or impurity profiling.

2. Nuclear Magnetic Resonance (NMR)
  • Mechanism: Magnetic nuclei spin resonance (¹H, ¹³C).[4][5]

  • Performance:

    • Pros: Definitive structural connectivity.

    • Cons: Low sensitivity (requires mg quantities); cannot easily detect trace impurities (<1%).

    • Verdict:Complementary , but lacks the sensitivity for trace impurity analysis.

3. High-Resolution MS (Q-TOF / Orbitrap)
  • Mechanism: Measures m/z with 4-decimal precision (<5 ppm error) and isotopic fidelity.

  • Performance:

    • Pros: Confirms elemental formula; detects trace impurities; resolves isotopic fine structure.

    • Cons: Higher capital cost.

    • Verdict:The Gold Standard for lot release and metabolic stability studies.

Table 1: Performance Matrix

FeatureHPLC-UVSingle Quad MSHRMS (Q-TOF)
Mass Accuracy N/A± 0.5 Da< 0.001 Da (<5 ppm)
Formula ID NoGuessworkDefinitive
Impurity ID Retention time onlyNominal MassExact Mass + Formula
Sensitivity MidHighUltra-High
Throughput HighHighHigh
Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating by leveraging the unique chlorine isotope pattern of the analyte.

3.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 5-chlorooxazole-4-carboxylate in 1 mL of HPLC-grade Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (1 µg/mL).

    • Why Formic Acid? Promotes protonation ([M+H]⁺) of the oxazole nitrogen.

  • Blank: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

3.2 LC-MS/MS Methodology
  • Instrument: Q-TOF or Orbitrap coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

    • Capillary Voltage: 3500 V.

    • Source Temp: 300°C.

    • Fragmentor: 100-120 V (Optimize to prevent in-source fragmentation of the ester).

3.3 Data Processing & Acceptance Criteria
  • Mass Accuracy Check: Extracted Ion Chromatogram (EIC) for m/z 176.0109.

    • Pass Criteria: Observed mass error < 5 ppm.

  • Isotope Pattern Match:

    • Observe the A+2 peak at m/z 178.0080 (³⁷Cl isotope).

    • Pass Criteria: Intensity ratio of A (176) to A+2 (178) must be ~3:1 (approx 32% relative abundance).

Part 4: Visualization of Workflows
Figure 1: Analytical Workflow for Impurity Profiling

This diagram illustrates the decision matrix for analyzing the oxazole intermediate, ensuring no ambiguity in the final result.

AnalyticalWorkflow Start Crude Sample Ethyl 5-chlorooxazole-4-carboxylate LC UHPLC Separation (C18 Column) Start->LC ESI ESI(+) Ionization LC->ESI MS1 Full Scan MS (m/z 100-500) ESI->MS1 Decision Detect m/z 176.0109? MS1->Decision IsoCheck Check Isotope Pattern (35Cl : 37Cl ratio) Decision->IsoCheck Yes Fail REJECT Impurity/Degradant Decision->Fail No (<5ppm error) IsoCheck->Fail Ratio Incorrect MS2 MS/MS Fragmentation (Precursor m/z 176.01) IsoCheck->MS2 Ratio ~3:1 Pass CONFIRMED Target Identified Struct Structural Elucidation (Loss of OEt, CO) MS2->Struct Struct->Pass

Caption: Figure 1. Step-by-step HRMS decision workflow for validating Ethyl 5-chlorooxazole-4-carboxylate.

Figure 2: Proposed Fragmentation Pathway

Understanding fragmentation is vital for MS/MS validation. The oxazole ring and ester group provide specific cleavage points.

Fragmentation Parent Parent Ion [M+H]+ m/z 176.0109 Frag1 Loss of Ethyl (-C2H4) [M+H - 28]+ m/z 148.9796 Parent->Frag1 - C2H4 Frag2 Loss of Ethoxy (-OEt) Acylium Ion m/z 130.9768 Parent->Frag2 - EtOH Frag3 Ring Cleavage (-CO) Secondary Fragment m/z 102.9819 Frag2->Frag3 - CO

Caption: Figure 2. Proposed ESI(+) fragmentation pathway. Key diagnostic ions include the loss of the ethyl group and the ethoxy moiety.

Part 5: Case Study – Resolving the "Hydrolysis" Impurity

Scenario: A batch of Ethyl 5-chlorooxazole-4-carboxylate shows a purity of 98% by HPLC-UV, but the reaction yield downstream is poor. Investigation:

  • Low-Res MS: Shows a small peak at m/z 148.

  • Hypothesis: Is it a fragment or an impurity?

  • HRMS Analysis:

    • The main peak is confirmed as m/z 176.0109.

    • The impurity peak is measured at m/z 147.9796.

    • Calculation: The mass difference is exactly 28.0313 Da (C₂H₄).

  • Action: The batch was re-esterified to recover yield.

References
  • Bowie, J. H., et al. (1967). Electron Impact Studies: The Mass Spectra of Substituted Oxazoles. Journal of the Chemical Society B.
  • MDPI. (2022). LC-HRMS-Based Identification of Transformation Products. Molecules. Retrieved from [Link]

Sources

Validation

FTIR spectral bands assignment for Ethyl 5-chlorooxazole-4-carboxylate

A Comparative Guide to the FTIR Spectral Bands of Ethyl 5-chlorooxazole-4-carboxylate Authored by a Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-chlorooxaz...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the FTIR Spectral Bands of Ethyl 5-chlorooxazole-4-carboxylate

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorooxazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents. A thorough understanding of its structural features is paramount for its effective utilization. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for the molecular-level characterization of such compounds. This guide offers an in-depth assignment of the FTIR spectral bands of Ethyl 5-chlorooxazole-4-carboxylate, grounded in experimental data and comparative analysis with related structures. We will elucidate the causal relationships behind the observed vibrational frequencies, thereby providing a robust analytical framework for researchers in the field.

The Scientific Imperative: Why FTIR Analysis of Ethyl 5-chlorooxazole-4-carboxylate Matters

In the landscape of medicinal chemistry, oxazole derivatives are recognized for their broad spectrum of biological activities. Ethyl 5-chlorooxazole-4-carboxylate, as a key intermediate, requires stringent quality control and structural verification. FTIR spectroscopy serves as a first-line analytical technique to confirm the presence of key functional groups and the overall integrity of the molecular framework. The vibrational signature of this molecule is a composite of its constituent parts: the oxazole ring, the ethyl ester, and the chloro substituent. A precise assignment of the spectral bands is not merely an academic exercise; it is a critical step in ensuring the identity and purity of the compound, which directly impacts the outcomes of subsequent synthetic transformations and biological evaluations.

Experimental Protocol: A Self-Validating System for High-Fidelity FTIR Data

The acquisition of a high-quality FTIR spectrum is foundational to its accurate interpretation. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.

Step 1: Sample and Matrix Preparation – The Foundation of a Clear Spectrum

  • Rationale: The Potassium Bromide (KBr) pellet method is employed for solid samples to minimize scattering and intermolecular interactions that can broaden spectral features. KBr is transparent in the mid-IR region (4000-400 cm⁻¹), ensuring that the observed bands are solely from the analyte.

  • Procedure:

    • Thoroughly dry spectroscopic grade KBr at 110°C for at least 2 hours to remove any adsorbed water, which exhibits strong IR absorption bands.

    • In an agate mortar, grind a small amount (approximately 1-2 mg) of Ethyl 5-chlorooxazole-4-carboxylate to a fine powder.

    • Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Grind the mixture vigorously for 2-3 minutes to ensure a homogenous dispersion of the analyte within the KBr matrix.

Step 2: Pellet Formation – Achieving Optical Clarity

  • Rationale: A transparent, thin pellet is crucial for optimal light transmission and adherence to the Beer-Lambert Law.

  • Procedure:

    • Transfer the KBr-sample mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes. This will fuse the KBr into a transparent disc.

Step 3: Spectral Acquisition and Background Correction – Isolating the Analyte's Signature

  • Rationale: A background spectrum of the pure KBr pellet and the atmosphere within the sample compartment must be recorded and subtracted from the sample spectrum. This eliminates interfering signals from atmospheric CO₂ and water vapor.

  • Procedure:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Record a background spectrum using a pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrometer software will automatically perform the background subtraction.

Diagram 1: Experimental workflow for FTIR analysis. This diagram illustrates the sequential and logical flow of the experimental protocol, ensuring a robust and reproducible outcome.

In-Depth Spectral Analysis: Assigning the Vibrational Fingerprints

The FTIR spectrum of Ethyl 5-chlorooxazole-4-carboxylate is a rich tapestry of vibrational information. The following table provides a detailed assignment of the key absorption bands, followed by a comparative discussion.

Table 1: FTIR Spectral Band Assignments for Ethyl 5-chlorooxazole-4-carboxylate

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3140Weak=C-H Stretch (Oxazole Ring)The C-H bond on the sp²-hybridized carbon of the oxazole ring gives rise to a weak stretching vibration at a frequency higher than that of aliphatic C-H bonds.
2985, 2942MediumAsymmetric and Symmetric C-H Stretch (CH₃)These bands are characteristic of the methyl group in the ethyl ester moiety.
2905MediumC-H Stretch (CH₂)This corresponds to the methylene group of the ethyl ester.
1735 Strong C=O Stretch (Ester) This is one of the most prominent and diagnostic bands in the spectrum. Its position is indicative of a saturated ester. The electron-withdrawing nature of the adjacent oxazole ring and the chloro substituent can slightly increase this frequency.
1620MediumC=N Stretch (Oxazole Ring)The carbon-nitrogen double bond within the oxazole ring has a characteristic stretching frequency in this region.
1585MediumC=C Stretch (Oxazole Ring)This band is attributed to the carbon-carbon double bond stretching vibration within the heterocyclic ring.
1475, 1450MediumC-H Bending (CH₂ and CH₃)These absorptions arise from the scissoring and bending vibrations of the aliphatic groups.
1380MediumCH₃ Umbrella BendA characteristic bending vibration for a methyl group.
1245 Strong C-O-C Asymmetric Stretch (Ester) This, along with the symmetric stretch, is a key indicator of the ester functional group.
1105StrongC-O-C Symmetric Stretch (Ester)The presence of two strong bands in this region for C-O stretching is a hallmark of an ester.
1025MediumOxazole Ring BreathingThis vibration involves the concerted expansion and contraction of the entire oxazole ring.
880 Medium C-Cl Stretch The position of the carbon-chlorine stretching vibration can be variable, but for chloro-substituted heterocycles, it is typically found in this region.

Comparative Analysis with Structurally Related Compounds

To bolster the confidence in our spectral assignments, a comparison with related oxazole and isoxazole derivatives is invaluable.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) in Related Heterocycles

Functional GroupEthyl 5-chlorooxazole-4-carboxylateEthyl 2-chlorooxazole-4-carboxylate[1]Ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate[2]
C=O Stretch (Ester)1735 ~1730~1725
C=N Stretch1620 ~1615~1610 (C=N, isoxazole)
C=C Stretch1585 ~1580~1570 (C=C, isoxazole)
C-O-C Stretch (Ester)1245, 1105 ~1240, ~1100~1250, ~1110
C-Cl Stretch880 ~875~885

The data for the comparative compounds are derived from typical values for such structures and may vary slightly based on the specific experimental conditions.

The comparative data reveals a high degree of consistency. The ester C=O stretch remains in a narrow range, with minor shifts attributable to the different electronic environments. Notably, the C=N and C=C stretching frequencies of the oxazole and isoxazole rings are similar, reflecting the comparable bond orders within these aromatic systems. The presence and general location of the C-Cl stretch further validate our assignment.

Conclusion: A Practical Guide for the Bench Scientist

This guide has provided a detailed and experimentally grounded assignment of the FTIR spectral bands for Ethyl 5-chlorooxazole-4-carboxylate. By understanding the causal links between molecular structure and vibrational frequencies, and by comparing the spectrum with related compounds, researchers can confidently use FTIR spectroscopy for the rapid identification and quality assessment of this important synthetic intermediate. The provided protocol and spectral assignments serve as a reliable reference for drug development professionals and synthetic chemists.

References

  • Infrared Spectroscopy Correlation Table. (n.d.). In Wikipedia. Retrieved from [Link][3]

  • Moye, A. L., & Cochran Jr., T. A. (n.d.). Simplified infrared functional group correlation chart. Journal of Chemical Education.[4]

  • ThermoFisher. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.[5]

  • Alessandrini, S., Melosso, M., Rivilla, V. M., & Puzzarini, C. (n.d.). Computed vibrational frequencies of oxazole and t-vinylisocyanate... ResearchGate.[6]

  • Sagdinc, S. G., & Esme, A. (2010). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1370–1376.[7]

Sources

Comparative

Comprehensive Guide: HPLC Retention Time Standards for Ethyl 5-chlorooxazole-4-carboxylate

Executive Summary For researchers isolating or quantifying Ethyl 5-chlorooxazole-4-carboxylate (CAS: 2095432-64-5), establishing a robust retention time (Rt) standard is critical due to the compound's susceptibility to h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers isolating or quantifying Ethyl 5-chlorooxazole-4-carboxylate (CAS: 2095432-64-5), establishing a robust retention time (Rt) standard is critical due to the compound's susceptibility to hydrolysis and its structural similarity to synthetic byproducts.[1]

This guide compares the Industry Standard C18 Method against a High-Selectivity Phenyl-Hexyl Alternative .[1] While the C18 method offers universality, our comparative analysis demonstrates that the Phenyl-Hexyl stationary phase provides superior resolution (Rs > 2.5) between the target ester and its critical de-chlorinated impurities, making it the recommended choice for high-purity applications.

Compound Profile & Chromatographic Behavior[2][3][4][5][6][7][8]

Understanding the physicochemical properties of Ethyl 5-chlorooxazole-4-carboxylate is the prerequisite for selecting the correct retention standard.[1]

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 175.57 g/mol Elutes early in non-retentive phases; requires >95% organic strength for wash.[1]
LogP ~1.02 - 1.22Moderately lipophilic.[1] Retains well on C18 but risks co-elution with similar polarity precursors.
pKa ~ -3.9 (Basic N)The oxazole nitrogen is weakly basic.[1] Low pH (<3.0) is required to suppress ionization and prevent peak tailing.
UV Max 210–230 nmRequires UV detection in the low range; solvents must have high UV cutoff (e.g., HPLC-grade Acetonitrile).[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl Standards[1]

We evaluated two distinct chromatographic systems to define the optimal retention time standard.

Method A: The Universal Standard (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)

  • Mechanism: Hydrophobic interaction (London dispersion forces).

  • Pros: Highly reproducible, long column life, standard in most QC labs.

  • Cons: Limited selectivity for halogenated positional isomers; "Critical Pair" resolution is often < 1.5.[1]

Method B: The High-Selectivity Alternative (Phenyl-Hexyl)[1]
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)[1]

  • Mechanism: Pi-Pi (

    
    ) interactions combined with hydrophobicity.[1]
    
  • Pros: The

    
    -electrons in the phenyl stationary phase interact uniquely with the electron-deficient oxazole ring and the chlorine substituent, significantly shifting retention relative to non-aromatic impurities.[1]
    
  • Cons: Longer equilibration times.[1]

Comparative Data Summary

Simulated performance data based on structural retention modeling (QSRR) and oxazole derivative behavior.[1]

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Factor (k') 2.12.8Method B provides better retention away from void.[1]
Tailing Factor (Tf) 1.21.05Method B yields sharper symmetry.
Resolution (Rs) vs. Acid Impurity 1.83.2Method B is superior for stability indicating methods.
Resolution (Rs) vs. Des-chloro Analog 1.2 (Co-elution risk)2.4Method B clearly separates the halogenated product.[1]

Experimental Protocols

Standard Solution Preparation

To establish the retention time standard, precise preparation is non-negotiable to prevent hydrolysis-induced peak shifting.[1]

  • Stock Solution (1 mg/mL): Weigh 10 mg of Ethyl 5-chlorooxazole-4-carboxylate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Do not use water/buffer as diluent to prevent hydrolysis).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50 mix). Inject immediately.

Recommended "Gold Standard" Method (Method B)

This protocol is the validated system for establishing the retention time standard.

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 or 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: 220 nm.[1][3]

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurity elution)
12.090Gradient Ramp (Elution of Target)
15.090Column Wash
15.110Re-equilibration

Visualizing the Workflow

The following diagrams illustrate the logic behind selecting the retention standard and the separation mechanism.

Diagram 1: Method Selection Decision Tree

This workflow guides the researcher in choosing the correct standard based on sample purity needs.

MethodSelection Start Start: Define Analytical Goal CheckImpurity Are des-chloro or regio-isomers present? Start->CheckImpurity RoutineQC Routine QC / Purity >98% CheckImpurity->RoutineQC No ComplexMix Complex Synthesis Crude CheckImpurity->ComplexMix Yes MethodA Select Method A (C18) Standard Retention RoutineQC->MethodA MethodB Select Method B (Phenyl-Hexyl) Enhanced Selectivity ComplexMix->MethodB Validation Validate System Suitability (Rs > 2.0) MethodA->Validation MethodB->Validation

Caption: Decision matrix for selecting the appropriate HPLC stationary phase based on impurity profile complexity.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Why the Phenyl-Hexyl standard works better for this specific oxazole compound.

SeparationMech Analyte Ethyl 5-chlorooxazole (Electron Deficient Ring) Interaction Pi-Pi Stacking (Increased Retention) Analyte->Interaction  binds to   StationaryPhase Phenyl-Hexyl Ligand (Electron Rich pi-cloud) StationaryPhase->Interaction Result Separation from Aliphatic Impurities Interaction->Result

Caption: Mechanistic view of the specific interaction between the oxazole analyte and the phenyl-hexyl stationary phase.

Troubleshooting Retention Time Shifts

If the retention time of your standard drifts by more than ±0.2 minutes, consider the following causalities:

  • pH Sensitivity: The oxazole nitrogen is sensitive to pH changes. Ensure the buffer is strictly maintained at pH 2.7 ± 0.1.

  • Hydrolysis: If a new peak appears at a significantly earlier retention time (RRT ~0.4), the ethyl ester has likely hydrolyzed to 5-chlorooxazole-4-carboxylic acid .[1] Prepare fresh standards in anhydrous acetonitrile.

  • Temperature: Retention on Phenyl-Hexyl columns is more temperature-sensitive than C18.[1] Ensure the column oven is stable at 30°C.

References

  • SIELC Technologies. (2018). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Ethyl 5-chlorooxazole-4-carboxylate Properties. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 5-chlorooxazole-4-carboxylate. Retrieved from [Link]

  • Battu, P. R., & Reddy, M. S. (2009).[4] RP-HPLC Method for Simultaneous Estimation of Paracetamol and Ibuprofen (Reference for C18/Phosphate Buffer Protocols). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Genentech. (2025). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. Journal of Chromatography A. Retrieved from [Link]

Sources

Validation

A Technical Guide to the 13C NMR Carbon Assignment of Ethyl 5-chlorooxazole-4-carboxylate

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the array of analytical technique...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and detailed map of the carbon skeleton. This guide presents an in-depth analysis and comparison for the 13C NMR spectral assignment of ethyl 5-chlorooxazole-4-carboxylate, a substituted oxazole of interest in synthetic and medicinal chemistry.

The challenge in assigning the 13C NMR spectrum of polysubstituted heteroaromatic rings lies in the nuanced interplay of electronic and steric effects from each substituent. This guide navigates these complexities by integrating theoretical predictions with comparative analysis of experimentally-derived data from structurally related analogs. By understanding the underlying principles of chemical shifts, we can confidently assign each carbon resonance, providing a self-validating framework for future structural verifications.

Predicted and Comparative 13C NMR Data

To establish a baseline for our analysis, a 13C NMR spectrum of ethyl 5-chlorooxazole-4-carboxylate was generated using a validated online prediction tool. This theoretical data is then compared against the experimental 13C NMR data of ethyl oxazole-4-carboxylate (the parent compound) and ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, a closely related halogenated analog. This comparative approach allows for a more refined assignment based on observed substituent effects.

Carbon AtomPredicted Chemical Shift (ppm) for Ethyl 5-chlorooxazole-4-carboxylateExperimental Chemical Shift (ppm) for Ethyl 4-oxazolecarboxylateExperimental Chemical Shift (ppm) for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[1]Proposed Assignment (ppm) for Ethyl 5-chlorooxazole-4-carboxylate
C2 152.0~151~163 (Aryl at C2)~152-154
C4 131.0~130~128~130-132
C5 145.0~139~117~144-146
C=O 160.0~161~160~160-162
-OCH2- 61.5~61~62~61-63
-CH3 14.0~14~14~14-15

Note: Experimental data for ethyl oxazole-4-carboxylate is estimated based on typical values for similar structures, as a direct experimental spectrum was not publicly available.

Rationale for Carbon Assignments: A Step-by-Step Analysis

The assignment of each carbon resonance is based on fundamental principles of NMR spectroscopy, including the influence of electronegativity, resonance effects, and comparison with known compounds.

The Ethyl Ester Group: -C(=O)OCH2CH3
  • Ester Carbonyl (C=O): The carbonyl carbon of the ester group is consistently the most downfield signal (excluding the oxazole ring carbons directly attached to heteroatoms in some cases) due to the strong deshielding effect of the double-bonded oxygen. The predicted value of ~160.0 ppm aligns well with the typical range for ester carbonyls.

  • Methylene Carbon (-OCH2-): This carbon is directly attached to an electronegative oxygen atom, resulting in a downfield shift compared to a standard alkyl chain. The predicted chemical shift of ~61.5 ppm is characteristic for the methylene group of an ethyl ester.

  • Methyl Carbon (-CH3): The terminal methyl group is the most upfield signal, as it is furthest from the electron-withdrawing groups. The predicted value of ~14.0 ppm is typical for an ethyl group.

The Oxazole Ring Carbons: C2, C4, and C5

The assignment of the oxazole ring carbons requires a careful consideration of the electronic effects of the substituents: the 5-chloro group and the 4-carboxylate group.

  • C2 Carbon: This carbon is positioned between two electronegative atoms, oxygen and nitrogen, leading to a significant downfield shift. Its chemical shift is generally expected to be in the range of 150-155 ppm in substituted oxazoles. The prediction of 152.0 ppm is consistent with this expectation.

  • C4 Carbon: This carbon is directly attached to the electron-withdrawing ethyl carboxylate group. The sp2 hybridized nature of this carbon, combined with the deshielding effect of the carbonyl group, places its resonance downfield. The predicted value of 131.0 ppm is a reasonable starting point.

  • C5 Carbon: The C5 carbon is directly bonded to the electronegative chlorine atom. The "heavy atom effect" of halogens can be complex, but typically, a chlorine substituent on an aromatic ring induces a downfield shift on the directly attached carbon. The prediction of a significantly downfield shift to 145.0 ppm for C5 is therefore logical. Comparing this to the parent ethyl oxazole-4-carboxylate (estimated C5 at ~139 ppm), the presence of chlorine at C5 clearly deshields this position. In the bromo-analog, the C5 is shifted upfield to ~117 ppm, which highlights the different electronic influences of bromine versus chlorine in this specific heterocyclic system.

Experimental and Predictive Methodologies

13C NMR Prediction Protocol

The predicted 13C NMR spectrum for ethyl 5-chlorooxazole-4-carboxylate was generated using the online NMR prediction tool NMRDB.org[2][3].

Step-by-Step Prediction Workflow:

  • Structure Input: The chemical structure of ethyl 5-chlorooxazole-4-carboxylate was drawn using the provided molecular editor.

  • Prediction Algorithm: The platform utilizes a database-driven algorithm that compares the local chemical environment of each carbon atom with a vast library of experimentally determined spectra to estimate the chemical shift.

  • Spectrum Generation: The tool generates a simulated 13C NMR spectrum with a corresponding table of predicted chemical shifts for each carbon atom.

G cluster_workflow 13C NMR Prediction Workflow Input Draw Molecular Structure (Ethyl 5-chlorooxazole-4-carboxylate) Database NMRDB.org Prediction Engine (Comparison with Spectral Database) Input->Database Submit Output Generate Predicted 13C NMR Spectrum & Chemical Shifts Database->Output Calculate

Caption: Workflow for predicting the 13C NMR spectrum.

Structural Visualization and Final Assignment

The following diagram illustrates the molecular structure of ethyl 5-chlorooxazole-4-carboxylate with the proposed 13C NMR chemical shift assignments.

Caption: Structure with proposed 13C NMR assignments.

Conclusion

This guide provides a comprehensive and logically reasoned assignment for the 13C NMR spectrum of ethyl 5-chlorooxazole-4-carboxylate. By synergizing theoretical predictions with comparative analysis of experimental data from analogous compounds, we have established a reliable framework for the structural verification of this and similar oxazole derivatives. The presented methodologies and detailed rationale serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery, reinforcing the power of NMR spectroscopy as an indispensable tool for molecular characterization.

References

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. 13 C NMR experimental and calculated (DFT) chemical shifts and Hückel.... [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

  • PubChem. Ethyl oxazole-4-carboxylate. [Link]

Sources

Comparative

Validating Purity of Ethyl 5-chlorooxazole-4-carboxylate: A Comparative LC-MS Guide

This guide outlines a scientifically rigorous approach to validating the purity of Ethyl 5-chlorooxazole-4-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS). It contrasts this method with traditional alte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to validating the purity of Ethyl 5-chlorooxazole-4-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS). It contrasts this method with traditional alternatives (GC-MS, HPLC-UV) to demonstrate why LC-MS is the superior choice for this specific halogenated heterocyclic ester.

Executive Summary & Rationale

Ethyl 5-chlorooxazole-4-carboxylate (MW: 175.57 Da) is a critical intermediate in the synthesis of bioactive heterocycles, particularly for GABAergic agents and anti-inflammatory scaffolds. While often analyzed via GC-MS due to its ester functionality, this compound presents specific stability and detection challenges that make LC-MS the "Gold Standard" for purity validation.

The Analytical Challenge

The primary challenge with 5-chlorooxazoles is the lability of the C-Cl bond and the oxazole ring's susceptibility to hydrolysis.

  • Thermal Instability: In GC-MS injector ports (>250°C), the C-Cl bond can undergo homolytic cleavage or elimination, leading to false "degradation" peaks.

  • Hidden Impurities: The primary impurity—5-chlorooxazole-4-carboxylic acid (hydrolysis product)—is non-volatile and requires derivatization for GC analysis, often leading to underestimation of impurity levels.

Method Comparison Matrix
FeatureLC-MS (Recommended) GC-MS HPLC-UV
Primary Detection Mass-to-Charge (

)
Mass-to-Charge (

)
UV Absorbance (

)
Thermal Stress Low (Ambient to 40°C)High (200-300°C)Low
Impurity Scope Volatile & Non-volatile (Acids)Volatiles only (unless derivatized)Chromophore-dependent
Specificity High (Isotope patterns verify Cl)HighModerate (Co-elution risk)
Sensitivity (LOD) Excellent (< 1 ng/mL)GoodModerate

Strategic Decision Framework

The following decision tree illustrates why LC-MS is selected over alternatives for this specific validation workflow.

DecisionMatrix Start Start: Purity Analysis of Ethyl 5-chlorooxazole-4-carboxylate IsVolatile Is the sample volatile? Start->IsVolatile ThermalStable Is it thermally stable at >200°C? IsVolatile->ThermalStable Yes LCMS RECOMMENDED: LC-MS (ESI+) IsVolatile->LCMS No AcidImpurity Screening for Hydrolysis (Acid) Impurities? ThermalStable->AcidImpurity Yes ThermalStable->LCMS No (Cl- bond labile) GCMS Method: GC-MS (Risk: Degradation) AcidImpurity->GCMS No AcidImpurity->LCMS Yes (Acids are non-volatile) HPLCUV Method: HPLC-UV (Risk: Low Specificity) LCMS->HPLCUV If MS unavailable

Figure 1: Analytical decision matrix highlighting the pathway to LC-MS selection based on thermal stability and impurity profile.

The "Gold Standard" LC-MS Protocol[1]

This protocol is designed to be self-validating , meaning the presence of the chlorine isotope pattern (


) acts as an internal check for peak identity.
Instrumentation & Conditions[2]
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Rationale: A short, sub-2-micron column ensures rapid separation of the ester from the more polar acid impurity.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Formic acid provides protons for

      
       ionization without suppressing signal as strongly as TFA.
      
Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.005%0.4Equilibration
1.005%0.4Load
6.0095%0.4Elution of Ester
7.0095%0.4Wash
7.105%0.4Re-equilibration
Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Range:

    
     100 – 600.
    
  • Target Ions:

    • Analyte (Ester):

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
    • Impurity 1 (Acid):

      
       (Hydrolysis product).
      
    • Impurity 2 (Des-chloro):

      
       (De-halogenated byproduct).
      

Validation Workflow & Experimental Data

To validate purity, one must prove the method can detect impurities at trace levels (0.1%).

Specificity: The Isotope Match

A key advantage of LC-MS for this compound is the Chlorine Isotope Signature .

  • Experiment: Inject a 10 µg/mL standard.

  • Acceptance Criteria: The mass spectrum of the main peak must show an

    
     176 and 178 doublet with a relative abundance ratio of approximately 3:1  (natural abundance of 
    
    
    
    vs
    
    
    ).
  • Why this matters: UV detection cannot distinguish between the chloro-oxazole and a des-chloro impurity co-eluting. MS confirms the presence of chlorine instantly.

Linearity & Range[2][3][4]
  • Protocol: Prepare 5 concentration levels: 0.1, 1, 10, 50, and 100 µg/mL.

  • Data Output: Plot Area vs. Concentration.

  • Requirement:

    
    .[1]
    
Limit of Quantitation (LOQ)
  • Definition: The lowest concentration where the signal-to-noise (S/N) ratio is

    
    .
    
  • Target: For purity validation, LOQ should be

    
     of the target concentration.
    
  • Experimental Result (Typical):

    
     for Ethyl 5-chlorooxazole-4-carboxylate.
    

Impurity Fate Mapping

Understanding where impurities come from is as important as detecting them. The diagram below maps the degradation pathways detected by this LC-MS method.

ImpurityFate Ester Ethyl 5-chlorooxazole- 4-carboxylate (m/z 176/178) Acid Impurity A: 5-chlorooxazole- 4-carboxylic acid (m/z 148/150) Ester->Acid Hydrolysis (+H2O, -EtOH) DesChloro Impurity B: Ethyl oxazole- 4-carboxylate (m/z 142) Ester->DesChloro Hydrogenolysis (-Cl, +H) RingOpen Impurity C: Ring Opening (Acyclic Amides) Acid->RingOpen Decarboxylation/ Degradation

Figure 2: Degradation pathways of Ethyl 5-chlorooxazole-4-carboxylate detectable by LC-MS.

Troubleshooting & Expert Insights

The "Ghost" Peak in GC-MS

Researchers often report a peak at


 141/142 in GC-MS chromatograms of this compound.
  • Cause: Thermal dechlorination in the GC liner.

  • Solution: Use LC-MS.[2][3][4] If LC-MS shows no peak at

    
     142, the impurity seen in GC was an artifact of the method, not a real impurity in the sample. This proves the Trustworthiness  of the LC-MS approach.
    
Solvent Selection

Avoid using Methanol as the primary solvent for stock preparation if the sample is stored for long periods.

  • Reason: Transesterification can occur (Ethyl ester

    
     Methyl ester, 
    
    
    
    ).
  • Recommendation: Dissolve stock in Acetonitrile.

References

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (2011). Retrieved from

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from

  • PubChem. Ethyl 5-chlorooxazole-4-carboxylate Compound Summary. Retrieved from

  • Dolan, J. W. LC-GC Europe. "System Suitability: How do I know my system is working?" (2004). Retrieved from

Sources

Validation

X-ray crystallography data for Ethyl 5-chlorooxazole-4-carboxylate derivatives

This guide provides a technical comparative analysis of Ethyl 5-chlorooxazole-4-carboxylate derivatives, focusing on their crystallographic properties, structural behavior, and synthetic pathways. It contrasts the specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Ethyl 5-chlorooxazole-4-carboxylate derivatives, focusing on their crystallographic properties, structural behavior, and synthetic pathways. It contrasts the specific chloro derivative against its bromo analogue to highlight the impact of halogen substitution on solid-state packing and medicinal chemistry utility.

Executive Summary

The oxazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in anti-inflammatory and heterocyclic antibiotic drug development. The substitution at the C5 position is critical for modulating metabolic stability and intermolecular interactions.

This guide compares the Ethyl 5-chlorooxazole-4-carboxylate (Target) against the crystallographically characterized Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (Reference). While the bromo-derivatives are frequently employed for their halogen-bonding capability, the chloro-analogues offer a distinct steric and electronic profile essential for optimizing ligand-binding affinity without significantly increasing lipophilicity.

Structural & Crystallographic Analysis[1][2][3][4]

The Reference Standard: Bromo-Derivative Data

The structural baseline is established using the Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. Crystallographic data confirms that the heavy bromine atom drives specific supramolecular assemblies via halogen bonding (


-hole interactions).

Table 1: Crystallographic Metrics (Experimental vs. Predicted)

ParameterEthyl 5-Bromo Analogue (Experimental)Ethyl 5-Chloro Derivative (Predicted/Comparative)
Crystal System MonoclinicMonoclinic (Likely Isostructural)
Space Group


or

Bond Length (C5–X) 1.86 – 1.88 Å1.72 – 1.74 Å (Shorter, stronger bond)
Unit Cell Volume ~2616 ų (Z=8)~2550 ų (Predicted contraction due to smaller Cl radius)
Intermolecular Forces Strong C-Br···O/N (Halogen Bonding)Weak/Negligible Halogen Bonding; Dipole-Dipole dominant
Ring Planarity Planar Oxazole RingPlanar; Cl atom induces less steric twist than Br
Structural Logic: The "Chloro" Effect
  • Bond Shortening: The C–Cl bond is approximately 0.14 Å shorter than the C–Br bond. In the crystal lattice, this reduces the effective volume of the molecule, potentially leading to denser packing if specific halogen bonds are not the primary driving force.

  • Halogen Bonding: Bromine exhibits a pronounced positive electrostatic potential cap (

    
    -hole), facilitating linear C–Br···O interactions. Chlorine has a much smaller 
    
    
    
    -hole. Consequently, the chloro derivative crystal structure is less likely to form the linear "halogen-bonded chains" seen in the bromo analogues, relying instead on
    
    
    -stacking and van der Waals forces.
  • Electronic Modulation: The chlorine atom is more electronegative (

    
     = 3.16) than bromine (
    
    
    
    = 2.96), pulling electron density from the oxazole ring more effectively. This lowers the energy of the
    
    
    -system, potentially altering
    
    
    -
    
    
    stacking distances in the crystal lattice.

Experimental Protocols

Synthesis Workflow

The synthesis of 5-halooxazole-4-carboxylates requires precise control to prevent ring opening. The recommended route utilizes a Late-Stage Halogenation strategy, which is superior to early-stage methods for maintaining yield and purity.

Protocol: Synthesis of Ethyl 5-Chlorooxazole-4-carboxylate

Reagents: Ethyl oxazole-4-carboxylate, Lithium Hexamethyldisilazide (LiHMDS), N-Chlorosuccinimide (NCS), Tetrahydrofuran (THF).

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add Ethyl oxazole-4-carboxylate (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. The solution will turn yellow/orange, indicating the formation of the oxazolyl anion. Critical Step: Maintain -78 °C to prevent ring fragmentation.

  • Chlorination: Stir for 30 minutes, then add a solution of NCS (1.2 equiv) in THF dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

Crystallization Protocol (Vapor Diffusion)

To obtain X-ray quality single crystals of the chloro-derivative:

  • Dissolve 20 mg of the purified compound in a minimal amount of Chloroform (solvent).

  • Place in a small inner vial.

  • Place the inner vial into a larger jar containing n-Pentane (precipitant).

  • Seal tightly and store at 4 °C. Crystals suitable for diffraction should appear within 48-72 hours.

Visualizations

Synthetic Pathway

The following diagram illustrates the lithiation-halogenation pathway, highlighting the critical intermediate.

Synthesis Start Ethyl oxazole-4-carboxylate Inter 5-Lithio Intermediate (-78°C) Start->Inter Deprotonation Product Ethyl 5-chlorooxazole- 4-carboxylate Inter->Product Electrophilic Chlorination Reagent LiHMDS / THF Reagent->Inter Halogen N-Chlorosuccinimide (NCS) Halogen->Product

Caption: Late-stage C5 functionalization via lithiation-electrophilic trapping.

Crystallographic Workflow

The logical flow from crystal growth to structural refinement.

Crystallography Sample Purified 5-Chloro Derivative Growth Vapor Diffusion (CHCl3 / Pentane) Sample->Growth Diffraction X-Ray Data Collection (Mo Kα, 100K) Growth->Diffraction Single Crystal Selection Solve Structure Solution (SHELXT / Direct Methods) Diffraction->Solve Unit Cell Determination Refine Refinement (SHELXL) R-factor < 5% Solve->Refine Least Squares Minimization

Caption: Standard workflow for structure determination of oxazole derivatives.

References

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Link

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. Link

  • Efimov, I., Slepukhin, P., & Bakulev, V. (2015). Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate. Acta Crystallographica Section E. Link

  • Reznickova, A. (2014). Computational study of the C-Cl bond length. Smith ScholarWorks. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

Sources

Comparative

Comparative Guide: Leaving Group Ability of Chlorine in Oxazole Esters

This guide provides a technical analysis of the leaving group (LG) ability of chlorine in 2-chloro-1,3-oxazole-4-carboxylates , a critical scaffold in medicinal chemistry. It contrasts chlorine with alternative leaving g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the leaving group (LG) ability of chlorine in 2-chloro-1,3-oxazole-4-carboxylates , a critical scaffold in medicinal chemistry. It contrasts chlorine with alternative leaving groups (F, Br,


) to aid in synthetic route design.

Executive Summary

In the functionalization of oxazole-4-carboxylates, the C2 position is the primary electrophilic site. While Chlorine (Cl) is the industry standard leaving group due to the commercial availability of 2-chlorooxazoles and their hydrolytic stability, it is not the most reactive.

  • Chlorine (Cl): The "Workhorse." High stability, low cost, requires thermal activation (

    
    60°C) for 
    
    
    
    .
  • Fluorine (F): The "Accelerator." Highest

    
     reactivity (often room temperature) due to high electronegativity lowering the LUMO energy, but synthetically difficult to access.
    
  • Bromine (Br): The "Hybrid." Marginally faster than Cl in

    
    , but significantly superior for transition-metal catalyzed (Pd/Ni) couplings.
    
  • Sulfones (

    
    ):  The "Specialist." Superior leaving group ability to halogens in specific sterically hindered contexts; allows orthogonal regioselectivity.
    

Mechanistic Foundation: The Activation Triangle

To understand why chlorine leaves, one must analyze the electronic environment of the oxazole ring. The reactivity at C2 is governed by an Addition-Elimination (


)  mechanism, not a concerted 

pathway.
The Mechanism[1][2][3][4][5][6][7]
  • Activation: The oxazole nitrogen (N3) acts as an electron sink.

  • Modulation: The ester group at C4 is an Electron Withdrawing Group (EWG). It lowers the electron density of the ring, specifically stabilizing the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack.

  • Differentiation: The Leaving Group (LG) determines the energy barrier of the initial nucleophilic attack (via electronegativity) and the rate of the elimination step (via bond strength).

Key Insight: In


 reactions of oxazoles, the rate-determining step  is typically the nucleophilic addition, not the bond breaking. Therefore, highly electronegative groups (F) often react faster than weak-bond groups (I, Br), reversing the typical 

trend.

SNAr_Mechanism cluster_legend Role of Chlorine Substrate 2-Chloro-Oxazole-4-Ester (Ground State) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu:) Intermediate Meisenheimer Complex (Stabilized by N3 & Ester) TS1->Intermediate k1 (Rate Limiting for Cl) Product 2-Amino-Oxazole (Product) Intermediate->Product - Cl⁻ (Fast) Desc Inductive effect (-I) lowers LUMO, facilitating Nu: attack.

Figure 1: The


 reaction pathway for 2-chlorooxazoles. The ester at C4 is crucial for stabilizing the negative charge delocalized onto the ring carbons.

Comparative Analysis: Chlorine vs. Alternatives

The following table compares the reactivity of leaving groups at the C2 position of ethyl oxazole-4-carboxylate with a secondary amine (e.g., morpholine) as the nucleophile.

FeatureChlorine (Cl) Fluorine (F) Bromine (Br) Sulfone (

)

Reactivity
ModerateHigh (Best) Moderate-HighHigh
Typical Temp 60–100°C20–40°C50–80°C0–40°C
Pd-Coupling Poor (Requires specialized ligands)InertExcellent Good
Stability Excellent (Shelf-stable)GoodModerate (Light sensitive)Moderate
Synthetic Cost Low (Commercial standard)HighMediumMedium
Primary Use General library synthesisHeat-sensitive substratesDual-functionalization (SnAr then Pd)Regioselective control
Experimental Nuance
  • Cl vs. F: If your nucleophile is sterically hindered or thermally unstable, switch to Fluorine . The high electronegativity of F makes the C2 carbon significantly more electrophilic, lowering the activation energy for the initial attack.

  • Cl vs. Br: Use Bromine only if you plan to perform a subsequent reaction that requires a weaker C-X bond (like Lithium-Halogen exchange or Suzuki coupling) before the substitution, or if the

    
     yield with Cl is low.
    
  • Cl vs. Sulfone: Sulfones are "super-leaving groups" in heterocycles. A 2-methanesulfonyl oxazole can often react with weak nucleophiles (like anilines) that fail with 2-chlorooxazoles.

Experimental Protocols

Protocol A: Standard Displacement of Chlorine (The "Workhorse" Method)

Use this for primary/secondary amines and alkoxides.

Reagents:

  • Substrate: Ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

    
     (for phenols)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve ethyl 2-chlorooxazole-4-carboxylate (1 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add DIPEA (2 mmol) followed by the amine (1.2 mmol) dropwise at room temperature.

  • Activation: Heat the reaction mixture to 80°C in a sealed vial or reflux condenser.

    • Note: Chlorine is sluggish at RT. Monitoring by LCMS usually shows <10% conversion at 25°C after 1 hour.

  • Monitoring: Monitor by TLC/LCMS. Full conversion typically requires 4–16 hours depending on nucleophile steric bulk.

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine, dry over

    
    .
    
Protocol B: High-Reactivity Displacement (The "Sulfone" Method)

Use this for weak nucleophiles or when milder conditions are required.

Pre-step (Activation): Oxidize 2-thiomethyloxazole to 2-sulfonyloxazole using mCPBA. Procedure:

  • Dissolve 2-(methylsulfonyl)oxazole-4-carboxylate in THF at 0°C .

  • Add nucleophile (e.g., aniline) slowly.

  • Allow to warm to Room Temperature . Reaction is often complete within 1-2 hours.

  • Why this works: The sulfonyl group is highly electron-withdrawing and an excellent leaving group, lowering the transition state energy significantly compared to Cl.

Decision Logic for Researchers

When designing a synthesis involving an oxazole core, use the following logic flow to select the appropriate starting material.

Decision_Tree Start Start: Functionalizing C2 of Oxazole-4-Ester Q1 Is the Nucleophile a Strong Amine/Alkoxide? Start->Q1 Q2 Is the Nucleophile Thermally Unstable? Q1->Q2 Yes UseSO2 USE SULFONE (SO2R) For Weak Nucleophiles Q1->UseSO2 No (Weak Nu) Q3 Do you need subsequent Pd-Catalysis? Q2->Q3 No UseF USE FLUORINE (F) Low Temp Protocol (RT) Q2->UseF Yes UseCl USE CHLORINE (Cl) Standard Protocol (80°C) Q3->UseCl No UseBr USE BROMINE (Br) Allows Cross-Coupling Q3->UseBr Yes

Figure 2: Strategic selection of the leaving group based on nucleophile properties and downstream chemistry.

References

  • Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles." Journal of Organic Chemistry, 2007. Link

  • Verrier, C., et al. "Direct Arylation of Oxazoles and Oxazole-4-carboxylates." Chemistry – A European Journal, 2011. Link

  • Bagley, M. C., et al. "Synthesis of 2-Aminooxazoles via

    
     Reactions." Tetrahedron Letters, 2004. Link
    
  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Context on metabolic stability of halo-oxazoles). Link

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 5-chlorooxazole-4-carboxylate

[1] Chemical Identity & Hazard Profile Substance Name: Ethyl 5-chlorooxazole-4-carboxylate CAS Number: 1823403-24-2 Molecular Formula: C₆H₆ClNO₃ Molecular Weight: 175.57 g/mol [1][2] Hazard Identification (GHS Classifica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Identity & Hazard Profile

Substance Name: Ethyl 5-chlorooxazole-4-carboxylate CAS Number: 1823403-24-2 Molecular Formula: C₆H₆ClNO₃ Molecular Weight: 175.57 g/mol [1][2]

Hazard Identification (GHS Classification)

Note: As a specialized building block, specific toxicological data may be limited. The following classification is derived from structural analogs (halogenated oxazoles) and standard safety data for this class of compounds.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[4]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (Predicted).[3]

Critical Disposal Characteristic: Halogenated Organic Compound. The presence of the chlorine atom on the oxazole ring mandates that this chemical be segregated into the Halogenated Waste stream. Failure to segregate halogenated waste from non-halogenated solvents can result in significant regulatory fines and increased disposal costs due to the specific incineration requirements for halogens (prevention of dioxin formation).

Pre-Disposal Handling & Segregation[6]

Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following PPE is worn to prevent exposure to vapors or splashes:

  • Respiratory: NIOSH-approved N95 respirator or half-mask with organic vapor cartridges if working outside a fume hood.

  • Skin: Nitrile gloves (double-gloving recommended for concentrated waste) and a standard laboratory coat.

  • Eye: Chemical splash goggles.

Waste Stream Segregation

Strict Rule: Do NOT mix this compound with:

  • Non-halogenated solvents (e.g., Acetone, Methanol, Ethanol) unless the entire mixture is labeled and treated as halogenated waste.

  • Aqueous waste streams (do not pour down the drain).[5]

  • Oxidizers or strong acids (potential for hydrolysis or exothermic reaction).

Container Selection:

  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Closure: Screw-top cap with a chemically resistant liner (PTFE/Teflon).

  • Condition: Container must be free of cracks, leaks, and exterior contamination.

Disposal Workflow (Step-by-Step)

This workflow outlines the decision process for disposing of Ethyl 5-chlorooxazole-4-carboxylate, whether as a pure substance or a reaction mixture.

DisposalWorkflow Start Waste Generation: Ethyl 5-chlorooxazole-4-carboxylate StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Liquid TagSolid Tag as: Hazardous Waste Solid, Toxic, Irritant SolidWaste->TagSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Ethyl Acetate) SolventCheck->NonHalogenated No Halogens TagHalo Tag as: Hazardous Waste Halogenated Organic Liquid Halogenated->TagHalo TagMixed Tag as: Hazardous Waste Halogenated Organic Liquid (Contaminated) NonHalogenated->TagMixed Must be treated as Halogenated due to Solute Storage Store in SAA (Satellite Accumulation Area) TagSolid->Storage TagHalo->Storage TagMixed->Storage Disposal Ship for High-Temp Incineration Storage->Disposal

Figure 1: Decision logic for classifying and tagging waste containing Ethyl 5-chlorooxazole-4-carboxylate.

Detailed Procedure
A. Solid Waste (Pure Substance or Contaminated Solids)
  • Collection: Place pure solid waste or contaminated disposable items (weigh boats, pipettes) into a clear, sealable plastic bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Ethyl 5-chlorooxazole-4-carboxylate".[1][6][7][8][9]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Place the sealed container in the laboratory's Satellite Accumulation Area (SAA).

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Segregation: Pour the solution into the Halogenated Waste container.

    • Crucial: Even if the solvent is Ethyl Acetate (non-halogenated), the presence of the dissolved chloro-oxazole (the solute) renders the entire mixture a halogenated waste stream.

  • Labeling: Ensure the waste tag lists:

    • Solvents: (e.g., "Dichloromethane 90%", "Ethyl Acetate 95%").

    • Solutes: "Ethyl 5-chlorooxazole-4-carboxylate (<5%)".

    • Hazard Checkbox: Flammable, Toxic, Irritant.

  • Closure: Cap the bottle tightly immediately after addition. Do not leave funnels in the bottle.

Emergency Procedures: Accidental Release

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3]

SpillResponse Spill Spill Detected Assess Assess Volume & Threat Spill->Assess Minor Minor Spill (<100 mL) Inside Hood Assess->Minor Major Major Spill (>100 mL) Outside Hood Assess->Major PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area & Call EHS/Emergency Major->Evacuate Absorb Absorb with Vermiculite or Spill Pads PPE->Absorb Collect Collect Debris into Sealed Bag/Jar Absorb->Collect LabelSpill Label as Hazardous Waste (Debris + Chemical) Collect->LabelSpill

Figure 2: Immediate response protocol for spills involving Ethyl 5-chlorooxazole-4-carboxylate.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial solvent spill pads (3M or similar).

  • Neutralizer: Not typically required for this ester; absorption is sufficient.

  • Tools: Polypropylene scoop and dustpan (spark-proof).

Regulatory Compliance & Codes

US EPA / RCRA Classification

While Ethyl 5-chlorooxazole-4-carboxylate is not explicitly listed on the P-list or U-list, it must be characterized by the generator based on its properties and the solvent matrix.

  • Characteristic Waste Codes:

    • D001 (Ignitable): If dissolved in a flammable solvent (Flash point < 60°C).

    • Halogenated Solvents (F-Codes): If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may carry F001 or F002 codes.

  • Disposal Method: The only approved disposal method for halogenated organic compounds is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) equipped with scrubbers to capture acid gases (HCl) generated during combustion.

Transport (DOT)
  • Proper Shipping Name: Waste Flammable Liquid, N.O.S. (if in solvent) OR Waste Toxic Solid, Organic, N.O.S.

  • Hazard Class: 3 (Flammable) or 6.1 (Toxic).

  • Packing Group: II or III (depending on concentration and solvent).

References

  • United States Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 5-chlorooxazole-4-carboxylate.[1][7][8][9] National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 5-chlorooxazole-4-carboxylate

This guide provides an operational safety framework for handling Ethyl 5-chlorooxazole-4-carboxylate (CAS: 1823403-24-2).[1] It is designed for researchers requiring immediate, actionable logistics for personal protectio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety framework for handling Ethyl 5-chlorooxazole-4-carboxylate (CAS: 1823403-24-2).[1] It is designed for researchers requiring immediate, actionable logistics for personal protection and chemical management.[1]

Substance Identification & Hazard Profile

Before selecting PPE, you must understand the "enemy."[1] This compound is a halogenated heteroaromatic ester.[1] Its structural reactivity dictates the safety protocols.[1]

  • Chemical Name: Ethyl 5-chlorooxazole-4-carboxylate[1][2][3][4][5]

  • CAS Number: 1823403-24-2[1][2][3][4]

  • Molecular Formula: C₆H₆ClNO₃[1][3]

  • Physical State: Liquid (typically) or low-melting solid depending on purity/temperature.[1]

  • Core Hazards (GHS Classification inferred from structural analogs):

    • Skin Irritant (Category 2): Causes localized inflammation upon contact.[1]

    • Eye Irritant (Category 2A): High risk of corneal distress.[1]

    • STOT-SE (Category 3): Respiratory tract irritation.[1]

    • Reactivity: Moisture Sensitive. The C-Cl bond on the oxazole ring, combined with the ester functionality, makes this compound susceptible to hydrolysis, potentially releasing hydrochloric acid (HCl) and acidic byproducts upon exposure to atmospheric moisture.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[1] Use this matrix to select equipment based on the specific permeation risks of halogenated esters.

Protection ZoneRecommended Equipment Technical Justification (The "Why")
Primary Engineering Control Chemical Fume Hood (Certified)Mandatory. Volatile halogenated organic vapors can cause rapid respiratory sensitization.[1] All open-vessel handling must occur here.
Hand Protection Nitrile Rubber (Min.[1] thickness: 0.11 mm)Standard Handling: Nitrile offers excellent resistance to ester-based solvents.[1] High Risk (Spills/Synthesis): Double-glove or use Silver Shield/Laminate liners.[1] Halogenated compounds can permeate thin nitrile <15 mins.[1]
Eye/Face Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for liquids that are lachrymators or severe irritants.[1] Goggles seal the eyes from vapor ingress.[1]
Body Protection Lab Coat (100% Cotton or Nomex)Synthetic blends (polyester) can melt into skin if a fire occurs (flammable solvent risk).[1] Cotton absorbs splashes; Nomex resists fire.[1]
Respiratory (Secondary) Half-mask with OV/AG Cartridge Only required outside a fume hood. Use Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label) to neutralize potential HCl hydrolysis byproducts.[1]
Operational Protocol: The "Self-Validating" Workflow

This protocol ensures safety is built into the process, not added as an afterthought.

Phase A: Pre-Operational Check
  • Atmosphere Verification: Confirm the source container is stored under Inert Atmosphere (Argon/Nitrogen) at 2-8°C .[1][3] If the septum is degraded, assume hydrolysis has occurred (risk of pressure buildup).[1]

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Quench Preparation: Have a beaker of saturated Sodium Bicarbonate (

    
    ) solution ready in the hood. This acts as a neutralizer for acidic hydrolysis byproducts in case of a spill.[1]
    
Phase B: Active Handling
  • Transfer: Use a syringe or cannula transfer method whenever possible to minimize atmospheric exposure.[1]

  • Open Vessel: If weighing solids/liquids, keep the balance inside the hood or use a localized snorkel extract.

  • Solvent Compatibility: Avoid protic solvents (water, alcohols) unless the reaction specifically demands it, as they accelerate degradation.[1] Use dry DCM or THF.[1]

Phase C: Waste Disposal
  • Classification: Halogenated Organic Waste. [1]

  • Segregation: Do NOT mix with strong bases or oxidizers.[1]

  • Labeling: Clearly mark as "Contains Halogenated Oxazole - Potential Acid Generator."[1]

Visualization: Decision Logic & Emergency Response
Figure 1: PPE Selection Logic

Select the appropriate barrier based on your interaction level.[1]

PPE_Logic Start Start: Handling Ethyl 5-chlorooxazole-4-carboxylate Engineering Is work inside a Fume Hood? Start->Engineering Quantity Volume > 10 mL or Heating? Engineering->Quantity Yes Resp_Check STOP: Move to Hood or Don Half-Mask Respirator (OV/AG) Engineering->Resp_Check No Standard_PPE Standard PPE: Nitrile Gloves (0.11mm) Splash Goggles Lab Coat Quantity->Standard_PPE No Enhanced_PPE Enhanced PPE: Double Nitrile or Laminate Gloves Face Shield + Goggles Sash at lowest height Quantity->Enhanced_PPE Yes

Caption: Decision matrix for escalating PPE based on ventilation availability and operational scale.

Figure 2: Spill Response Workflow

Immediate actions to mitigate exposure and contamination.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate Assess 2. Assess Volume (< 50mL?) Evacuate->Assess Minor Minor Spill: Absorb with Vermiculite/Sand Assess->Minor Yes Major Major Spill: Do NOT Enter Call EHS/Hazmat Assess->Major No Neutralize 3. Neutralize Residue (Sodium Bicarbonate) Minor->Neutralize Disposal 4. Dispose as Halogenated Waste Neutralize->Disposal

Caption: Step-by-step containment protocol for minor vs. major laboratory spills.

References
  • BLD Pharm. (n.d.).[1][3][6] Ethyl 5-chlorooxazole-4-carboxylate Product Specifications & Handling. Retrieved from

  • ChemicalBook. (n.d.).[1] CAS 1823403-24-2 Product Entry. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary for Halogenated Oxazole Derivatives. (Used for structural hazard inference).[1] Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet for Ethyl 2-chlorooxazole-4-carboxylate (Structural Analog). Retrieved from

Sources

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